N,N-Diethyl-P-phenylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine | |
|---|---|---|
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InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |
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InChI Key |
QNGVNLMMEQUVQK-UHFFFAOYSA-N | |
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Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N | |
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Molecular Formula |
C10H16N2 | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Related CAS |
16713-15-8 (unspecified hydrochloride), 2198-58-5 (mono-hydrochloride), 6065-27-6 (unspecified sulfate), 62637-92-7 (oxalate[2:1]), 6283-63-2 (sulfate[1:1]) | |
| Record name | N,N-Diethyl-p-phenylenediamine | |
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DSSTOX Substance ID |
DTXSID2025058 | |
| Record name | N,N-Diethyl-4-aminoaniline | |
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Molecular Weight |
164.25 g/mol | |
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Physical Description |
Reddish brown or black liquid. (NTP, 1992), Pale yellow liquid; [HSDB] Reddish-brown or black liquid; [CAMEO] Pale yellow liquid; Turns dark brown on exposure to light and air; [CHEMINFO] Clear very deep brown liquid; [MSDSonline] | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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| Record name | N,N-Diethyl-p-phenylenediamine | |
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Boiling Point |
500 to 504 °F at 760 mmHg (NTP, 1992), 260-262 °C | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Insol in water; sol in alcohol and ether, Very soluble in benzene | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Density |
0.988 (NTP, 1992) - Less dense than water; will float, 0.988 | |
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Vapor Pressure |
0.00298 [mmHg] | |
| Record name | N,N-Diethyl-p-phenylenediamine | |
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Color/Form |
Liquid, Pale yellow liquid | |
CAS No. |
93-05-0 | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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| Record name | 4-Amino-N,N-diethylaniline | |
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| Record name | 1,4-Benzenediamine, N1,N1-diethyl- | |
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| Record name | 4-amino-N,N-diethylaniline | |
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Melting Point |
79 to 82 °F (NTP, 1992) | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Foundational & Exploratory
An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-p-phenylenediamine (DPD), also known as p-Aminodiethylaniline, is an aromatic amine that serves as a crucial intermediate in the synthesis of various dyes and is widely utilized as a reagent in analytical chemistry.[1][2] Its ability to form a stable and colored radical cation upon oxidation makes it particularly valuable as an indicator for determining the concentration of residual chlorine and other oxidizing agents in water treatment and environmental monitoring.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for professionals in research and development.
Chemical Structure and Identification
The chemical structure of this compound consists of a benzene ring substituted with a primary amine group and a diethylamino group at the para positions.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N1,N1-Diethylbenzene-1,4-diamine |
| Synonyms | 4-Amino-N,N-diethylaniline, p-Aminodiethylaniline |
| CAS Number | 93-05-0[1] |
| Molecular Formula | C10H16N2[5] |
| Molecular Weight | 164.25 g/mol [5] |
| InChI Key | QNGVNLMMEQUVQK-UHFFFAOYSA-N |
| SMILES | CCN(CC)c1ccc(N)cc1 |
Physicochemical Properties
This compound is a dark brown to black solid or liquid, with its physical state being dependent on the ambient temperature.[2] It is sensitive to air and light and is incompatible with strong oxidizing agents and strong acids.[1][2]
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 19-21 °C[2] |
| Boiling Point | 115-116 °C at 5 mmHg[2] |
| Density | 0.988 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.571[2] |
| Solubility | Insoluble in water.[6] |
| Flash Point | >110 °C[2] |
| Stability | Air and light sensitive.[1][2] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups, as well as the amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks corresponding to the aromatic carbons and the aliphatic carbons of the diethylamino substituent.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and alkyl groups, and C-N stretching.
-
UV-Visible Spectroscopy: this compound is used in spectrophotometric methods where its oxidized form shows strong absorbance at specific wavelengths, typically around 515 nm and 551 nm.[7][8]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nitrosation of N,N-diethylaniline followed by reduction.
1. Nitrosation of N,N-diethylaniline: [9]
-
N,N-diethylaniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid).
-
The solution is cooled to 0-10 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
The reaction mixture is stirred for a few hours to yield the N,N-diethyl-p-nitrosoaniline intermediate.
2. Reduction of N,N-diethyl-p-nitrosoaniline:
-
The nitroso intermediate can be reduced using various reducing agents. A common laboratory method employs stannous chloride in concentrated hydrochloric acid.[10]
-
The N,N-diethyl-p-nitrosoaniline is added portion-wise to a warm solution of stannous chloride in HCl.
-
The mixture is then refluxed to complete the reduction.
-
The resulting this compound is typically isolated as its hydrochloride salt.
3. Purification:
-
The product can be purified by recrystallization from a suitable solvent or by vacuum distillation.[9][10]
Caption: General workflow for the synthesis of this compound.
Analytical Application: Determination of Free Chlorine
The DPD method is a standard procedure for measuring free and total chlorine in water samples.[7]
Methodology:
-
A buffer solution is added to the water sample to maintain a specific pH.
-
A solution of this compound (often as its sulfate salt) is added.[4]
-
In the presence of free chlorine, DPD is oxidized to a magenta-colored radical cation (Würster's salt).[3]
-
The intensity of the color is proportional to the concentration of free chlorine and is measured spectrophotometrically at approximately 515 nm.[7]
-
For total chlorine determination, potassium iodide is added to the sample, which reacts with combined chlorine to liberate iodine. The iodine then oxidizes the DPD.
Safety and Handling
This compound is classified as toxic if swallowed and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[1][11] Work should be conducted in a well-ventilated area or under a fume hood.[1] It is sensitive to air and light, so it should be stored in a tightly closed container in a cool, dark place, preferably under an inert atmosphere.[2][12]
Reactivity and Incompatibilities
This compound is a reducing agent and is incompatible with strong oxidizing agents and strong acids.[1][2] It neutralizes acids in exothermic reactions to form salts.[2][6] It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[2][6] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[1]
Conclusion
This compound is a versatile chemical with significant applications in analytical chemistry and as a synthetic intermediate. A thorough understanding of its chemical properties, structure, and safe handling procedures is crucial for its effective and safe utilization in a research and development setting. This guide provides a foundational overview to support the work of scientists and professionals in the field.
References
- 1. fishersci.com [fishersci.com]
- 2. N,N-Diethyl-1,4-phenylenediamine | 93-05-0 [chemicalbook.com]
- 3. This compound | 93-05-0 | Benchchem [benchchem.com]
- 4. discofinechem.com [discofinechem.com]
- 5. This compound | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. echemi.com [echemi.com]
- 12. 93-05-0|this compound|BLD Pharm [bldpharm.com]
N,N-Diethyl-p-phenylenediamine (DPD): A Technical Guide to its Mechanism of Action in Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of N,N-Diethyl-p-phenylenediamine (DPD), a chromogenic reagent central to the quantification of free chlorine and other oxidizing agents in aqueous solutions. Widely adopted in water quality analysis, environmental monitoring, and disinfection process control, the DPD method is valued for its simplicity, speed, and sensitivity.[1][2] This document details the underlying chemical principles, specific assay protocols, quantitative performance data, and potential interferences to ensure accurate and reliable measurements.
Core Mechanism of Action: The Oxidation of DPD
The fundamental principle of the DPD assay is an oxidation-reduction reaction. DPD, a colorless amine compound in its reduced state, is oxidized by agents like free chlorine (hypochlorous acid and hypochlorite ions).[3] This one-electron transfer reaction produces a stable, magenta-colored radical cation known as a Würster dye.[3][] The intensity of this color is directly proportional to the concentration of the oxidizing agent within a specific range.[5][6]
However, at very high concentrations of the oxidant (typically above 10 ppm), the colored Würster dye can undergo a second oxidation.[3][7] This further reaction forms a colorless imine compound, which leads to a "bleaching" or fading of the solution's color.[3][][8] This phenomenon can result in a falsely low reading if the sample is not appropriately diluted.
Applications and Experimental Protocols
The DPD method can be adapted to measure a variety of oxidizing agents by modifying the reaction conditions, primarily through the addition of specific catalysts or masking agents.
Free and Total Chlorine
The most common application of the DPD method is the differentiation between free and total chlorine in water.[6]
-
Free Chlorine (HOCl, OCl⁻): DPD reacts almost instantaneously with free chlorine in a buffered solution (pH 6.2-6.5) to produce the characteristic magenta color.[9][10][11] To avoid interference from slower-reacting combined chlorines, the reading must be taken quickly, typically within one minute of reagent addition.[9][10]
-
Total Chlorine (Free Chlorine + Combined Chlorine): Combined chlorine species, such as monochloramine (NH₂Cl), react very slowly with DPD directly.[] To measure total chlorine, potassium iodide (KI) is added to the sample. The chloramines oxidize the iodide to iodine (I₂), which in turn rapidly oxidizes the DPD to form the colored Würster dye.[9] The total chlorine reading is typically taken after a reaction period of three to six minutes.[12] The combined chlorine concentration is then calculated by subtracting the free chlorine result from the total chlorine result.[9]
Experimental Protocol: DPD Colorimetric Method for Chlorine
-
Sample Collection: Collect the water sample, ensuring minimal agitation and exposure to sunlight to prevent chlorine degradation.[13] Analysis should be performed immediately.[12][13]
-
Free Chlorine Measurement:
-
Take a precise volume of the sample (e.g., 10 mL or 25 mL).
-
Place the sample in a photometer cell and zero the instrument.
-
Add the contents of one DPD Free Chlorine reagent packet (containing DPD and a phosphate buffer).
-
Mix gently to dissolve. A pink color will develop if free chlorine is present.[10]
-
Immediately place the cell into the photometer and measure the absorbance at 515 nm within one minute.[10][14]
-
-
Total Chlorine Measurement:
-
Using the same reacted sample from the free chlorine test (or a fresh sample), add the contents of one DPD Total Chlorine reagent packet (which contains DPD, buffer, and potassium iodide) or a dedicated KI reagent (e.g., DPD No. 3 tablet).[15]
-
Mix gently to dissolve.
-
Allow the reaction to proceed for at least three minutes but no more than six minutes.[12]
-
Place the cell back into the photometer and measure the absorbance at 515 nm.
-
-
Calculation:
-
Convert absorbance readings to concentration (mg/L) using a calibration curve.
-
Combined Chlorine (mg/L) = Total Chlorine (mg/L) - Free Chlorine (mg/L).
-
Ozone (O₃) and Chlorine Dioxide (ClO₂)
The DPD method can be extended to measure other powerful oxidants used in disinfection.
-
Ozone: Similar to combined chlorine, ozone does not react directly with DPD but oxidizes potassium iodide to iodine, which then reacts with DPD.[16][17] The test measures total residual oxidants, so other agents like chlorine will interfere.[17]
-
Chlorine Dioxide: ClO₂ reacts directly with DPD but only yields one-fifth of its total oxidizing capacity in the colorimetric reaction.[18][19] To prevent interference from any co-existing free chlorine, a masking agent such as glycine is added to the sample before the DPD reagent. Glycine converts free chlorine into chloroaminoacetic acid, which does not react with DPD, but has no effect on chlorine dioxide.[18][19]
Experimental Protocol: DPD/Glycine Method for Chlorine Dioxide
-
Collect a fresh sample.
-
Zero the photometer with the unreacted sample.
-
To a separate sample volume, add Glycine Reagent and mix.
-
Add the DPD Free Chlorine reagent powder and mix. A pink color proportional to the ClO₂ concentration will form.[19]
-
Read the absorbance at 515 nm within one minute.
Hydrogen Peroxide (H₂O₂)
The direct reaction between H₂O₂ and DPD is very slow and inefficient.[20] Therefore, a catalyst is required to facilitate the oxidation.
-
Peroxidase-Mediated: Horseradish peroxidase (POD) can be used to catalyze the oxidation of DPD by hydrogen peroxide.[20][21] This forms the basis of a sensitive assay for H₂O₂.
-
Molybdate-Catalyzed: Ammonium molybdate can also serve as a catalyst for the reaction.[22] The protocol often involves the addition of potassium iodide as well.
-
Fenton Reaction: In a Fenton-based system, ferrous iron (Fe(II)) reacts with H₂O₂ to produce hydroxyl radicals (•OH). These highly reactive radicals then rapidly oxidize DPD to its colored form.[23][24] This method can be highly sensitive, with detection limits in the micromolar range.[23]
Experimental Protocol: Molybdate-Catalyzed H₂O₂ Assay
-
Collect a fresh sample and prepare a blank for zeroing the instrument.
-
To a 25 mL sample, add 3 drops of Potassium Iodide solution and 3 drops of Ammonium Molybdate reagent.[22]
-
Mix and start a timer for a 6-minute reaction period.
-
When the timer expires, add one DPD Total Chlorine Powder Pillow and shake to dissolve.[22] A pink color indicates the presence of H₂O₂.
-
Start a 30-second timer, then measure the absorbance.
Quantitative Data Summary
The performance of the DPD method varies depending on the analyte and specific protocol used. The following table summarizes key quantitative parameters reported in various standard methods.
| Analyte | Typical Measurement Range (mg/L) | Wavelength (nm) | Method Detection Limit (MDL) (mg/L) | Reference(s) |
| Free/Total Chlorine | 0.15 - 5.0 | 515 | ~0.15 (Minimum Level) | [14] |
| Free/Total Chlorine | 0.01 - 7.5 | 557 | 0.010 | [25] |
| Hydrogen Peroxide | 0 - 12 µM (~0 - 0.4 mg/L) | 551 | 0.05 µM (~0.0017 mg/L) | [23] |
| Permanganate | 0 - 10 µM (~0 - 1.19 mg/L) | 551 | 0.010 µM (~0.0012 mg/L) | [26] |
| Chlorine Dioxide | 0 - 5.00 | 515 | Not Specified | [19] |
| Ozone | Varies | 515 | Not Specified | [17] |
Interferences and Limitations
Accurate DPD analysis requires an awareness of potential chemical and physical interferences.
| Interference | Effect | Mechanism | Mitigation Strategy | Reference(s) |
| Monochloramine | False positive for free chlorine ("phantom reading") | Slowly oxidizes DPD over time, causing color to drift and intensify. | Read free chlorine measurement within 1 minute of reagent addition. | [9][10][27] |
| Oxidized Manganese/Iron | False positive | These oxidized metals can directly oxidize the DPD indicator. | Add sodium arsenite or thioacetamide to a separate aliquot to determine the interference level and subtract it from the reading. | [5][13][28] |
| High Oxidant Levels (>10 ppm) | False negative (bleaching) | The colored Würster dye is further oxidized to a colorless imine compound. | Dilute the sample with high-quality, demand-free water and re-test. | [3][7][8] |
| Other Oxidants | Positive interference | DPD is non-specific and reacts with many oxidizers (bromine, iodine, permanganate). | Use specific masking agents (e.g., glycine for ClO₂ vs. Cl₂) or alternative analytical methods if multiple oxidants are present. | [5][17] |
| Sample Color/Turbidity | Inaccurate photometric reading | Can absorb light at the measurement wavelength, causing a positive bias. | Use the original, unreacted sample as a "zero" or blank for the photometer. | [5][13] |
| High pH | Positive interference | High pH can cause dissolved oxygen to react with the reagents. | The DPD reagents contain a buffer to maintain the optimal pH of 6.2-6.5. | [14] |
References
- 1. DPD N, N-diethyl-p-phenylenediamine - Water Quality Monitoring [tidjma.tn]
- 2. cdn.hach.com [cdn.hach.com]
- 3. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 5. kuntzeusa.com [kuntzeusa.com]
- 6. hydroinstruments.com [hydroinstruments.com]
- 7. aquamagazine.com [aquamagazine.com]
- 8. ozonesolutions.com [ozonesolutions.com]
- 9. yamathosupply.com [yamathosupply.com]
- 10. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]
- 11. tandfonline.com [tandfonline.com]
- 12. dec.vermont.gov [dec.vermont.gov]
- 13. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. A guide for DPD testing in Pools and Spas - Palintest [palintest.com]
- 16. Ozone generation and detection principle - Knowledge - Zhejiang Lohand Environment Technology Co.,Ltd. [lohandbio.com]
- 17. galgo.co.uk [galgo.co.uk]
- 18. News - Introduction to DPD colorimetry [lhwateranalysis.com]
- 19. watertechusa.com [watertechusa.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.hach.com [cdn.hach.com]
- 23. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Spectrophotometric determination of trace permanganate in water with this compound (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. kuntzeusa.com [kuntzeusa.com]
- 28. files.dep.state.pa.us [files.dep.state.pa.us]
Synthesis and purification of N,N-Diethyl-p-phenylenediamine for lab use
An In-depth Technical Guide to the Laboratory Synthesis and Purification of N,N-Diethyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methods for the synthesis and purification of this compound (DEPPD), a crucial intermediate in various chemical and pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visual workflows to illustrate the key processes.
Synthesis of this compound
The laboratory preparation of DEPPD can be primarily achieved through two established synthetic routes: the nitrosation and subsequent reduction of N,N-diethylaniline, and the catalytic hydrogenation of a substituted nitroaniline.
Method 1: Nitrosation and Reduction of N,N-Diethylaniline
This widely used two-step method first involves the nitrosation of N,N-diethylaniline to form N,N-diethyl-p-nitrosoaniline, which is then reduced to the desired product.[1]
Step 1: Nitrosation of N,N-Diethylaniline
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of N,N-diethylaniline in a suitable acidic medium, such as hydrochloric acid. For instance, mix 37.5 mL of N,N-diethylaniline with 61 mL of concentrated hydrochloric acid and 150 mL of water.[2]
-
Cool the mixture to 0-10°C using an ice-salt bath.
-
While maintaining the temperature, slowly add a solution of sodium nitrite (e.g., 37g of NaNO₂ in 53 mL of water) dropwise with vigorous stirring.[2] The reaction is exothermic and the temperature should be carefully controlled.
-
After the addition is complete, continue stirring at the same temperature for 2.5 to 3 hours to ensure the reaction goes to completion.[2] The formation of N,N-diethyl-p-nitrosoaniline can be observed as a precipitate.
Step 2: Reduction of N,N-Diethyl-p-nitrosoaniline
-
To the aqueous solution of N,N-diethyl-p-nitrosoaniline, add a reducing agent. A common laboratory-scale method utilizes zinc powder.
-
In a separate flask, prepare a mixture of 150 mL of water and 50 mL of concentrated hydrochloric acid. To the nitrosation reaction mixture, add this acidic solution.[2]
-
Gradually add 46g of zinc powder to the stirred solution.[2] The addition should be portion-wise to control the reaction rate.
-
The reaction is carried out at a temperature of 15-25°C for 1.5 to 4 hours.[2][3]
-
After the reduction is complete, basify the reaction mixture by adding a sodium hydroxide solution to a pH of 14.[2]
-
The product, this compound, will separate as an organic layer. Extract the aqueous layer multiple times with a suitable organic solvent like ether.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can then be purified.
Method 2: Catalytic Hydrogenation of N,N-Diethyl-4-nitroaniline
This method is noted for its efficiency and the high purity of the resulting product.[1] It involves the reduction of N,N-Diethyl-4-nitroaniline using hydrogen gas in the presence of a catalyst.
-
In a hydrogenation vessel, dissolve N,N-Diethyl-4-nitroaniline in a suitable solvent such as methanol or ethanol. For example, 369 mg of the nitro compound can be dissolved in 20 mL of methanol.[3]
-
Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[3][4] For the given scale, 141 mg of Pd/C can be used.[3]
-
Seal the vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature overnight.[3]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite or a similar filter aid to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product is then subjected to purification.
Synthesis Data Summary
| Method | Starting Material | Key Reagents | Yield | Purity | Reference |
| Nitrosation and Reduction | N,N-Diethylaniline | NaNO₂, HCl, Zn powder | - | - | [2] |
| Catalytic Hydrogenation | N,N-Diethyl-4-nitroaniline | Pd/C, H₂ | 90% | - | [3] |
| Catalytic Hydrogenation (Industrial) | p-nitro-N,N-dialkyl aniline | Hydrogenation catalyst, H₂ | High | High | [1] |
| From 4-Fluoronitrobenzene and Diethylamine | 4-Fluoronitrobenzene, Diethylamine | K₂CO₃, then Pd/C, H₂ | 89% (intermediate), 90% (final) | - | [3] |
Note: Yields and purities can vary based on reaction scale and specific conditions.
Purification of this compound
Crude DEPPD often contains impurities from starting materials and side reactions, and it is susceptible to air oxidation. Therefore, proper purification is crucial to obtain a high-quality product.
Method 1: Vacuum Distillation
Vacuum distillation is a common and effective method for purifying liquid DEPPD.
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Gradually reduce the pressure and heat the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is reported as 115-116 °C at 5 mmHg.
-
It is important to use an inert atmosphere (e.g., nitrogen or argon) during distillation to prevent oxidation.
Method 2: Recrystallization (as a salt)
DEPPD can be converted to its hydrochloride or sulfate salt for purification by recrystallization, as the salts are often more stable and easier to handle than the free base.
-
Dissolve the crude this compound free base in a suitable solvent.
-
Bubble dry hydrogen chloride gas through the solution or add a concentrated solution of hydrochloric acid to precipitate the hydrochloride salt.[2]
-
Filter the precipitated salt and wash with a cold solvent.
-
Recrystallize the salt from a suitable solvent system, such as ethanol or a mixture of methanol and ether. The purified salt can then be neutralized with a base to regenerate the high-purity free base if needed.
Method 3: Column Chromatography
For small-scale laboratory purifications, silica gel column chromatography is a viable option.
-
Prepare a silica gel column using a suitable solvent system. A common eluent is a mixture of hexane and ethyl acetate.[3]
-
Dissolve the crude this compound in a minimum amount of the eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Purification Data Summary
| Purification Method | Key Parameters | Expected Purity | Notes |
| Vacuum Distillation | 115-116 °C at 5 mmHg | >97% | Effective for removing non-volatile impurities. |
| Recrystallization (as HCl salt) | Formation of the hydrochloride salt followed by crystallization | High | Yields a stable, crystalline solid. |
| Column Chromatography | Silica gel, Hexane:Ethyl acetate eluent | High | Suitable for small-scale purification and separation from close-boiling impurities.[3] |
Visualizing the Workflow
To better illustrate the synthesis and purification processes, the following diagrams have been generated.
Caption: Synthesis of DEPPD via Nitrosation and Reduction.
Caption: Purification Workflow for DEPPD.
References
An In-depth Technical Guide on the Solubility of N,N-Diethyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethyl-p-phenylenediamine (DPD) and its commonly used sulfate salt in various solvents. Due to the prevalence of qualitative descriptions in publicly available literature, this guide summarizes the known solubility properties and outlines a general methodology for the precise quantitative determination of solubility for research applications.
Introduction to this compound (DPD)
This compound, also known as 4-amino-N,N-diethylaniline, is an organic compound that serves as a vital intermediate in the synthesis of dyes and polymers. It is particularly recognized for its application as a chromogenic reagent in the DPD method for determining free and total chlorine concentrations in water analysis. Understanding its solubility is critical for its application in various chemical processes, formulation development, and analytical methodologies.
Solubility Profile of DPD and its Sulfate Salt
The solubility of this compound is significantly influenced by its form—the free base or the sulfate salt. The free base exhibits poor solubility in aqueous solutions but is generally soluble in organic solvents. Conversely, the sulfate salt is readily soluble in water. The following tables summarize the available solubility data.
Table 1: Solubility of this compound (Free Base)
| Solvent | Formula | CAS Number | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |
| Water | H₂O | 7732-18-5 | 18.02 | Insoluble; Low solubility[1] | Not Specified |
| Ethanol | C₂H₅OH | 64-17-5 | 46.07 | Soluble | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | Soluble | Not Specified |
| Benzene | C₆H₆ | 71-43-2 | 78.11 | Very Soluble | Not Specified |
| Methanol | CH₃OH | 67-56-1 | 32.04 | Soluble | Not Specified |
Table 2: Solubility of this compound Sulfate
| Solvent | Formula | CAS Number | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |
| Water | H₂O | 7732-18-5 | 18.02 | Soluble[2][3]; Mixes with water[4] | Not Specified |
| Methanol | CH₃OH | 67-56-1 | 32.04 | Freely Soluble[5] | Not Specified |
| Ethanol (95%) | C₂H₅OH | 64-17-5 | 46.07 | Freely Soluble[5] | Not Specified |
Note: The term "soluble" is a qualitative description. For precise applications, experimental determination of quantitative solubility is recommended.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain precise and quantitative solubility data, the shake-flask method is a reliable and widely accepted technique. This protocol provides a generalized procedure for determining the equilibrium solubility of a compound like DPD in a specific solvent.
3.1. Materials and Equipment
-
This compound (or its sulfate salt) of high purity
-
Selected organic solvent of analytical grade
-
Analytical balance (±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of the DPD solid to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure that an equilibrium of saturation is achieved.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of DPD.
-
Calculation: Calculate the solubility of DPD in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or as a mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
References
An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine (CAS 93-05-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Diethyl-p-phenylenediamine (DPD), a versatile chemical compound with significant applications in analytical chemistry and biomedical research. This document details its chemical and physical properties, safety information, and established experimental protocols, with a focus on its utility for researchers in drug development and related scientific fields.
Core Chemical and Physical Properties
This compound, with the CAS number 93-05-0, is an organic compound that is widely used as an indicator in analytical chemistry.[1][2][3] The following tables summarize its key physical, chemical, and safety data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [4] |
| Molecular Weight | 164.25 g/mol | [4] |
| Appearance | Colorless needles; may appear as a reddish-brown or black liquid | [4] |
| Melting Point | 19-21 °C (66-70 °F) | [5] |
| Boiling Point | 260-262 °C (500-504 °F) at 760 mmHg | |
| Density | 0.988 g/mL at 25 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohol, ether | [5] |
| Refractive Index | 1.5710 at 20 °C/D | |
| Vapor Pressure | 0.00298 mmHg | |
| pKa (conjugate acid) | 7.96 |
Table 2: Safety and Hazard Information
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 3 | [6] |
| Skin Corrosion/Irritation | Category 1B | [6] |
| Serious Eye Damage/Irritation | Category 1 | [6] |
| Signal Word | Danger | [5] |
| Hazard Statements | H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage) | [5] |
| Precautionary Statements | P270, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [5] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [7] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides | [6] |
Experimental Protocols and Applications
This compound is a cornerstone reagent in several analytical methods, primarily due to its ability to form a colored radical cation upon oxidation.[5][8]
Determination of Free and Total Chlorine in Water (DPD Method)
The most common application of DPD is in the colorimetric determination of free and combined chlorine in water samples.[1][2][3] The DPD method is recognized for its accuracy, sensitivity, and speed.[2]
Reaction Mechanism: In the presence of free chlorine (hypochlorous acid or hypochlorite ion), DPD is oxidized to form a stable magenta-colored radical cation known as a Würster dye.[5][8] The intensity of this color is directly proportional to the concentration of free chlorine.[1][3] To determine total chlorine (free chlorine + chloramines), potassium iodide is added, which is oxidized by chloramines to iodine. The iodine then oxidizes DPD to produce the magenta color.[3]
Experimental Protocol:
-
Reagent Preparation:
-
DPD Indicator Solution: Dissolve this compound sulfate in deionized water containing sulfuric acid and EDTA.
-
Phosphate Buffer Solution: Prepare a phosphate buffer to maintain the pH of the reaction mixture.
-
Potassium Iodide Solution: For total chlorine determination.
-
-
Procedure for Free Chlorine:
-
Add a specific volume of the DPD indicator solution and the phosphate buffer to the water sample.
-
Mix thoroughly and immediately measure the absorbance at 515 nm using a spectrophotometer.
-
The concentration of free chlorine is determined by comparing the absorbance to a calibration curve prepared with standards of known chlorine concentration.
-
-
Procedure for Total Chlorine:
-
To the solution from the free chlorine measurement, add a specific volume of the potassium iodide solution.
-
Allow the reaction to proceed for a few minutes.
-
Measure the absorbance at 515 nm.
-
The total chlorine concentration is determined from a calibration curve.
-
-
Combined Chlorine Calculation:
-
Combined Chlorine = Total Chlorine - Free Chlorine.
-
Assessment of Oxidative Stress in Biological Samples
DPD and its derivatives can be employed to measure the total oxidant status of biological samples, providing an indication of oxidative stress.[6][9] This assay is based on the oxidation of DPD by hydroperoxides and other reactive oxygen species (ROS) present in the sample.
Reaction Principle: In an acidic environment, hydroperoxides in the biological sample (e.g., plasma) oxidize DPD to its colored radical cation. The intensity of the color, measured spectrophotometrically, is proportional to the total amount of oxidant molecules in the sample.[9]
Experimental Protocol (d-ROMs Test):
-
Sample Preparation: Collect biological samples (e.g., serum, plasma) and process as required.
-
Reagent Preparation:
-
Chromogen Solution: A solution of this compound in an acidic buffer (e.g., acetate buffer, pH 4.8).
-
-
Procedure:
-
Add a small volume of the biological sample to the chromogen solution.
-
Incubate the mixture at a controlled temperature for a specific time.
-
Measure the absorbance of the resulting pink-colored solution at approximately 505 nm.[6][9]
-
The oxidative status is typically expressed in arbitrary units (e.g., Carratelli units) or as equivalents of a standard oxidant like hydrogen peroxide.[6][9]
-
Spectrophotometric Determination of Pharmaceuticals
DPD can be used for the quantitative analysis of various pharmaceutical compounds, particularly those containing phenolic and aromatic amine functional groups.[10][11]
Reaction Principle: The method is based on the oxidative coupling reaction of DPD with the target drug molecule in the presence of an oxidizing agent, such as potassium iodate (KIO₄) or benzoyl peroxide.[10][12] This reaction produces a colored product, and the intensity of the color is proportional to the concentration of the drug.
Experimental Protocol (General):
-
Standard and Sample Preparation: Prepare standard solutions of the drug of interest and solutions of the pharmaceutical formulation.
-
Reaction Mixture: To the standard or sample solution, add a solution of DPD and an oxidizing agent in an appropriate buffer.
-
Color Development: Allow the reaction to proceed for a specified time to ensure complete color development.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax).
-
Quantification: Determine the concentration of the drug in the sample by comparing its absorbance to a calibration curve prepared from the standard solutions.
Reaction Mechanism with Oxidizing Agents
The utility of this compound in the aforementioned analytical methods stems from its facile oxidation to a colored radical cation. The general mechanism involves the loss of an electron from the DPD molecule.
In the case of its reaction with free chlorine (hypochlorous acid), the DPD molecule is oxidized, and the chlorine is reduced. At high concentrations of the oxidizing agent, a further oxidation can occur, leading to the formation of a colorless imine product, which can interfere with the analysis if the concentration of the analyte is outside the linear range of the assay.[5][8]
Conclusion
This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-characterized reaction with oxidizing agents makes it an excellent choice for the quantitative analysis of a variety of substances, from disinfectants in water to pharmaceutical compounds and markers of oxidative stress in biological systems. The experimental protocols outlined in this guide provide a solid foundation for the application of DPD in a research setting. As with any chemical, proper safety precautions should always be followed when handling this compound.
References
- 1. hydroinstruments.com [hydroinstruments.com]
- 2. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]
- 3. cdn.hach.com [cdn.hach.com]
- 4. This compound | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 93-05-0 | Benchchem [benchchem.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
An In-depth Technical Guide to the Health and Safety of N,N-Diethyl-p-phenylenediamine in a Research Laboratory
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive health and safety information for the handling and use of N,N-Diethyl-p-phenylenediamine (DPD) and its common salt forms in a research laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental risk.
Hazard Identification and Classification
This compound is a hazardous chemical that presents multiple risks. It is classified as acutely toxic if swallowed, causes severe skin burns and serious eye damage, and may cause respiratory irritation.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Classification - this compound (CAS: 93-05-0)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | Toxic if swallowed[1] |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage[1] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[1] |
Note: Different salt forms may have slightly different classifications. For example, the sulfate salt is often classified as Acute Toxicity, Oral (Category 4).[2]
Key Hazards:
-
Corrosivity: The substance is corrosive and can cause severe burns to the skin and eyes upon contact.[1] Eye contact can lead to severe damage, including blindness.[1]
-
Toxicity: It is toxic if swallowed, with ingestion potentially causing severe damage to delicate tissues and a danger of perforation.[1]
-
Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][3]
-
Sensitization: Phenylenediamine derivatives may cause skin sensitization, an allergic reaction that becomes evident upon re-exposure to the material.[3][4]
-
Reactivity: The compound is sensitive to air and light.[1] It is incompatible with strong oxidizing agents and strong acids.[1][5]
Chemical and Toxicological Properties
Understanding the physical, chemical, and toxicological properties of DPD is fundamental to its safe handling.
Table 2.1: Chemical Identification
| Identifier | This compound | This compound sulfate | This compound oxalate |
| CAS Number | 93-05-0[1] | 6283-63-2[6] | 62637-92-7[7] |
| Molecular Formula | C₁₀H₁₆N₂[8] | C₁₀H₁₆N₂·H₂SO₄[6] | C₁₂H₁₈N₂O₄[7] |
| Molecular Weight | 164.25 g/mol [8] | 262.3 g/mol [6] | 254.28 g/mol [7] |
| Synonyms | p-Aminodiethylaniline[1] | DPD Sulfate[6] | DPD Oxalate[7] |
Table 2.2: Physical and Chemical Properties
| Property | This compound (Free Base) |
| Appearance | Reddish-brown or black liquid; may be a low melting solid[8][9] |
| Melting Point | 19-21 °C[5] |
| Boiling Point | 260-262 °C[9] |
| Flash Point | 139 °C / 282.2 °F[1] |
| Autoignition Temperature | 460 °C / 860 °F[1] |
| Density | 0.988 g/mL at 25 °C[5] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 19 °C)[9][10] |
| Stability | Air and light sensitive; stable under normal temperatures and pressures[1][3][5] |
Table 2.3: Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 (Sulfate Salt) | Rat | Oral | 497 mg/kg | [4] |
| LD50 (Sulfate Salt) | Mouse | Unr. | 318 mg/kg | [4] |
| Eye Irritation (Sulfate Salt) | Rabbit | Eye | 500 mg/24h - Mild | [4] |
Experimental Protocols: Safe Handling and Emergency Response
Strict adherence to established protocols is necessary to mitigate the risks associated with DPD.
Protocol: Standard Safe Handling and Weighing
-
Preparation and PPE:
-
Before handling, ensure an eyewash station and safety shower are readily accessible.[1]
-
Don all required PPE as detailed in Section 4.0, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles.[11] A face shield may be required for splash-prone activities.[11][12]
-
All handling of DPD solids or liquids must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7]
-
-
Chemical Handling:
-
Handle under an inert atmosphere (e.g., nitrogen) if possible, as the material is air-sensitive.[1]
-
Protect the compound from light by using amber vials or wrapping containers in foil.[1]
-
Do not breathe dust, mist, or vapors.[1][3] Avoid all personal contact.[4]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]
-
-
Weighing Procedure:
-
Place an analytical balance inside the chemical fume hood.
-
Use a tared, sealed container to weigh the desired amount of DPD.
-
If transferring solid, use a spatula. If transferring liquid, use a calibrated pipette or syringe.
-
Clean any minor residue from the balance and surrounding area immediately using appropriate decontamination procedures.
-
-
Post-Handling:
-
Tightly close the main DPD container and store it in a designated, locked, cool, dry, and well-ventilated area away from incompatible materials.[1][3][7]
-
Decontaminate all equipment and the work surface.
-
Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste.[2]
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Protocol: Emergency Spill Response
-
Immediate Actions:
-
Containment and Cleanup (Small Spill):
-
For liquid spills, use an inert absorbent material like sand, silica gel, or universal binder to soak up the material.[1][10]
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[2][4]
-
Do not allow the chemical to enter drains or waterways.[6][7]
-
-
Decontamination:
-
Wash the spill area thoroughly. A recommended procedure is to wash with 60-70% ethanol followed by a soap and water solution.[10]
-
-
Waste Disposal:
Mandatory Visualizations: Workflows and Logic
The following diagrams illustrate key safety workflows for handling DPD.
Caption: DPD Safe Handling Workflow.
Caption: DPD Emergency Spill Response Workflow.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a primary defense against DPD exposure.
Table 5.1: Recommended Personal Protective Equipment
| PPE Component | Specifications and Recommendations | References |
| Eye/Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles for tasks with a high potential for splashing. | [1][12] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., butyl rubber, Viton). Nitrile gloves may offer splash protection but should be changed immediately upon contamination. Inspect gloves before use. | [1][2][11] |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. | [1][11] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator with an appropriate cartridge (e.g., Type K, green, conforming to EN14387). | [1][3] |
Emergency Procedures: Exposure and First Aid
In the event of exposure, immediate and appropriate first aid is crucial. Always call a poison center or doctor immediately for advice.[1]
Caption: First Aid Decision Logic for DPD Exposure.
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the skin with plenty of water or shower for at least 15 minutes.[1] Immediate medical attention is required.[1]
-
Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[1][6] Do NOT induce vomiting.[1][6] Ingestion is a medical emergency; use of gastric lavage or emesis is contraindicated due to the corrosive nature of the material.[1]
Waste Disposal
All DPD-contaminated materials must be treated as hazardous waste.
-
Procedure: Dispose of contents and containers to an approved waste disposal plant.[1] Collect waste in suitable, closed, and properly labeled containers.[1][2]
-
Regulations: All waste disposal must be handled in accordance with local, state, and federal regulations.[4] Do not dispose of DPD down the drain or in regular trash.[11]
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. N,N-Diethyl-1,4-phenylenediamine | 93-05-0 [chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. americanchemistry.com [americanchemistry.com]
N,N-Diethyl-p-phenylenediamine: A Comprehensive Technical Guide to its Discovery and Application as a Reagent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-p-phenylenediamine (DPD) is a versatile organic compound with a rich history as a crucial reagent in various scientific and industrial applications. Initially recognized for its role as a color developing agent in the nascent field of color photography, its most significant impact has been in analytical chemistry, particularly for the colorimetric determination of residual chlorine in water. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of DPD. It includes detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and workflows to serve as a valuable resource for researchers and professionals in related fields.
Discovery and Historical Development
The history of this compound is intrinsically linked to two major technological advancements of the 20th century: color photography and public health through water disinfection.
Early Applications in Color Photography
This compound, also known by its designation Color Developing Agent 1 (CD-1) , was one of the pioneering developing agents in the evolution of color film.[1] In the early days of color photography, the development process relied on the principle of chromogenic development. In this process, after reducing a silver atom in a silver halide crystal, the oxidized form of the developing agent couples with a color coupler to form a dye molecule.[1] CD-1 was instrumental in these early processes, although it was later superseded by other developing agents like CD-2, CD-3, and CD-4, which offered improved dye stability and reduced potential for skin irritation.[2] The first patent for color film was applied for in 1912, and by the 1930s, significant progress had been made in making color photography more accessible.[3]
The Palin Revolution: DPD for Water Quality Testing
The most impactful and enduring application of DPD was pioneered by the British chemist Dr. Arthur Thomas Palin in the 1950s.[4] With the increasing adoption of chlorination for disinfecting drinking water, a simple and reliable method for measuring chlorine residuals was urgently needed to ensure both effective disinfection and public safety.[4] In 1957, Dr. Palin published his groundbreaking work on the use of DPD for the determination of free and combined chlorine in water.[5]
The DPD method is based on the oxidation of the colorless DPD by chlorine to form a magenta-colored stable free radical known as a Würster dye.[4] The intensity of this color is directly proportional to the concentration of free chlorine in the water sample.[6] This method was revolutionary for its simplicity and reliability, leading to its worldwide adoption.[7] Today, the DPD method is the most widely used technique for measuring free and total chlorine in water and is recognized as a standard method by numerous organizations, including the American Public Health Association (APHA), the American Water Works Association (AWWA), and the United States Environmental Protection Agency (USEPA).[4][8]
Physicochemical and Spectral Properties
Understanding the fundamental properties of DPD is essential for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆N₂ | [2] |
| Molar Mass | 164.25 g/mol | [2] |
| Appearance | Colorless to reddish-brown or black liquid/solid | [2][3] |
| Melting Point | 19-21 °C | [2] |
| Boiling Point | 115-116 °C at 5 mmHg | [2] |
| Density | 0.988 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; Soluble in ethanol and ether. The sulfate and hydrochloride salts are soluble in water. | [2][9][10][11] |
| Refractive Index (n20/D) | 1.571 | [2] |
| UV-Vis Absorption (λmax) | The oxidized DPD (Würster dye) has a maximum absorbance at approximately 515 nm. | [12] |
Spectral Data:
-
¹H NMR: Spectral data for this compound and its salts are available, showing characteristic peaks for the aromatic and ethyl protons.[9][13][14]
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6][15][16]
-
IR Spectrum: The infrared spectrum reveals characteristic absorption bands for the N-H and C-N stretching vibrations of the amine groups and the aromatic ring.[7][17][18][19][20]
Synthesis of this compound and its Salts
Several methods have been established for the synthesis of DPD and its more commonly used salt forms (sulfate and hydrochloride).
Synthesis of this compound
Two primary routes for the synthesis of the free base are:
-
Nitrosation and Subsequent Reduction of N,N-diethylaniline: This is a prevalent two-step method. The initial step involves the nitrosation of N,N-diethylaniline, followed by a reduction reaction to yield the final product.[21]
-
Hydrogenation of p-nitro-N,N-diethylaniline: This industrial method involves the catalytic hydrogenation of the corresponding p-nitro derivative and is known for its efficiency and the high purity of the resulting product.[21]
A detailed laboratory-scale synthesis is described as follows:
-
Step 1: Synthesis of N,N-Diethyl-4-nitrosoaniline: In a flask, N,N-diethylaniline is reacted with sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5 °C) to form the N-nitroso intermediate, which then rearranges to the p-nitroso derivative.[10]
-
Step 2: Reduction to this compound: The p-nitroso compound is then reduced using a reducing agent such as zinc powder in acidic medium.[22] The resulting DPD is then extracted and purified.
Synthesis of DPD Salts
The more stable and water-soluble sulfate and hydrochloride salts are typically prepared by reacting the free base with sulfuric acid or hydrochloric acid, respectively.
Workflow for DPD Synthesis:
Caption: Synthesis of this compound.
Experimental Protocols
DPD Colorimetric Method for Free and Total Chlorine
This protocol is based on the widely accepted Standard Methods for the Examination of Water and Wastewater, 4500-Cl G.[8][21]
Reagents:
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate or 1.5 g of DPD sulfate pentahydrate in chlorine-free distilled water containing 8 mL of 1+3 H₂SO₄ and 200 mg of disodium EDTA. Make up to 1 L. Store in a brown, glass-stoppered bottle and discard when discolored.[23]
-
Phosphate Buffer Solution: Dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in distilled water. Combine with 100 mL of distilled water in which 800 mg of disodium EDTA has been dissolved. Make up to 1 L with distilled water.
-
Potassium Iodide (KI) crystals.
Procedure for Free Chlorine:
-
To a 10 mL sample of water in a test tube or cuvette, add 0.5 mL of phosphate buffer solution and 0.5 mL of DPD indicator solution. Alternatively, use a commercially available DPD powder pillow for a 10 mL sample.[24]
-
Mix thoroughly.
-
Immediately measure the absorbance at 515 nm using a spectrophotometer or colorimeter.[12]
-
Prepare a calibration curve using standard chlorine solutions to determine the chlorine concentration of the sample.
Procedure for Total Chlorine:
-
To the solution from the free chlorine test, add a few small crystals of potassium iodide (approximately 0.1 g).
-
Mix to dissolve.
-
Allow the solution to stand for 2 minutes for full color development.[25]
-
Measure the absorbance at 515 nm.
-
The concentration of total chlorine is determined from the calibration curve. The combined chlorine concentration can be calculated by subtracting the free chlorine concentration from the total chlorine concentration.
Experimental Workflow for Chlorine Analysis:
Caption: DPD method for free and total chlorine.
Application in Color Photography (as CD-1)
While largely of historical interest, the principle of using DPD as a color developing agent can be outlined.
Principle:
In the presence of an exposed silver halide crystal, CD-1 is oxidized. The oxidized CD-1 then reacts with color couplers embedded in the film emulsion layers to form cyan, magenta, and yellow dyes.
Simplified Protocol Outline:
-
Development: The exposed film is immersed in a developer solution containing CD-1, an alkali to maintain the required pH, a preservative (such as sodium sulfite) to prevent aerial oxidation of the developer, and an antifoggant.
-
Bleaching: The metallic silver formed during development is converted back to silver halide by a bleaching agent.
-
Fixing: The unexposed silver halide and the silver halide formed during bleaching are removed by a fixing solution, leaving the dye image.
Reaction Mechanisms
Reaction with Chlorine
The reaction of DPD with free chlorine (hypochlorous acid, HOCl) proceeds via a one-electron oxidation to form a magenta-colored radical cation, known as a Würster dye.[26] At higher chlorine concentrations, a further two-electron oxidation can occur, leading to a colorless imine product, which can cause fading of the color and underestimation of the chlorine concentration.[4]
Caption: Oxidation of DPD by free chlorine.
Reaction with Other Oxidants
DPD can also be used to measure other oxidizing agents such as ozone and chlorine dioxide, typically through an initial reaction with potassium iodide (KI). The oxidant reacts with KI to liberate iodine (I₂), which then oxidizes DPD to the colored Würster dye.[5][27][28]
Caption: DPD reaction with ozone via KI.
Conclusion
From its early use in the development of color photography to its indispensable role in ensuring the safety of drinking water worldwide, this compound has proven to be a reagent of significant historical and practical importance. The DPD colorimetric method, developed by Dr. A. T. Palin, remains the gold standard for chlorine analysis due to its simplicity, reliability, and accuracy. This guide has provided a detailed overview of the discovery, synthesis, and key applications of DPD, with the aim of serving as a valuable technical resource for scientists and researchers. The provided protocols and mechanistic insights are intended to facilitate its continued and effective use in various analytical and research contexts.
References
- 1. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]
- 2. This compound 97 93-05-0 [sigmaaldrich.com]
- 3. This compound | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 5. Ozone generation and detection principle - Knowledge - Zhejiang Lohand Environment Technology Co.,Ltd. [lohandbio.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. N,N-Diethyl-1,4-phenylenediamine(93-05-0) IR Spectrum [chemicalbook.com]
- 8. Comparing Chlorine Measurement Methods [ysi.com]
- 9. rsc.org [rsc.org]
- 10. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 11. health.hawaii.gov [health.hawaii.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. This compound oxalate(62637-92-7) 1H NMR spectrum [chemicalbook.com]
- 14. N,N-Diethyl-1,4-phenylenediamine(93-05-0) 1H NMR [m.chemicalbook.com]
- 15. This compound oxalate(62637-92-7) 13C NMR [m.chemicalbook.com]
- 16. N,N-Diethyl-1,4-phenylenediamine(93-05-0) 13C NMR spectrum [chemicalbook.com]
- 17. P-phenylenediamine, n,n'-diethyl-n,n'-diphenyl- [webbook.nist.gov]
- 18. This compound sulfate(6283-63-2) IR Spectrum [chemicalbook.com]
- 19. P-phenylenediamine, n,n'-diethyl-n,n'-di-b-naphthyl- [webbook.nist.gov]
- 20. P-phenylenediamine, n,n-diethyl-n',n'-bis(p-tolylsulfonyl)- [webbook.nist.gov]
- 21. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 22. Page loading... [guidechem.com]
- 23. dec.vermont.gov [dec.vermont.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. lovibond.com [lovibond.com]
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- 27. galgo.co.uk [galgo.co.uk]
- 28. ozonesolutions.com [ozonesolutions.com]
N,N-Diethyl-p-phenylenediamine (DPD): A Technical Comparison of the Sulfate Salt and Free Base for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-p-phenylenediamine, commonly known as DPD, is a cornerstone reagent in analytical chemistry, primarily for the colorimetric determination of residual disinfectants such as chlorine and ozone in water treatment and quality control. This technical guide provides an in-depth comparison of the two common forms of DPD used in analytical laboratories: the sulfate salt and the free base. It will explore the chemical and physical properties of each, detail their respective advantages and disadvantages in reagent formulation, and provide established experimental protocols for their use. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the appropriate form of DPD for their specific analytical needs, ensuring accuracy and reliability in their results.
Introduction
The accurate measurement of residual disinfectants is critical in numerous fields, including municipal water treatment, pharmaceutical manufacturing, and food and beverage processing, to ensure public health and process integrity. The DPD method, developed by Dr. A. T. Palin, has become a globally accepted standard for this purpose due to its simplicity, sensitivity, and reliability.[1][2] The method relies on the oxidation of DPD by an oxidizing agent, such as free chlorine, to produce a stable magenta-colored radical cation, known as a Würster dye.[1][3][4] The intensity of the color, which is directly proportional to the concentration of the analyte, can be measured spectrophotometrically.
DPD is commercially available in two primary forms: the free base and the sulfate salt. The choice between these two forms is crucial for the preparation of stable and effective analytical reagents. This guide will elucidate the key differences and provide a comprehensive overview to inform this selection process.
Physicochemical Properties: Sulfate Salt vs. Free Base
The distinct physicochemical properties of the DPD sulfate salt and the DPD free base significantly influence their suitability for analytical reagent preparation. The sulfate salt is overwhelmingly preferred in standard analytical methods due to its superior stability and solubility in aqueous solutions.
| Property | This compound Sulfate | This compound (Free Base) | Reference(s) |
| Chemical Formula | (C₂H₅)₂NC₆H₄NH₂ · H₂SO₄ | C₁₀H₁₆N₂ | |
| Molecular Weight | 262.33 g/mol | 164.25 g/mol | [5] |
| Appearance | White to light-brown crystalline powder | Reddish-brown or black liquid | [5][6] |
| Solubility in Water | Soluble (100 mg/mL) | Sparingly soluble | [6][7] |
| Melting Point | 184 - 186 °C | Not applicable (liquid at room temperature) | [6][8] |
| Stability | More stable, particularly in solution; less susceptible to air oxidation. | Less stable; prone to oxidation and discoloration upon exposure to air and light. | [9][10] |
| Handling | Solid, easier to weigh and handle. | Liquid, may be more difficult to handle and dispense accurately. |
Rationale for the Predominant Use of DPD Sulfate in Analytical Methods
The widespread adoption of DPD sulfate salt in analytical protocols is not arbitrary. Its properties offer significant advantages for creating reliable and long-lasting reagents.
-
Enhanced Stability: The sulfate salt form protects the amine functional groups from rapid oxidation by atmospheric oxygen, which can lead to discoloration and a loss of reactivity.[9][10] This inherent stability translates to a longer shelf life for both the solid reagent and the prepared indicator solutions.
-
Superior Aqueous Solubility: DPD sulfate dissolves readily in water, a crucial characteristic for a reagent used in aqueous sample analysis.[6][7] This facilitates the preparation of concentrated stock solutions and ensures complete dissolution in the final reaction mixture, preventing inaccuracies due to undissolved reagent.
-
Ease of Handling: As a crystalline solid, DPD sulfate is straightforward to weigh accurately, which is fundamental for preparing standardized reagents. The free base, being a liquid, can be more challenging to handle and may be more susceptible to contamination.
The DPD Reaction Mechanism
The analytical utility of DPD is centered on its reaction with oxidizing agents. In the presence of free chlorine (hypochlorous acid or hypochlorite ion), DPD undergoes a one-electron oxidation to form a magenta-colored radical cation, the Würster dye.[1][3][11]
At higher concentrations of the oxidizing agent, a further, irreversible oxidation can occur, leading to the formation of a colorless imine product.[1][3] This "bleaching" effect defines the upper limit of the analytical range for the DPD method.
Reaction Pathway Diagram
Caption: DPD oxidation pathway.
Standard Experimental Protocol: DPD Colorimetric Method for Free and Total Chlorine
This protocol is based on established standard methods for water analysis.[12][13][14] The use of DPD sulfate is specified for reagent preparation.
Reagent Preparation
1. Phosphate Buffer Solution:
-
Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in chlorine-free distilled water.
-
In a separate vessel, dissolve 0.8 g of disodium ethylenediaminetetraacetate dihydrate (EDTA) in 100 mL of chlorine-free distilled water.
-
Combine the two solutions and dilute to 1 liter with chlorine-free distilled water.
-
Optionally, add 0.02 g of mercuric chloride (HgCl₂) to inhibit mold growth.[12]
2. DPD Indicator Solution:
-
Dissolve 1.1 g of anhydrous this compound sulfate (or 1.5 g of the pentahydrate form) in chlorine-free distilled water containing 8 mL of 1+3 sulfuric acid (one part concentrated H₂SO₄ to three parts water) and 0.2 g of disodium EDTA dihydrate.
-
Bring the final volume to 1 liter with chlorine-free distilled water.
-
Store in a brown, glass-stoppered bottle and discard if the solution becomes discolored.[12][15]
Note: Commercially available, pre-packaged DPD reagents in powder or tablet form are often recommended for convenience and to avoid the handling of individual chemicals.[1][12]
Experimental Workflow for Free and Total Chlorine Measurement
Caption: DPD experimental workflow for chlorine analysis.
Procedure
-
Free Chlorine:
-
To a 10 mL water sample, add the appropriate volume of DPD reagent (commercially available powder pillows or a specified volume of the indicator solution).[12]
-
Mix thoroughly to dissolve. A pink/magenta color will develop in the presence of free chlorine.[16]
-
Within one minute of adding the reagent, measure the absorbance of the solution using a spectrophotometer or colorimeter at a wavelength of 515 nm.[17] This reading corresponds to the free chlorine concentration.
-
-
Total Chlorine:
-
To the same sample solution from the free chlorine measurement, add a small crystal of potassium iodide (KI) or a specified volume of a KI solution.
-
Mix to dissolve. The KI reacts with any combined chlorine (chloramines) to release free iodine, which then oxidizes the DPD, causing the color to intensify.[18]
-
Allow the reaction to proceed for at least two minutes.
-
Measure the absorbance again at 515 nm. This reading corresponds to the total chlorine concentration.
-
-
Combined Chlorine:
-
The combined chlorine concentration is calculated by subtracting the free chlorine reading from the total chlorine reading.
-
Interferences and Method Limitations
Several substances can interfere with the DPD method, leading to inaccurate results. These include:
-
Oxidized Manganese: This is a common interference that can be corrected for by using a sodium arsenite blank.[13]
-
Other Oxidizing Agents: Bromine, iodine, ozone, and permanganate will also react with DPD to produce a colored product.[18]
-
High Chlorine Concentrations: As previously mentioned, chlorine levels exceeding the method's range can bleach the indicator, leading to a falsely low or zero reading.[1] In such cases, the sample must be diluted with chlorine-demand-free water.[12]
-
Color and Turbidity: The inherent color or turbidity of a sample can interfere with photometric measurements. This can be compensated for by using the original sample as a blank to zero the instrument.[13]
Conclusion
For the vast majority of analytical applications, particularly in the critical field of water quality analysis, This compound sulfate is the unequivocally superior choice over its free base counterpart. Its enhanced stability, excellent aqueous solubility, and ease of handling as a solid make it the ideal formulation for preparing robust, reliable, and accurate analytical reagents. The use of the sulfate salt is embedded in standard methods worldwide, a testament to its proven performance. While the free base may have niche applications in non-aqueous systems, for routine colorimetric analysis, the sulfate salt provides the foundation for consistent and trustworthy results, ensuring the safety and quality of water and other matrices vital to public health and industry.
References
- 1. Measuring Chlorine using DPD - Water Industry Journal [waterindustryjournal.co.uk]
- 2. companybe.com [companybe.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. What Chemical Reaction Occurs In Chlorine Test Strips And What Reagent Is Used? Discover The Dpd Oxidation Process - Kintek Detection [kintekdetection.com]
- 5. This compound | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemodex.com [chemodex.com]
- 7. This compound sulfate, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound sulphate salt, GR 99%+ 6283-63-2 India [ottokemi.com]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. echemi.com [echemi.com]
- 12. dec.vermont.gov [dec.vermont.gov]
- 13. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 14. ndep.nv.gov [ndep.nv.gov]
- 15. News - Introduction to DPD colorimetry [lhwateranalysis.com]
- 16. hydroinstruments.com [hydroinstruments.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. cdn.hach.com [cdn.hach.com]
Core Principles of the DPD Method for Chlorine Measurement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental principles of the N,N-diethyl-p-phenylenediamine (DPD) method, a cornerstone for the colorimetric determination of chlorine residuals in aqueous solutions. This method is widely adopted across various fields, including drinking water analysis, wastewater treatment, and pharmaceutical manufacturing, due to its simplicity, accuracy, and adaptability.[1][2][3] This document provides a detailed overview of the underlying chemistry, experimental protocols, and data interpretation, tailored for a scientific audience.
Introduction to the DPD Method
The DPD method, pioneered by Dr. Palin in the 1950s, has become a global standard for chlorine analysis.[2] It is recognized by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under Method 334.0 and is detailed in "Standard Methods for the Examination of Water and Wastewater" as Method 4500-Cl G.[1] The method's prominence stems from its ability to reliably quantify different chlorine species, namely free available chlorine and total chlorine.[1][3][4]
Free Available Chlorine refers to the sum of hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻), which are the primary disinfecting agents.[4] Combined Available Chlorine consists of chloramines, which are formed from the reaction of chlorine with ammonia or organic nitrogen compounds.[4] Total Chlorine is the sum of free and combined available chlorine.[4]
The Underlying Chemistry: A Redox Reaction
The core of the DPD method is a redox (oxidation-reduction) reaction between the DPD reagent and chlorine.[5] In this reaction, DPD acts as a chromogenic indicator, which, upon oxidation by chlorine, develops a distinct magenta color.[2][4] The intensity of this color is directly proportional to the concentration of chlorine in the sample, forming the basis for quantitative analysis.[1][3][4]
The chemical entity this compound is a colorless organic compound.[2][5] When it reacts with free chlorine, it is oxidized to form a magenta-colored radical cation known as a Würster dye.[2][6] This reaction is pH-dependent and is optimally carried out in a buffered solution at a pH between 6.3 and 6.6 for the determination of free chlorine.[1]
A secondary oxidation of the Würster dye can occur at high chlorine concentrations, leading to the formation of a colorless imine product.[2][6] This phenomenon, known as "bleaching," can result in erroneously low readings and necessitates sample dilution if high chlorine levels are suspected.[2][7]
Differentiating Chlorine Species
A key advantage of the DPD method is its ability to differentiate between free and combined chlorine through a sequential analytical procedure.
-
Free Chlorine: The initial reaction between DPD and the water sample in a buffered solution yields a magenta color that is proportional to the free chlorine concentration.[1] This reaction is rapid.[8]
-
Total Chlorine: To measure total chlorine, potassium iodide (KI) is added to the sample after the free chlorine reading.[1][4] Chloramines present in the sample oxidize the iodide to iodine. This liberated iodine then reacts with the DPD to produce additional magenta color.[4] The final color intensity corresponds to the total chlorine concentration.
-
Combined Chlorine: The concentration of combined chlorine is determined by subtracting the free chlorine concentration from the total chlorine concentration.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the DPD method for chlorine measurement.
| Parameter | Value | Notes |
| Optimal pH for Free Chlorine | 6.3 - 6.6 | A buffer solution is essential to maintain this pH.[1] |
| Optimal pH for Total Chlorine | 6.5 - 8.5 | The buffer for total chlorine also contains potassium iodide.[1] |
| Wavelength of Maximum Absorbance | ~515 nm or 530 nm | The exact wavelength can vary slightly depending on the instrument and specific reagents. Some methods also use 557 nm.[9][10] |
| Typical Measurement Range | 0.02 to 5.0 mg/L (ppm) | This range can be extended by sample dilution.[2][9] |
| Method Detection Limit (MDL) | As low as 0.010 mg/L | The MDL can vary based on the specific instrumentation and analytical conditions.[10] |
Experimental Protocols
The following are detailed methodologies for the determination of free and total chlorine using the DPD colorimetric method, based on standard procedures.
Reagents and Apparatus
-
DPD Reagent: Commercially available in powder pillows, tablets, or liquid form. The reagent typically includes DPD sulfate and a buffer.[3][4]
-
Potassium Iodide (KI): Crystalline or in solution, for the determination of total chlorine.
-
Chlorine-Free Water: For dilutions and preparing blanks.
-
Spectrophotometer or Colorimeter: Capable of measuring absorbance at the wavelength of maximum absorbance (typically around 515 nm).[9]
-
Cuvettes: Optically clear and matched.
-
Glassware: Cleaned with chlorine-demand-free water.
Procedure for Free Chlorine Measurement
-
Sample Collection: Collect the water sample, ensuring no air bubbles are trapped in the collection vessel. Chlorine analysis should be performed immediately after sample collection as chlorine is unstable.[11]
-
Instrument Zeroing: Rinse a clean cuvette with the water sample. Fill the cuvette with the sample and place it in the spectrophotometer. Zero the instrument at the appropriate wavelength.
-
Reagent Addition: To a measured volume of the sample (typically 10 mL or 25 mL), add the contents of one DPD Free Chlorine reagent powder pillow or the appropriate volume of liquid reagent.[12]
-
Color Development: Cap the cuvette and invert gently to mix. A pink to magenta color will develop immediately if free chlorine is present.[8][12]
-
Measurement: Within one minute of reagent addition, place the cuvette in the spectrophotometer and read the absorbance.[8][12] Waiting longer can lead to interference from chloramines, causing a false positive reading for free chlorine.[8]
-
Concentration Determination: The instrument will display the concentration of free chlorine in mg/L. Alternatively, the concentration can be determined from a calibration curve.
Procedure for Total Chlorine Measurement
-
Using the Same Sample: Use the same sample from the free chlorine measurement.
-
Potassium Iodide Addition: Add the contents of a DPD Total Chlorine powder pillow (which contains KI) or add potassium iodide to the solution.[4]
-
Color Development: Cap the cuvette and invert to mix. Allow at least three minutes for the reaction to go to completion.[13]
-
Measurement: Place the cuvette in the spectrophotometer and read the absorbance.
-
Concentration Determination: The instrument will display the concentration of total chlorine in mg/L.
Potential Interferences
Several substances can interfere with the DPD method, leading to inaccurate results. These include:
-
Oxidizing Agents: Other oxidizing agents such as bromine, iodine, chlorine dioxide, ozone, and permanganate can also react with DPD to produce a magenta color, leading to a positive interference.[4]
-
Manganese and Iron: Oxidized forms of manganese and iron can also interfere.[14] Specific procedures, such as the use of sodium arsenite or thioacetamide, can be employed to mitigate this interference.[11]
-
High Chlorine Concentrations: As mentioned, chlorine concentrations above the test range can cause bleaching of the DPD indicator, resulting in a false low reading.[2][7]
-
Monochloramine: In the free chlorine test, monochloramine can slowly react with DPD, causing a gradual increase in color intensity and a false positive result if the reading is not taken promptly.[8]
Visualizations
DPD Reaction Pathway
Caption: Chemical reaction pathway of the DPD method.
Experimental Workflow
Caption: Experimental workflow for DPD chlorine analysis.
References
- 1. Comparing Chlorine Measurement Methods [ysi.com]
- 2. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 3. hydroinstruments.com [hydroinstruments.com]
- 4. cdn.hach.com [cdn.hach.com]
- 5. What Chemical Reaction Occurs In Chlorine Test Strips And What Reagent Is Used? Discover The Dpd Oxidation Process - Kintek Detection [kintekdetection.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. aquamagazine.com [aquamagazine.com]
- 8. yamathosupply.com [yamathosupply.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 12. watertechusa.com [watertechusa.com]
- 13. dec.vermont.gov [dec.vermont.gov]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
N,N-Diethyl-p-phenylenediamine (DPD): An In-depth Technical Guide to its Redox Indicator Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
N,N-Diethyl-p-phenylenediamine (DPD) is a substituted p-phenylenediamine that has found widespread application as a redox indicator, most notably in colorimetric and titrimetric methods for the determination of residual chlorine in water treatment and swimming pool maintenance. Its utility extends to the detection of other oxidizing agents, making it a versatile tool in analytical chemistry. This technical guide provides a comprehensive overview of the core redox properties of DPD, its reaction mechanisms, and detailed experimental protocols for its use.
Core Redox Properties and Mechanism
The utility of DPD as a redox indicator stems from its ability to undergo a two-step, one-electron oxidation. In the presence of an oxidizing agent, the colorless DPD is first oxidized to a stable, colored radical cation known as a Würster radical. This radical cation exhibits a characteristic magenta or pink color, the intensity of which is proportional to the concentration of the oxidizing agent.
Upon further oxidation, the radical cation can be converted to a colorless imine product. This two-stage redox behavior is crucial for its application in differentiating between various oxidizing species.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its application as a redox indicator.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Amino-N,N-diethylaniline, DPD |
| CAS Number | 93-05-0 |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Formal Potential (E°') | ~ +0.065 V vs. Ag/AgCl (for DMPD at pH 7.0)[1] |
Table 1: Physicochemical Properties of this compound
| Parameter | Spectrophotometric Method | Titrimetric Method |
| Principle | Colorimetric measurement of the oxidized DPD radical cation. | Titration of the oxidized DPD with a reducing agent (e.g., ferrous ammonium sulfate). |
| Wavelength of Max. Absorbance | 515 - 551 nm | Not Applicable |
| Typical Reagents | DPD indicator solution, phosphate buffer. | DPD indicator solution, phosphate buffer, standard ferrous ammonium sulfate (FAS) titrant. |
| Common Analytes | Free chlorine, total chlorine, bromine, iodine, ozone, chlorine dioxide, permanganate. | Free chlorine, total chlorine. |
| Interferences | Oxidized manganese, chromium, monochloramine (in free chlorine analysis). | Oxidized manganese, copper, chromate. |
Table 2: Operational Parameters for Analytical Methods Using DPD
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core reaction pathway of DPD as a redox indicator and a typical experimental workflow for the determination of free and total chlorine in a water sample.
Experimental Protocols
Spectrophotometric Determination of Free and Total Chlorine
This protocol is based on the widely used DPD colorimetric method.
Materials:
-
Spectrophotometer capable of measuring absorbance at approximately 515 nm.
-
Cuvettes with a 1 cm path length.
-
Volumetric flasks and pipettes.
-
DPD indicator solution: Dissolve 1 g of this compound sulfate in chlorine-free water containing 8 mL of 1+3 sulfuric acid and 200 mg of disodium ethylenediaminetetraacetate (EDTA). Make up to 1 L. Store in a brown, glass-stoppered bottle and discard when discolored.
-
Phosphate buffer solution (pH 6.2-6.5): Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in distilled water. Combine with 100 mL of distilled water in which 800 mg of disodium EDTA has been dissolved. Dilute to 1 L with distilled water.
-
Potassium iodide (KI) crystals or solution.
Procedure for Free Chlorine:
-
To a 10 mL water sample in a cuvette, add 0.5 mL of phosphate buffer solution and 0.5 mL of DPD indicator solution.
-
Mix thoroughly and immediately measure the absorbance at 515 nm. This reading must be taken within one minute of adding the reagents.
-
Prepare a blank by using chlorine-free distilled water in place of the sample and subtract its absorbance from the sample readings.
-
Determine the free chlorine concentration from a calibration curve prepared using standard chlorine solutions.
Procedure for Total Chlorine:
-
To the solution from the free chlorine measurement, add a small crystal of potassium iodide (approximately 0.1 g) or 0.5 mL of a 10% KI solution.
-
Mix to dissolve and allow the solution to stand for at least two minutes but no more than six minutes.
-
Measure the absorbance at 515 nm.
-
Determine the total chlorine concentration from a calibration curve. The combined chlorine concentration can be calculated by subtracting the free chlorine concentration from the total chlorine concentration.
Titrimetric Determination of Free and Total Chlorine
This protocol provides an alternative to the spectrophotometric method, particularly useful in the field.
Materials:
-
Buret, 5 or 10 mL.
-
Erlenmeyer flask, 250 mL.
-
DPD indicator solution (as prepared for the spectrophotometric method).
-
Phosphate buffer solution (as prepared for the spectrophotometric method).
-
Standard Ferrous Ammonium Sulfate (FAS) titrant: Dissolve 1.106 g of Fe(NH₄)₂(SO₄)₂·6H₂O in freshly boiled and cooled distilled water containing 1 mL of 1+3 sulfuric acid. Dilute to 1 L. 1.00 mL of this solution is equivalent to 1.00 mg of Cl₂.
Procedure for Free Chlorine:
-
To a 250 mL Erlenmeyer flask, add 5 mL of phosphate buffer and 5 mL of DPD indicator solution.
-
Add 100 mL of the water sample and mix. A red color will develop if free chlorine is present.
-
Titrate with the standard FAS solution until the red color is discharged. Record the volume of titrant used (Reading A).
Procedure for Total Chlorine:
-
To the solution that has been titrated for free chlorine, add a few crystals of potassium iodide (approximately 1 g).
-
Mix to dissolve, and if combined chlorine is present, a red color will reappear.
-
Continue the titration with the FAS solution until the red color is again discharged. Record the total volume of titrant used from the beginning (Reading B).
-
Calculate the free chlorine, combined chlorine, and total chlorine concentrations based on the volumes of FAS titrant used.
Conclusion
This compound remains a cornerstone of analytical chemistry for the determination of oxidizing agents, particularly in water quality monitoring. Its reliable colorimetric response, coupled with well-established spectrophotometric and titrimetric protocols, provides a robust and accessible method for researchers and professionals. A thorough understanding of its redox properties, reaction mechanisms, and potential interferences, as detailed in this guide, is essential for accurate and precise measurements in various scientific and industrial applications.
References
Methodological & Application
Application Notes: Spectrophotometric Determination of Free Chlorine using the DPD Method
Introduction
The determination of free chlorine (hypochlorous acid and hypochlorite ion) is crucial in various fields, including drinking water treatment, wastewater management, swimming pool sanitation, and industrial process waters to ensure effective disinfection and to monitor levels for public health and environmental safety. The N,N-diethyl-p-phenylenediamine (DPD) method is a widely accepted and accurate colorimetric method for this purpose.[1][2] This application note provides a detailed protocol for the spectrophotometric determination of free chlorine using the DPD method, intended for researchers, scientists, and drug development professionals.
Principle of the Method
The DPD method is based on the chemical reaction between free chlorine and the DPD reagent in a buffered solution at a pH between 6.3 and 6.6.[3] Free chlorine oxidizes the DPD to form a magenta-colored compound, a semi-quinoid cationic species known as a Würster dye.[][5] The intensity of the resulting color is directly proportional to the concentration of free chlorine in the sample.[2][3] The absorbance of this colored solution is then measured using a spectrophotometer at a specific wavelength, typically between 515 nm and 530 nm, to quantify the free chlorine concentration.[6][7][8][9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of free chlorine using the DPD method.
| Parameter | Value/Range | Notes |
| Wavelength of Maximum Absorbance (λmax) | 515 - 530 nm | The exact wavelength may vary slightly depending on the specific spectrophotometer.[6][7][8][9] |
| pH of Reaction | 6.3 - 6.6 | A phosphate buffer is used to maintain the optimal pH for the reaction.[3] |
| Typical Detection Range | 0.02 - 5.0 mg/L (ppm) Cl₂ | The range can be extended by diluting the sample with chlorine-demand-free water.[9][10][11] |
| Reaction Time | Immediate | The color development for free chlorine is rapid.[7][12] |
| Sample Volume | 10 mL or 25 mL | The required sample volume can vary based on the cuvette size and instrument.[12][13] |
| Reagent Composition | DPD (this compound), Phosphate Buffer, EDTA | EDTA is added to prevent interference from trace metal ions.[6] |
Experimental Protocols
1. Reagent Preparation
-
DPD Reagent Solution: Dissolve 1 g of DPD oxalate or 1.5 g of DPD sulfate pentahydrate in chlorine-free distilled water containing 8 mL of a 1+3 sulfuric acid solution and 200 mg of disodium ethylenediaminetetraacetate dihydrate (EDTA). Bring the final volume to 1 liter with chlorine-free distilled water. Store in a brown, glass-stoppered bottle and discard if the solution becomes discolored.[6] Commercially available DPD reagent powder pillows or liquid reagents are also widely used for convenience and stability.[5][6][12]
-
Phosphate Buffer Solution: Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in distilled water. In a separate 100 mL of distilled water, dissolve 800 mg of disodium EDTA. Combine both solutions and dilute to 1 liter with distilled water. Add 20 mg of mercuric chloride (HgCl₂) to prevent mold growth.[6]
-
Chlorine-Demand-Free Water: Prepare by adding a small amount of chlorine to distilled water and letting it stand for a few hours to allow the chlorine to react with any impurities. Then, remove the residual chlorine by exposing the water to sunlight or UV irradiation.
2. Calibration Curve Generation
A calibration curve is essential for accurate quantification of free chlorine.
-
Prepare a Stock Chlorine Standard Solution (e.g., 100 mg/L): Dilute a commercially available standardized chlorine solution or prepare from a suitable source like potassium permanganate solution, which can be used as a chlorine equivalent standard.[10][14][15]
-
Prepare a Series of Working Standards: From the stock solution, prepare a series of at least five working standards with concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 1.0, 2.0, and 4.0 mg/L).[16] Dilute the stock solution with chlorine-demand-free water.
-
Measure Absorbance: For each standard, take a known volume (e.g., 10 mL) and add the DPD reagent. Mix well and immediately measure the absorbance at the predetermined wavelength (e.g., 515 nm) using a spectrophotometer.
-
Plot the Calibration Curve: Plot a graph of absorbance versus the concentration of the chlorine standards. The resulting plot should be linear and pass through the origin.[17]
3. Sample Analysis
-
Sample Collection: Collect water samples in clean glass bottles, ensuring no headspace to minimize chlorine loss.[12] Samples should be analyzed immediately after collection.[6][7][16]
-
Blank Preparation: Fill a cuvette with the water sample to be tested (without adding the DPD reagent) and use it to zero the spectrophotometer. This corrects for any background color or turbidity in the sample.[17]
-
Sample Measurement:
-
Take a specific volume of the water sample (e.g., 10 mL) in a clean cuvette.[12]
-
Add the DPD reagent (either as a powder pillow or a specific volume of the reagent solution).[3][12]
-
Cap the cuvette and invert several times to mix thoroughly.[12] A pink color will develop if free chlorine is present.[2][12]
-
Immediately place the cuvette in the spectrophotometer and record the absorbance.
-
-
Determine Chlorine Concentration: Use the measured absorbance of the sample and the calibration curve to determine the concentration of free chlorine in mg/L.
Visualizations
References
- 1. News - Determination of residual chlorine/total chlorine by DPD spectrophotometry [lhwateranalysis.com]
- 2. hydroinstruments.com [hydroinstruments.com]
- 3. Comparing Chlorine Measurement Methods [ysi.com]
- 5. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 6. dec.vermont.gov [dec.vermont.gov]
- 7. cdn.hach.com [cdn.hach.com]
- 8. cdn.hach.com [cdn.hach.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. pfstar.com [pfstar.com]
- 12. scribd.com [scribd.com]
- 13. nz.hach.com [nz.hach.com]
- 14. deq.nc.gov [deq.nc.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes: Measuring Residual Ozone in Water using the N,N-Diethyl-p-phenylenediamine (DPD) Method
Introduction
Ozone (O₃) is a powerful oxidizing agent and disinfectant widely used in water treatment for purposes such as taste and odor control, destruction of organic matter, and inactivation of microorganisms.[1] Monitoring residual ozone levels is critical to ensure treatment efficacy and process control. The N,N-Diethyl-p-phenylenediamine (DPD) colorimetric method is a common and established analytical procedure for this purpose. It is recognized in various standard methods for water analysis.[2]
Principle of the Method
The DPD method for ozone is an indirect colorimetric analysis. Ozone does not react directly with the DPD indicator.[3] The procedure involves a two-step reaction:
-
Ozone in the water sample first oxidizes potassium iodide (KI) to iodine (I₂). This reaction is typically performed in a buffered solution to maintain an optimal pH.[2][4]
-
The liberated iodine then reacts with this compound (DPD) to produce a magenta or pink-colored radical cation (often referred to as Würster's salt).[2][3][5]
The intensity of the resulting pink color is directly proportional to the initial concentration of ozone in the sample.[5][6] The color intensity is measured spectrophotometrically or colorimetrically at a wavelength of approximately 510 to 530 nm.[5][7][8]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the DPD method for residual ozone measurement.
| Parameter | Value / Range | Notes |
| Wavelength of Max. Absorbance | 510 - 530 nm | The exact wavelength may vary slightly depending on the specific instrument (spectrophotometer or colorimeter) used.[5][7][8] |
| Optimal pH for DPD Reaction | 6.2 - 6.5 | Maintained by a phosphate buffer system included in the reagents.[9][10] |
| Sample pH Tolerance | 2.5 - 10 | Samples with strong acidity or alkalinity should be adjusted to a pH between 6 and 7 before analysis.[2][11] |
| Typical Detection Limit | ~0.01 mg/L | Can vary based on the specific test kit and instrument.[4] |
| Typical Measuring Range | 0.01 - 2.5 mg/L | Higher concentrations may require sample dilution.[4][11][12] Concentrations above 6 mg/L can bleach the indicator, leading to falsely low or zero readings.[11] |
| Reaction Time | 1 - 3 minutes | A specific reaction time must be observed for full color development before taking a reading.[2][11] |
Experimental Workflows
The following diagram illustrates the logical workflow for determining ozone concentration, including the necessary steps to differentiate it from other common oxidants like chlorine.
Caption: Workflow for DPD-based ozone measurement with interference correction.
Experimental Protocols
1. Protocol for Measuring Residual Ozone (in the absence of other oxidants)
This protocol is suitable for water samples where ozone is the only significant oxidizing agent present.
a. Reagents and Equipment
-
Spectrophotometer or colorimeter capable of measuring absorbance at ~515 nm.
-
Optical-quality vials or cuvettes.
-
DPD reagent powder pillows, tablets, or solution (containing DPD, potassium iodide, and a pH buffer).
-
Deionized water (for instrument zeroing).
-
Pipettes and graduated cylinders.
-
Lint-free cloth.
b. Sample Collection and Handling
-
Ozone in water is highly unstable and its concentration decreases rapidly.[2] Therefore, samples must be analyzed immediately after collection and cannot be preserved or stored.[13]
-
Collect the sample gently, minimizing turbulence, shaking, or stirring to prevent ozone from escaping.[11][13]
-
Avoid touching the optical surfaces of the measurement vials. Clean vials thoroughly before use to remove any reducing agents from detergents.[11]
c. Procedure
-
Instrument Zero: Fill a clean sample vial with 10 mL of the collected water sample (this will serve as the blank). Wipe the outside of the vial clean and place it in the instrument. Zero the instrument.
-
Sample Preparation: Take a second clean vial. Add the contents of one DPD total oxidant reagent pack or tablet.
-
Add 10 mL of the same water sample to the second vial containing the DPD reagent.
-
Cap the vial and shake or invert gently for the specified time (typically 1-3 minutes) to allow for full color development.[11]
-
Measurement: Once the reaction time is complete, wipe the outside of the vial and place it into the instrument.
-
Record the concentration reading displayed by the instrument in mg/L of O₃.
2. Protocol for Measuring Ozone in the Presence of Chlorine or Bromine
This procedure is used to differentiate ozone from other common oxidants like chlorine and bromine, which also react with DPD.[6] The method uses glycine to selectively destroy ozone without affecting chlorine or bromine.[11][14]
a. Additional Reagents
-
Glycine reagent (tablets or solution).
b. Procedure This procedure requires two separate measurements:
Measurement A: Total Oxidants (Ozone + Chlorine/Bromine)
-
Follow steps 1-6 from Protocol 1 above.
-
The resulting value is Reading A , which represents the concentration of all reacting oxidants (Ozone + Total Chlorine/Bromine).[14]
Measurement B: Chlorine/Bromine Only
-
Take a fresh 10 mL water sample in a clean vial.
-
Add one glycine tablet or the specified amount of glycine solution.[11][14] Cap and mix until dissolved. Glycine reacts with and removes the ozone in the sample.
-
Add the DPD total oxidant reagent to this glycine-treated sample.
-
Cap and mix for the same reaction time used in Measurement A.
-
Use the original untreated water sample as the blank to zero the instrument.
-
Place the prepared sample (with glycine and DPD) into the instrument and record the concentration. This is Reading B , representing the total chlorine/bromine concentration.[14]
c. Calculation To find the residual ozone concentration, subtract the second reading from the first:
-
Residual Ozone (mg/L) = Reading A - Reading B [14]
Interferences
The DPD method is not specific to ozone and is susceptible to interference from other oxidizing agents.[6]
| Interfering Substance | Effect and Mitigation |
| Chlorine, Bromine, Iodine | These react with DPD in the same manner as ozone, causing a positive interference.[2] Use the glycine modification (Protocol 2) to differentiate. |
| Oxidized Manganese (Mn⁴⁺) | Causes a positive interference. Specific correction procedures involving arsenite may be required if manganese is present. |
| Chromate (Cr₂O₇²⁻) | May interfere with the reaction.[2] |
| Peroxides | Hydrogen peroxide can react and cause a false positive.[2] |
| High Sample Turbidity or Color | Can interfere with the colorimetric reading, potentially causing falsely high results.[2] A sample blank can help correct for this. |
Safety Precautions
-
Always read the Safety Data Sheets (SDS) for all reagents before use.[2]
-
Wear appropriate personal protective equipment (PPE), such as safety glasses and gloves.
-
Handle chemical reagents and samples in a well-ventilated area.
-
Dispose of used reagents and samples according to local, state, and federal regulations.
References
- 1. standardmethods.org [standardmethods.org]
- 2. galgo.co.uk [galgo.co.uk]
- 3. ozonesolutions.com [ozonesolutions.com]
- 4. [Rapid determination of the ozone in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aquaphoenixsci.com [aquaphoenixsci.com]
- 6. kuntzeusa.com [kuntzeusa.com]
- 7. mdpi.com [mdpi.com]
- 8. Disinfection of Water Containing Natural Organic Matter by Using Ozone-Initiated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ozone generation and detection principle - Knowledge - Zhejiang Lohand Environment Technology Co.,Ltd. [lohandbio.com]
- 10. CN102928358B - Water quality ozone field rapid determination tablet and preparation method thereof - Google Patents [patents.google.com]
- 11. lovibond.com [lovibond.com]
- 12. Instruments and Procedures for Detecting Ozone Content in Water [boquinstrument.com]
- 13. cdn.hach.com [cdn.hach.com]
- 14. testallwater.co.uk [testallwater.co.uk]
Application Notes and Protocols for the Quantification of Oxidizing Agents in Water Using N,N-Diethyl-p-phenylenediamine (DPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-p-phenylenediamine (DPD) is a widely used indicator for the colorimetric and titrimetric determination of residual concentrations of oxidizing agents in water.[1][2][3] The DPD method is recognized as a standard technique by numerous regulatory bodies, including the United States Environmental Protection Agency (USEPA), for monitoring water quality.[2][4] It offers a rapid, accurate, and sensitive means of measuring common disinfectants such as free chlorine, total chlorine, bromine, and ozone, making it an indispensable tool in drinking water treatment, swimming pool and spa management, and various industrial processes.[5]
The fundamental principle of the DPD method lies in the reaction of DPD with an oxidizing agent to produce a magenta-colored compound, Würster dye.[6][7] The intensity of the color is directly proportional to the concentration of the oxidizing agent in the sample and can be quantified using a colorimeter or spectrophotometer.[1][5] Alternatively, the sample can be titrated with a standard solution of ferrous ammonium sulfate (FAS) until the pink color disappears, a method known as DPD-FAS titration.[1][8]
Chemical Reaction and Signaling Pathway
The reaction of DPD with free chlorine (hypochlorous acid) involves the oxidation of the DPD molecule, resulting in the formation of a magenta-colored radical cation. In the presence of potassium iodide (KI), DPD can also be used to measure total chlorine (free chlorine and combined chlorine, such as chloramines), as well as other oxidizing agents like bromine and ozone, which liberate iodine from KI. The iodine then oxidizes the DPD.[3][9][10]
Caption: Chemical pathway for DPD-based detection of oxidizing agents.
Quantitative Data Summary
The DPD method is applicable over a range of concentrations for various oxidizing agents. The following tables summarize typical quantitative data for the colorimetric and DPD-FAS titration methods.
Table 1: Typical Performance Characteristics of the DPD Colorimetric Method
| Analyte | Typical Range (mg/L) | Method Detection Limit (MDL) (mg/L) | Wavelength (nm) |
| Free Chlorine | 0.15 - 5.0[11] | 0.05[11] | 515 - 551[11][12] |
| Total Chlorine | 0.1 - 2.0[13] | 0.010[4] | 515 - 557[4][11] |
| Bromine | 0 - 11[14] | 0.125[14] | ~515 |
| Ozone | Varies with kit | Varies with kit | ~515 |
Table 2: Typical Performance Characteristics of the DPD-FAS Titration Method
| Analyte | Typical Range (mg/L) | Increments (mg/L) |
| Free Chlorine | 0.2 - 20[1] | 0.2 or 0.5[15][16] |
| Total Chlorine | > 0.1[8] | Varies with titrant concentration |
| Combined Chlorine | 0.2 - 20[1] | 0.2 or 0.5[15][16] |
Experimental Protocols
General Considerations and Interferences
-
Sample Collection and Handling: Chlorine in aqueous solutions is unstable. Samples should be analyzed immediately after collection and protected from sunlight and agitation.[17][18]
-
pH: The DPD reaction is pH-dependent. The use of a phosphate buffer to maintain the pH between 6.2 and 6.5 is crucial for accurate results.[11]
-
Temperature: The test should be conducted between 20 and 25 °C.[11]
-
Interferences: Other oxidizing agents such as bromine, chlorine dioxide, iodine, and ozone can interfere with the free chlorine measurement.[13][19] Oxidized forms of manganese and chromium can also cause positive interference.[10] High concentrations of chlorine (>10 mg/L) can bleach the DPD indicator, leading to falsely low results.[20][21]
Caption: General experimental workflow for DPD-based analysis.
Protocol 1: Colorimetric Determination of Free and Total Chlorine
Materials:
-
Spectrophotometer or colorimeter capable of measuring absorbance at approximately 515 nm.
-
Sample cells (cuvettes).
-
DPD reagent for free chlorine (e.g., DPD No. 1 tablets or powder pillows).
-
DPD reagent for total chlorine (e.g., DPD No. 3 or DPD No. 4 tablets, or DPD total chlorine powder pillows containing potassium iodide).[21]
-
Deionized water.
-
Pipettes.
Procedure for Free Chlorine:
-
Rinse a clean sample cell with the water sample and then fill it to the required volume (e.g., 10 mL). This will serve as the blank.
-
Place the blank in the colorimeter and zero the instrument.
-
Take a second clean sample cell and add the same volume of the water sample.
-
Add the DPD reagent for free chlorine to the second sample cell.
-
Cap the cell and invert several times to mix.
-
Wipe the outside of the cell and place it in the colorimeter.
-
Read the absorbance within one minute of adding the reagent.[10][11]
-
Determine the free chlorine concentration from a calibration curve or the instrument's pre-programmed calibration.
Procedure for Total Chlorine:
-
Use the same sample from the free chlorine test or a fresh sample.
-
Add the DPD reagent for total chlorine (containing KI).
-
Cap the cell and invert to mix.
-
Allow a reaction time of at least three minutes.[10]
-
Place the cell in the colorimeter (previously zeroed with the untreated sample) and read the absorbance.
-
Determine the total chlorine concentration from a calibration curve or the instrument's pre-programmed calibration.
-
Combined chlorine can be calculated by subtracting the free chlorine concentration from the total chlorine concentration.[1]
Protocol 2: DPD-FAS Titrimetric Determination of Free and Combined Chlorine
Materials:
-
Buret and titration flask.
-
DPD indicator reagent (powder or solution).
-
Phosphate buffer solution.
-
Standardized Ferrous Ammonium Sulfate (FAS) titrant.
-
Potassium Iodide (KI) crystals or solution.
Procedure for Free Chlorine:
-
Measure a known volume of the water sample (e.g., 100 mL) into a clean titration flask.
-
Add DPD indicator powder and phosphate buffer, and mix until dissolved. A pink color will develop if free chlorine is present.[1]
-
Titrate with the standardized FAS solution, swirling the flask, until the pink color is completely discharged.[1][8]
-
Record the volume of FAS titrant used (Reading A).
-
Calculate the free chlorine concentration using the formula: Free Chlorine (mg/L) = (A × Titrant Factor × 1000) / Sample Volume (mL)
Procedure for Combined Chlorine (Monochloramine):
-
To the now colorless solution from the free chlorine titration, add a small crystal of KI and mix. If monochloramine is present, a pink color will reappear.
-
Continue the titration with the FAS solution until the pink color is again discharged.
-
Record the additional volume of FAS titrant used (Reading B).
-
Calculate the monochloramine concentration using the same formula as for free chlorine, substituting Reading B for Reading A.
Procedure for Total Chlorine: The total chlorine concentration is the sum of the free chlorine and combined chlorine concentrations determined.
Protocol 3: Determination of Bromine and Ozone
Bromine: The DPD method can be used to measure total bromine. The procedure is similar to the total chlorine test, where a reagent containing DPD and KI is added to the sample. The bromine oxidizes the iodide to iodine, which then reacts with the DPD to produce the characteristic pink color.[9][14] The result is then multiplied by a factor to express the concentration as bromine (typically 2.25 times the chlorine equivalent).[22]
Ozone: To measure ozone, a DPD method involving the addition of potassium iodide is also used.[21] Often, a specific procedure is required to differentiate ozone from other oxidants like chlorine. This may involve a sequential testing procedure or the use of specific reagents to mask interferences. For instance, glycine can be added to a separate sample to complex with free and combined chlorine, allowing for the subsequent determination of ozone.[23]
Logical Relationships of DPD Methods
The various DPD methods are interconnected, allowing for the speciation of different oxidizing agents in a water sample.
Caption: Logical workflow for differentiating chlorine species with DPD.
References
- 1. taylortechnologies.com [taylortechnologies.com]
- 2. companybe.com [companybe.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. NEMI Method Summary - 330.4 [nemi.gov]
- 9. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 10. cdn.hach.com [cdn.hach.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Bromine in Water Colorimetric Test Kits - DPD Method [chemetrics.com]
- 15. FAS-DPD Chlorine Test Kit - LaMotte [lamotte.com]
- 16. lamottepacific.com [lamottepacific.com]
- 17. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 18. gbmicrotest.com [gbmicrotest.com]
- 19. yamathosupply.com [yamathosupply.com]
- 20. aquamagazine.com [aquamagazine.com]
- 21. ozonesolutions.com [ozonesolutions.com]
- 22. cannonwater.com [cannonwater.com]
- 23. testallwater.co.uk [testallwater.co.uk]
Application Notes and Protocols for Measuring Oxidative Stress using the N,N-Diethyl-p-phenylenediamine (DEPPD) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] The accurate measurement of oxidative stress is therefore crucial for both basic research and the development of novel therapeutic interventions. The N,N-Diethyl-p-phenylenediamine (DEPPD) assay, commercially known as the d-ROMs test, is a colorimetric method for the determination of total hydroperoxide levels in biological samples, serving as a reliable marker of oxidative stress.[2][3][4]
This document provides detailed application notes and experimental protocols for the use of the DEPPD assay in various biological samples. It is intended to guide researchers in accurately measuring oxidative stress and interpreting the resulting data.
Principle of the Assay
The DEPPD assay is based on the Fenton reaction, where transition metal ions (like iron) present in the biological sample catalyze the breakdown of hydroperoxides (ROOH) into highly reactive alkoxyl (RO•) and peroxyl (ROO•) radicals in an acidic environment.[3][5] These free radicals then oxidize the chromogen, this compound (DEPPD), to form a stable, colored radical cation. The intensity of the color, which is proportional to the concentration of hydroperoxides in the sample, is measured spectrophotometrically at 505 nm.[5][6] The results are typically expressed in arbitrary units called Carratelli Units (CARR U), where 1 CARR U is equivalent to 0.08 mg/dL of hydrogen peroxide.[3][4][5]
Caption: Chemical principle of the DEPPD assay.
Data Presentation
The quantitative data obtained from the DEPPD assay can be summarized for clear comparison. The following table provides an example of reference intervals for serum reactive oxygen metabolites (ROMs) in healthy adult rams, as an illustration of how to present such data.
| Breed | Parameter | Reference Interval | 90% Confidence Interval of the Reference Interval |
| Chios | ROMs (CARR U) | 56 to 113 | 51 to 61 and 107 to 118 |
| BAP (µmol/L) | 2,234 to 4,290 | 2,139 to 2,329 and 4,129 to 4,451 | |
| OSi (CARR U/ (mmol/L)) | 12.9 to 38.4 | 11.7 to 14.1 and 35.8 to 41.0 | |
| Florina | ROMs (CARR U) | 68 to 111 | 63 to 73 and 106 to 116 |
| BAP (µmol/L) | 2,437 to 4,621 | 2,332 to 2,542 and 4,428 to 4,814 | |
| OSi (CARR U/ (mmol/L)) | 17.7 to 42.1 | 16.1 to 19.3 and 39.7 to 44.5 | |
| Combined | ROMs (CARR U) | 65 to 109 | 61 to 69 and 105 to 113 |
| BAP (µmol/L) | 2,364 to 4,491 | 2,298 to 2,430 and 4,342 to 4,640 | |
| OSi (CARR U/ (mmol/L)) | 18.2 to 43.0 | 16.9 to 19.5 and 40.8 to 45.2 | |
| Data adapted from a study on adult rams. BAP (Biological Antioxidant Potential) and OSi (Oxidative Stress Index) are often measured alongside ROMs for a comprehensive oxidative stress profile.[7] |
Experimental Protocols
Preparation of Reagents
-
R1 Reagent (Acidic Buffer): 0.1 M Acetate Buffer, pH 4.8.
-
R2 Reagent (Chromogen): A solution of this compound (DEPPD). The exact concentration may vary between commercial kits, but a common concentration is around 100 mM. It is crucial to protect this solution from light.
-
Hydrogen Peroxide (H₂O₂) Standard Stock Solution (e.g., 1 M): Prepare from a 30% H₂O₂ solution. The exact concentration should be determined by measuring its absorbance at 240 nm (molar extinction coefficient ε = 43.6 M⁻¹cm⁻¹).
-
Working H₂O₂ Standards: Prepare a series of dilutions from the stock solution using the R1 Reagent (Acidic Buffer) to create a standard curve (e.g., 0, 50, 100, 200, 300, 400 CARR U, where 300 CARR U corresponds to approximately 2.4 mg/dL or 0.7 mM H₂O₂).
Sample Preparation
-
Plasma/Serum: Use fresh or frozen samples. Heparinized plasma is suitable, but do not use plasma treated with citrate or EDTA.[8] If samples are frozen, thaw them at room temperature before use.
-
Tissue Homogenates:
-
Weigh the tissue and place it in a pre-chilled tube.
-
Add ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) at a ratio of 100 mg of tissue per 900 µL of buffer.[9]
-
Homogenize the tissue on ice using a Potter-Elvehjem homogenizer, a polytron, or a tissuemizer.[9]
-
Centrifuge the homogenate at 13,000 x g for 2 minutes at 4°C.[9]
-
Carefully collect the supernatant for the assay. The supernatant can be used immediately or stored at -80°C.
-
Assay Procedure (96-well plate format)
-
Pre-warm the 96-well plate and reagents to 37°C.
-
Add 180 µL of R1 Reagent (Acidic Buffer) to each well.
-
Add 10 µL of the sample (plasma, serum, or tissue homogenate supernatant) or standard to the corresponding wells.
-
Mix gently and incubate for 1 minute at 37°C.
-
Add 10 µL of R2 Reagent (DEPPD Chromogen) to each well.
-
Mix the plate gently and incubate for 2.5 minutes at 37°C.
-
Read the absorbance at 505 nm using a microplate reader.
Calculation of Results
-
Subtract the absorbance of the blank (0 CARR U standard) from the absorbance of all standards and samples.
-
Plot the net absorbance of the standards against their corresponding concentrations (in CARR U) to generate a standard curve.
-
Determine the concentration of ROMs in the samples by interpolating their net absorbance values from the standard curve.
-
The final concentration is expressed in CARR U. To convert to mg/dL of H₂O₂, use the following formula: Concentration (mg/dL H₂O₂) = CARR U value × 0.08
Caption: Experimental workflow for the DEPPD assay.
Logical Relationships in Oxidative Stress Measurement
The measurement of oxidative stress involves assessing the balance between pro-oxidants and antioxidants. The DEPPD assay specifically quantifies a key class of pro-oxidants, the hydroperoxides, which are products of oxidative damage to various biomolecules.
Caption: Role of the DEPPD assay in measuring oxidative stress.
References
- 1. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and antioxidant activity of some food supplements in men and women using the D-Roms test as a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redoxdiagnostics.com [redoxdiagnostics.com]
- 4. H&D | Health&Diagnostics [hedsrl.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. redoxdiagnostics.com [redoxdiagnostics.com]
- 9. rbm.iqvia.com [rbm.iqvia.com]
Application Notes and Protocols for N,N-Diethyl-p-phenylenediamine (DPD) in Electrochemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Diethyl-p-phenylenediamine (DPD) in the development of electrochemical sensors. Detailed protocols for sensor fabrication and analytical procedures are included to facilitate the application of this versatile molecule in various research and development settings, including pharmaceutical analysis.
Introduction to DPD in Electrochemical Sensing
This compound (DPD) is a redox-active organic compound that has found significant utility in the field of analytical chemistry. In electrochemical sensing, DPD can function in several capacities:
-
As a direct analyte: The electrochemical oxidation of DPD itself can be monitored.
-
As a redox indicator: Its reaction with an analyte produces a color change that can be correlated with analyte concentration in spectrophotometric methods, and the electrochemical properties of the resulting product can be measured.
-
As a redox mediator: DPD can facilitate electron transfer between an enzyme and an electrode surface, enabling the development of biosensors.
The electrochemical oxidation of DPD typically proceeds through a two-step, one-electron transfer process, forming a stable cation radical (Würster's red) and then a diimine species. This reversible electrochemical behavior makes it an excellent candidate for various sensing applications.[1]
Applications in Electrochemical Sensor Development
Detection of Oxidizing Agents: Free Chlorine and Hydrogen Peroxide
DPD is widely recognized for its reaction with free chlorine, forming a magenta-colored product. This reaction can be adapted for electrochemical detection. Similarly, in the presence of a catalyst such as peroxidase or Fenton's reagent, DPD can be used for the sensitive detection of hydrogen peroxide.[2][3][4]
Signaling Pathway: DPD with Peroxidase for H₂O₂ Detection
The enzymatic reaction of horseradish peroxidase (HRP) with hydrogen peroxide generates an oxidized form of the enzyme, which then oxidizes DPD. The resulting oxidized DPD can be electrochemically reduced at the electrode surface, generating a measurable current that is proportional to the H₂O₂ concentration.
Quantification of Sulfide
The reaction of DPD with sulfide in the presence of an oxidizing agent (like Fe³⁺) to form methylene blue is a well-established colorimetric method. This principle can be translated to an electrochemical sensor by monitoring the redox behavior of the formed methylene blue or the change in the electrochemical signal of DPD.
Logical Relationship: Sulfide Detection Workflow
Assessment of Antioxidant Capacity
Electrochemical methods are increasingly used to evaluate the total antioxidant capacity (TAC) of various samples, including pharmaceuticals and biological fluids. DPD can be employed as a redox indicator in these assays. The ability of antioxidants in a sample to scavenge the electrochemically generated oxidized form of DPD can be measured as a decrease in the voltammetric or amperometric signal.[5][6]
Pharmaceutical Analysis
DPD-modified electrodes can be utilized for the quantitative analysis of various pharmaceutical compounds. The principle often relies on the electrocatalytic properties of the modified electrode towards the oxidation or reduction of the target drug molecule. This approach offers a simple, rapid, and cost-effective alternative to traditional chromatographic methods.[3][7][8]
Experimental Protocols
Preparation of a DPD-Modified Screen-Printed Carbon Electrode (SPCE)
This protocol describes a general method for modifying a commercially available screen-printed carbon electrode with DPD.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
This compound (DPD) sulfate
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
-
Deionized (DI) water
-
Ethanol
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Pre-treatment: Before modification, activate the SPCE by performing cyclic voltammetry (CV) in 0.1 M H₂SO₄ for 10 cycles in a potential window of -0.2 to +1.5 V at a scan rate of 100 mV/s. Rinse the electrode thoroughly with DI water and allow it to dry.
-
Preparation of DPD Solution: Prepare a 10 mM solution of DPD sulfate in 0.1 M PBS (pH 7.0).[9]
-
Electrode Modification (Electropolymerization):
-
Place a 50 µL drop of the DPD solution onto the working electrode surface of the pre-treated SPCE.
-
Perform electropolymerization by cycling the potential between -0.2 V and +0.8 V for 15 cycles at a scan rate of 50 mV/s.
-
After electropolymerization, gently rinse the electrode with DI water to remove any non-adherent material and allow it to air dry.
-
-
Electrode Modification (Drop-Casting):
-
Alternatively, a simpler drop-casting method can be used.[10]
-
Place a 5 µL drop of the 10 mM DPD solution onto the working electrode surface.
-
Allow the solvent to evaporate completely at room temperature in a dust-free environment.
-
Gently rinse the electrode with DI water and let it dry.
-
Protocol for Electrochemical Detection of Hydrogen Peroxide
This protocol outlines the use of a DPD-modified electrode in conjunction with horseradish peroxidase (HRP) for the amperometric detection of H₂O₂.
Materials:
-
DPD-modified SPCE (prepared as in 3.1)
-
Horseradish Peroxidase (HRP) solution (1 mg/mL in 0.1 M PBS, pH 7.0)
-
Hydrogen peroxide (H₂O₂) standard solutions of varying concentrations
-
0.1 M PBS, pH 7.0
-
Potentiostat/Galvanostat
Procedure:
-
Enzyme Immobilization: Place a 5 µL drop of the HRP solution onto the DPD-modified working electrode surface and allow it to dry at 4°C for at least 1 hour to immobilize the enzyme.
-
Electrochemical Measurement (Amperometry):
-
Connect the HRP/DPD-modified SPCE to the potentiostat.
-
Place a 50 µL drop of 0.1 M PBS (pH 7.0) onto the electrode surface, covering all three electrodes (working, reference, and counter).
-
Apply a constant potential of -0.2 V (vs. Ag/AgCl pseudo-reference) and record the background current until a stable baseline is achieved.
-
Inject a known concentration of H₂O₂ standard solution into the PBS drop and record the change in current.
-
The current will increase upon the addition of H₂O₂, corresponding to the electrochemical reduction of the oxidized DPD.
-
Repeat the measurement for different concentrations of H₂O₂ to construct a calibration curve.
-
Protocol for Voltammetric Analysis of a Pharmaceutical Compound
This protocol provides a general procedure for the quantitative analysis of an electroactive pharmaceutical compound using a DPD-modified electrode with Differential Pulse Voltammetry (DPV).
Materials:
-
DPD-modified SPCE
-
Standard solutions of the target pharmaceutical compound in a suitable supporting electrolyte (e.g., 0.1 M PBS, pH 7.0)
-
Supporting electrolyte solution
-
Potentiostat/Galvanostat
Procedure:
-
Optimization of DPV Parameters:
-
Calibration Curve Construction:
-
Place a 50 µL drop of the supporting electrolyte onto the DPD-modified SPCE.
-
Record the DPV voltammogram in the desired potential range to obtain the background signal.
-
Successively add known concentrations of the standard pharmaceutical solution to the drop and record the DPV voltammogram after each addition.
-
Measure the peak current at the oxidation or reduction potential of the analyte.
-
Plot the peak current versus the concentration of the pharmaceutical compound to generate a calibration curve.[12]
-
-
Sample Analysis:
-
Prepare the pharmaceutical sample by dissolving it in the supporting electrolyte to a concentration that falls within the linear range of the calibration curve.
-
Record the DPV voltammogram of the sample solution under the optimized conditions.
-
Determine the concentration of the analyte in the sample by interpolating its peak current from the calibration curve.
-
Quantitative Data Summary
The performance of DPD-based electrochemical sensors can vary depending on the electrode modification method, the target analyte, and the electrochemical technique employed. The following tables summarize typical performance characteristics reported in the literature.
Table 1: Performance of DPD-Based Electrochemical Sensors for Various Analytes.
| Analyte | Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Hydrogen Peroxide | Fe₃O₄ NPs/DPD | Spectrophotometry | 0.5 - 150 µM | 0.25 µM | [4] |
| Hydrogen Peroxide | Fenton/DPD | Spectrophotometry | 0 - 12 µM | 0.05 µM | [3][13] |
| Total Antioxidant Capacity | DPD-based | Amperometry | - | - | [6][14] |
| Free Chlorine | DPD | Colorimetry | 0.010 - 7.5 mg/L | 0.010 mg/L |
Table 2: Stability and Reproducibility of Modified Electrodes.
| Electrode Modification | Analyte | Stability | Reproducibility (RSD) | Reference |
| NiONps/ILCMCPE | Acetaminophen | 95% after 14 days | 1.26% (n=3) | [15] |
| Co₃O₄/GCE-Nafion | Caffeine | RSD ≤ 4.79% over 15 days | 2.61% (n=3) | [16] |
Interference Studies
The selectivity of an electrochemical sensor is a critical parameter. Interference studies should be conducted to assess the sensor's response to potentially interfering species that may be present in the sample matrix.
General Protocol for Interference Study:
-
Record the DPV or amperometric response of the sensor to a known concentration of the target analyte.
-
Introduce a potential interfering species into the solution, typically at a concentration 10- to 100-fold higher than the analyte.[17]
-
Record the sensor's response again in the presence of the interfering species.
-
A change in the signal of less than ±5% is generally considered to indicate no significant interference.[11]
Workflow for Interference Study
Conclusion
This compound is a valuable reagent for the development of electrochemical sensors for a wide range of applications, from environmental monitoring to pharmaceutical analysis. Its versatile electrochemical properties allow for its use as a direct analyte, a redox indicator, and a redox mediator. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of DPD in their sensing applications. Further optimization of electrode modification techniques and sensing parameters will continue to enhance the performance and expand the utility of DPD-based electrochemical sensors.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple procedure for functionalizing carbon screen printed electrodes | Zimmer & Peacock AS [zimmerpeacock.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. JP2003215119A - Liquid dpd reagent and measuring method for residual chlorine concentration - Google Patents [patents.google.com]
- 6. Amperometric enzyme sensor to check the total antioxidant capacity of several mixed berries. Comparison with two other spectrophotometric and fluorimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106323954A - DPD mixed indicator powder and preparation method thereof - Google Patents [patents.google.com]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Disinfectants in Wastewater Treatment using the DPD Method
Introduction
Effective disinfection is a critical final step in wastewater treatment to ensure the inactivation of pathogenic microorganisms before discharge into the environment. Common chemical disinfectants include chlorine, chlorine dioxide, and ozone. Monitoring the residual concentrations of these disinfectants is essential to guarantee treatment efficacy while minimizing the formation of harmful disinfection byproducts (DBPs) and potential toxicity to aquatic life.[1][2] The N,N-diethyl-p-phenylenediamine (DPD) colorimetric method is a widely used, rapid, and simple technique for determining the concentration of these disinfectants.[3][4][5] This method is recognized as a standard for compliance monitoring by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[3]
Principle of the DPD Method
The DPD method is based on the oxidation of this compound, a colorless compound, by an oxidizing agent (disinfectant) to form a magenta-colored product, a Würster dye.[6][7] The intensity of the resulting color is directly proportional to the concentration of the disinfectant in the sample and is quantified by measuring the absorbance of light at a specific wavelength using a spectrophotometer or colorimeter.[3][4]
-
Free Chlorine: Free chlorine (hypochlorous acid and hypochlorite ion) directly oxidizes the DPD reagent at a pH between 6.3 and 6.6 to produce the characteristic pink color.[3][4]
-
Total Chlorine: Total chlorine includes both free chlorine and combined chlorine (chloramines). To measure total chlorine, potassium iodide (KI) is added to the sample. The chloramines oxidize the iodide to iodine, which in turn oxidizes the DPD, producing the colored compound.[3][4]
-
Chlorine Dioxide: Chlorine dioxide also directly oxidizes DPD. However, it only yields one-fifth of its total available chlorine content in this direct reaction. Glycine can be added to the sample to eliminate interference from free chlorine.[8][9]
-
Ozone: Ozone does not react directly with DPD.[10] Instead, it is measured indirectly by adding an excess of potassium iodide. Ozone oxidizes the iodide to iodine, and the iodine then oxidizes the DPD to form the colored product.[11][12]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the DPD method in the analysis of various disinfectants.
| Disinfectant | Analyte Measured | Wavelength (nm) | Method Detection Limit (MDL) (mg/L) | Measurement Range (mg/L) | Reference Method |
| Chlorine | Free Chlorine | ~515 - 530 | ~0.01 - 0.03 | 0.01 - 7.5 | Standard Method 4500-Cl G, EPA 330.5[13] |
| Total Chlorine | ~515 - 530 | ~0.01 - 0.03 | 0.01 - 7.5 | Standard Method 4500-Cl G, EPA 330.5[13][14] | |
| Chlorine Dioxide | Chlorine Dioxide | ~515 - 530 | ~0.05 | 0.05 - 5.0 | Standard Method 4500-ClO2 D[15] |
| Ozone | Ozone | ~515 | Varies with kit | Varies with kit | Based on Standard Method 4500-Cl G[11][12] |
Potential Interferences in Wastewater Analysis
Wastewater matrices can contain various substances that may interfere with the DPD method. The table below lists common interferences and corresponding mitigation strategies.
| Interfering Substance | Effect on Measurement | Mitigation Strategy |
| Oxidized Manganese | Positive interference (reacts with DPD) | Pre-treat sample with sodium arsenite and potassium iodide to measure manganese concentration and subtract from the total reading.[16] |
| Oxidized Chromium | Positive interference | Can be corrected for using a similar pretreatment as for manganese.[16] |
| Other Oxidizing Agents | Positive interference (e.g., bromine, iodine, permanganate) | Specific procedures may be required if these are present in significant concentrations.[8][13] |
| Monochloramine | Positive interference in free chlorine measurement | Perform the reading immediately (within 1 minute) after adding the DPD reagent.[17][18] |
| Color and Turbidity | Positive interference (absorbs light) | Use a sample blank (sample without DPD reagent) to zero the spectrophotometer.[16] |
| High pH | Can cause dissolved oxygen to react with reagents. | Adjust sample pH to the recommended range (typically 6-7).[15] |
| High Disinfectant Concentration | Can bleach the DPD indicator, leading to a false low or colorless result.[10] | Dilute the sample with high-quality, chlorine-demand-free water and re-analyze.[15] |
Experimental Protocols
1. Apparatus and Reagents
-
Spectrophotometer or colorimeter capable of measuring absorbance at ~515 nm.
-
Glass or plastic cuvettes.
-
Volumetric flasks and pipettes.
-
pH meter.
-
DPD Reagents: Commercially available as powder pillows, tablets, or solutions. These typically include:
-
DPD indicator solution/powder (for free chlorine).
-
DPD total chlorine reagent (contains potassium iodide).
-
Phosphate buffer solution (to maintain pH 6.3-6.6).
-
-
Glycine solution: For chlorine dioxide measurement to remove free chlorine interference.
-
Potassium Iodide (KI) solution/crystals: For total chlorine and ozone measurements.
-
Sodium Arsenite solution: For manganese interference correction.
-
Chlorine-demand-free deionized water: For dilutions and reagent preparation.
2. Sample Collection and Handling
-
Collect samples in clean glass or plastic bottles.
-
Chlorine in aqueous solutions is unstable. Therefore, analysis must be performed immediately after sample collection.[16]
-
Avoid excessive agitation or exposure to strong light, as this can accelerate the reduction of the disinfectant.[16]
3. Protocol for Free Chlorine Analysis
-
Rinse a clean cuvette with the wastewater sample.
-
Fill the cuvette with 10 mL of the sample.
-
Place the cuvette in the photometer and zero the instrument.
-
Remove the cuvette and add the contents of one DPD Free Chlorine powder pillow (or the specified amount of liquid reagent).
-
Swirl to mix and allow for color development (typically 1 minute).
-
Place the cuvette back into the photometer and read the concentration in mg/L. The reading must be taken within 1 minute of reagent addition to minimize interference from chloramines.[18]
4. Protocol for Total Chlorine Analysis
-
Use the same sample from the free chlorine measurement or a fresh 10 mL sample.
-
Add the contents of one DPD Total Chlorine powder pillow (or the specified amount of liquid reagent containing KI).
-
Swirl to mix and allow 3-6 minutes for the color to develop.
-
Place the cuvette in the photometer (if using a fresh sample, zero the instrument with the sample first).
-
Read the concentration in mg/L.
5. Protocol for Chlorine Dioxide Analysis
-
Rinse and fill a cuvette with 10 mL of the sample.
-
Add the specified amount of glycine solution to the sample and mix. This removes free chlorine interference.[8][9]
-
Zero the instrument with this glycine-treated sample.
-
Add the DPD reagent to the cuvette.
-
Swirl to mix and wait for the specified reaction time (e.g., 30 seconds).[15]
-
Read the concentration in mg/L.
6. Protocol for Ozone Analysis
-
Rinse and fill a cuvette with 10 mL of the sample.
-
Zero the instrument with the untreated sample.
-
Add an excess of potassium iodide (as a separate reagent or as part of a combined DPD-KI reagent).
-
Add the DPD indicator reagent.
-
Swirl to mix and allow for the specified reaction time.
-
Place the cuvette in the photometer and read the concentration in mg/L.
7. Preparation of a Calibration Curve
For highest accuracy, a calibration curve should be prepared using standards of known concentration.
-
Prepare a stock standard solution of the disinfectant (e.g., using potassium permanganate for a chlorine equivalent standard).
-
Prepare a series of working standards by diluting the stock solution with chlorine-demand-free water to cover the expected range of the wastewater samples.
-
Analyze each standard using the appropriate DPD protocol.
-
Plot a graph of absorbance versus concentration for the standards.
-
Determine the concentration of the wastewater samples by comparing their absorbance to the calibration curve.
Visualizations
Caption: Reaction pathways for free and total chlorine using the DPD method.
Caption: General experimental workflow for DPD analysis of disinfectants.
Caption: Logical diagram of interferences and mitigation strategies in DPD analysis.
References
- 1. DPD N, N-diethyl-p-phenylenediamine - Water Quality Monitoring [tidjma.tn]
- 2. gbmicrotest.com [gbmicrotest.com]
- 3. Comparing Chlorine Measurement Methods [ysi.com]
- 4. Comparing Chlorine Measurement Methods [xylemanalytics.com]
- 5. DPD N, N-diethyl-p-phenylenediamine - Water Quality Monitoring [tidjma.tn]
- 6. This compound | 93-05-0 | Benchchem [benchchem.com]
- 7. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 8. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 9. News - Introduction to DPD colorimetry [lhwateranalysis.com]
- 10. ozonesolutions.com [ozonesolutions.com]
- 11. galgo.co.uk [galgo.co.uk]
- 12. Dissolved Ozone Measurement: Analyzer Methods & Benefits [chemetrics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. gbmicrotest.com [gbmicrotest.com]
- 15. cdn.hach.com [cdn.hach.com]
- 16. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 17. yamathosupply.com [yamathosupply.com]
- 18. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]
Application Notes and Protocols for the Determination of Monochloramine in Drinking Water using the DPD Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monochloramine (NH₂Cl) is a widely used secondary disinfectant in drinking water treatment systems due to its stability and ability to provide a lasting residual in distribution networks.[1] Accurate measurement of monochloramine is crucial for ensuring effective disinfection while minimizing the formation of undesirable disinfection byproducts.[1] The N,N-diethyl-p-phenylenediamine (DPD) method is a common and US Environmental Protection Agency (EPA) accepted colorimetric technique for determining chlorine residuals in water.[2][3] This application note provides a detailed protocol for the determination of monochloramine in drinking water using the DPD method.
Principle of the Method
The determination of monochloramine using the DPD method is an indirect measurement. It involves the sequential determination of free chlorine and total chlorine. The monochloramine concentration is then calculated as the difference between the total chlorine and free chlorine concentrations.[1][4]
-
Free Chlorine Measurement: Free chlorine, in the form of hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻), reacts instantaneously with the DPD indicator to produce a magenta-colored compound (Würster dye).[2][5][6] The intensity of this color is directly proportional to the free chlorine concentration.
-
Total Chlorine Measurement: To measure total chlorine (which includes free chlorine and combined chlorine forms like monochloramine), potassium iodide (KI) is added to the sample.[2][7] Chloramines, in the presence of KI, oxidize the iodide to iodine. The liberated iodine then reacts with DPD to produce the characteristic magenta color.[2][7]
-
Monochloramine Calculation: The concentration of combined chlorine, which is predominantly monochloramine in well-managed systems, is obtained by subtracting the free chlorine reading from the total chlorine reading.[4][7]
It is important to note that monochloramine can interfere with the free chlorine measurement, causing a "breakthrough" or a slow, developing pink color, which can lead to a false positive for free chlorine.[2][8] Therefore, the free chlorine reading should be taken as quickly as possible, typically within one minute of adding the reagent.[2][7]
Potential Interferences
Several substances can interfere with the DPD method for chlorine analysis. The most common interferences include:
-
Oxidized Manganese: This is a significant interfering substance that can produce a false positive reading.[9][10]
-
Other Oxidizing Agents: Bromine, iodine, chlorine dioxide, and ozone will also react with DPD and give a positive interference.[2][7]
-
Turbidity and Color: Can interfere with the colorimetric reading.[11][12]
-
High pH: Can cause dissolved oxygen to react with the reagents.[12]
-
Very Low pH: Can cause a positive free chlorine reading in the presence of monochloramines.[12]
Experimental Protocol
This protocol is based on standard colorimetric DPD methods. It is recommended to use a calibrated photometer or spectrophotometer for accurate measurements.
Reagents and Equipment
-
DPD Reagent for Free Chlorine (powder pillows, tablets, or liquid)
-
DPD Reagent for Total Chlorine (containing potassium iodide) (powder pillows, tablets, or liquid)
-
Phosphate buffer solution (if not incorporated in the DPD reagent)
-
Chlorine-free deionized water for blanking
-
Photometer or spectrophotometer with a 515 nm filter
-
Cuvettes or sample cells
-
Pipettes
-
Timer
Sample Handling
Chlorine in aqueous solutions is unstable and can be affected by sunlight and agitation. Therefore, samples should be analyzed immediately after collection and not stored.[9]
Measurement of Free Chlorine (Reading A)
-
Rinse a clean cuvette with the water sample and then fill it to the appropriate mark (e.g., 10 mL).
-
Place the cuvette in the photometer and zero the instrument using the sample.
-
Remove the cuvette and add the contents of one DPD Free Chlorine reagent packet.
-
Immediately cap the cuvette and invert several times to mix.
-
Place the cuvette back into the photometer.
-
Read the free chlorine concentration in mg/L within one minute of adding the reagent. Record this value as Reading A . A drifting or slowly increasing reading may indicate the presence of monochloramine interference.[2][7]
Measurement of Total Chlorine (Reading B)
-
Use the same water sample from the free chlorine measurement or a fresh sample.
-
Add the contents of one DPD Total Chlorine reagent packet (containing potassium iodide) to the cuvette.
-
Cap the cuvette and invert to mix. Allow for a reaction time of at least three minutes, or as specified by the reagent manufacturer.
-
Place the cuvette in the photometer (which has been zeroed with the original sample).
-
Read the total chlorine concentration in mg/L. Record this value as Reading B .
Calculation of Monochloramine
Calculate the monochloramine concentration as follows:
Monochloramine (mg/L as Cl₂) = Reading B (Total Chlorine) - Reading A (Free Chlorine)
Data Presentation
The following table summarizes typical quantitative data associated with the DPD method for monochloramine determination.
| Parameter | Value | Source |
| Applicable Concentration Range | 0.2 - 4.0 mg/L | [11] |
| Method Detection Limit (MDL) | Approximately 0.01 mg/L (10 µg/L) as Cl₂ | [9] |
| Wavelength for Measurement | 515 nm | [12] |
| EPA Maximum Residual Disinfectant Level (MRDL) for Chloramines | 4.0 mg/L (as Cl₂) | [13] |
| Recommended Chloramine Residual in Distribution System | > 1.5 mg/L | [14] |
| Recommended Free Ammonia at Entry Point | 0.01 - 0.04 mg/L | [14] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the determination of monochloramine using the DPD method.
References
- 1. Water Disinfection Using Monochloramine | CHEMetrics [aquaphoenixsci.com]
- 2. yamathosupply.com [yamathosupply.com]
- 3. epa.gov [epa.gov]
- 4. Testing for Monochloramine [watertestsystems.com.au]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Comparing Chlorine Measurement Methods [ysi.com]
- 7. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]
- 8. Chloramination in Drinking Water: Understanding Its Process - Palintest [palintest.com]
- 9. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 10. edgeanalytical.com [edgeanalytical.com]
- 11. NEMI Method Summary - 330.5 [nemi.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. How to Test for Chloramine in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 14. ldh.la.gov [ldh.la.gov]
Application Notes and Protocols for N,N-Diethyl-p-phenylenediamine (DEPPD) as a Chromogenic Substrate for Peroxidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-p-phenylenediamine (DEPPD) is a sensitive and reliable chromogenic substrate for the detection and quantification of peroxidase activity. In the presence of hydrogen peroxide (H₂O₂), peroxidases catalyze the oxidation of DEPPD to form a colored product, allowing for spectrophotometric measurement of enzyme activity. This application note provides detailed protocols for the use of DEPPD in peroxidase assays, including methods for determining kinetic parameters and quantitative data for comparative analysis.
The enzymatic reaction proceeds via a multi-step mechanism, where the peroxidase enzyme is first activated by hydrogen peroxide to form a high-valent iron-oxo intermediate. This intermediate then oxidizes the DEPPD substrate in a two-step single-electron transfer process, regenerating the native enzyme and producing a colored radical cation product. The accumulation of this colored product can be monitored over time to determine the rate of reaction.
Signaling Pathway of Peroxidase Action on DEPPD
The catalytic cycle of horseradish peroxidase (HRP) with DEPPD as the substrate is a classic example of a peroxidase "ping-pong" mechanism.
Data Presentation
The following tables summarize key quantitative data for peroxidase activity assays using phenylenediamine-based substrates. It is important to note that specific values for DEPPD are not widely published; therefore, data from closely related analogs, p-phenylenediamine (PPD) and N,N-dimethyl-p-phenylenediamine (DPD), are provided for comparison and as a reliable estimate. For the highest accuracy, it is recommended to determine these parameters under your specific experimental conditions using the protocols provided below.
Table 1: Molar Extinction Coefficients of Oxidized Phenylenediamine Analogs
| Substrate | Oxidized Product | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference |
| p-Phenylenediamine (PPD) | Bandrowski's Base | 500 nm | 11,090 M⁻¹cm⁻¹ | [1] |
| N,N-Dimethyl-p-phenylenediamine (DPD) | DPD radical cation (DPD•⁺) | 550 nm | 9,800 M⁻¹cm⁻¹ | [2] |
| N,N-Dimethyl-p-phenylenediamine (DPD) | DPD radical cation (DPD•⁺) | 551 nm | 21,000 M⁻¹cm⁻¹ | [3] |
| This compound (DEPPD) | DEPPD radical cation (DEPPD•⁺) | ~550 nm | Estimated: ~10,000 - 20,000 M⁻¹cm⁻¹ | Estimate based on DPD |
Table 2: Michaelis-Menten Kinetic Constants for Horseradish Peroxidase (HRP) with Various Substrates
| Substrate | Km (mM) | Vmax (µM/min) | Conditions |
| o-Dianisidine | 0.4 | Not specified | pH 6.0, 25°C |
| p-Phenylenediamine (PPD) | 0.38 ± 0.05 | Not specified | pH 7.0, 25°C[1] |
| This compound (DEPPD) | Not determined | Not determined | Recommended to be determined experimentally |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for a peroxidase activity assay using DEPPD.
Protocol 1: Standard Peroxidase Activity Assay
This protocol is designed for the routine measurement of peroxidase activity in purified enzyme preparations or biological samples.
Materials:
-
This compound (DEPPD)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Sodium phosphate buffer (100 mM, pH 7.0)
-
Peroxidase-containing sample
-
Spectrophotometer and cuvettes (or microplate reader)
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0.
-
DEPPD Stock Solution (100 mM): Dissolve 164.25 mg of DEPPD in 10 mL of the assay buffer. Prepare this solution fresh daily and protect it from light.
-
H₂O₂ Stock Solution (20 mM): Dilute 22.7 µL of 30% H₂O₂ in 10 mL of deionized water. The concentration should be verified spectrophotometrically at 240 nm (ε = 43.6 M⁻¹cm⁻¹).
-
Peroxidase Sample: Dilute the enzyme sample in the assay buffer to a concentration that will result in a linear rate of absorbance change over 1-5 minutes.
-
-
Assay Reaction:
-
Set the spectrophotometer to measure absorbance at ~550 nm and equilibrate the instrument to 25°C.
-
In a 1 mL cuvette, add the following in order:
-
880 µL of Assay Buffer
-
50 µL of Peroxidase Sample
-
50 µL of DEPPD Stock Solution (final concentration: 5 mM)
-
-
Mix gently by inverting the cuvette.
-
Initiate the reaction by adding 20 µL of H₂O₂ Stock Solution (final concentration: 0.4 mM).
-
Immediately mix again and start recording the absorbance at 550 nm every 15 seconds for 3-5 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time and determine the initial linear rate (ΔA/min).
-
Calculate the peroxidase activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min * Total Volume (mL)) / (ε * Path Length (cm) * Sample Volume (mL))
-
Where ε is the molar extinction coefficient of the oxidized DEPPD product. Use the estimated value from Table 1 or the experimentally determined value from Protocol 2.
-
-
Protocol 2: Determination of the Molar Extinction Coefficient (ε) of Oxidized DEPPD
This protocol allows for the experimental determination of the molar extinction coefficient of the colored product formed from DEPPD oxidation.
Materials:
-
Same as Protocol 1, with the addition of a known, high concentration of peroxidase.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing a known, limiting concentration of DEPPD (e.g., 50 µM) and an excess of H₂O₂ (e.g., 1 mM) in the assay buffer.
-
Add a high concentration of peroxidase to ensure the complete and rapid conversion of DEPPD to its colored product.
-
Allow the reaction to proceed to completion, monitoring the absorbance at ~550 nm until it reaches a stable plateau.
-
-
Calculation:
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: ε = A_max / (c * l)
-
Where A_max is the maximum absorbance reached, c is the initial concentration of DEPPD (in M), and l is the path length of the cuvette (in cm).
-
-
Protocol 3: Determination of Michaelis-Menten Kinetic Constants (Km and Vmax)
This protocol describes how to determine the Km and Vmax of a peroxidase for the DEPPD substrate.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a series of reaction mixtures with a fixed concentration of peroxidase and H₂O₂, but with varying concentrations of DEPPD (e.g., from 0.1 to 10 times the expected Km).
-
For each DEPPD concentration, measure the initial rate of reaction (ΔA/min) as described in Protocol 1.
-
-
Data Analysis:
-
Convert the initial rates from ΔA/min to µM/min using the molar extinction coefficient.
-
Plot the initial velocity (v) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. v = (Vmax * [S]) / (Km + [S])
-
Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear representation of the data.
-
Conclusion
This compound is a versatile and sensitive chromogenic substrate for the assay of peroxidase activity. The protocols provided herein offer a robust framework for its application in various research and development settings. While specific quantitative data for DEPPD is not extensively documented, the provided estimates based on closely related analogs and the protocols for experimental determination of these parameters will enable researchers to accurately and reliably quantify peroxidase activity in their samples.
References
- 1. [Horseradish peroxidase: kinetic studies and optimization of the activity determination with the substrates H2O2 and o-phenylenediamine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of Hydrogen Peroxide using N,N-Diethyl-p-phenylenediamine (DPD)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of hydrogen peroxide (H₂O₂) utilizing the N,N-Diethyl-p-phenylenediamine (DPD) method. This colorimetric assay is a widely used, sensitive, and reliable technique for determining low concentrations of H₂O₂ in various aqueous samples.
Principle of the Method
The DPD method for hydrogen peroxide quantification is based on the oxidation of this compound in the presence of a catalyst, typically ammonium molybdate, by hydrogen peroxide. This reaction produces a stable, colored radical cation (DPD•⁺) which exhibits a distinct magenta or pink color. The intensity of the color, measured spectrophotometrically at a wavelength of approximately 510 nm to 551 nm, is directly proportional to the concentration of hydrogen peroxide in the sample.[1][2][3] The reaction requires a specific pH range, typically buffered between 6.2 and 6.5, to ensure optimal color development.[4]
Quantitative Data Summary
The DPD method offers a sensitive and accurate means of quantifying hydrogen peroxide. The following tables summarize key quantitative parameters of the assay.
Table 1: Performance Characteristics of the DPD Method for H₂O₂ Analysis
| Parameter | Value | Reference |
| Linear Range | 0 - 12 µM | [1][2][3] |
| 0 - 5.0 mg/L | [5] | |
| 0.03 - 3 mg/L | [4] | |
| Limit of Detection (LOD) | 0.05 µM | [1][2] |
| Minimum Detection Limit (MDL) | 0.02 ppm | [6] |
| Wavelength of Maximum Absorbance (λmax) | 551 nm | [1][2][3] |
| 510 nm | [4] | |
| 530 nm | [4] | |
| Reaction Time | 45 seconds (Fenton-DPD method) | [1][2][3] |
| 6 minutes (catalyst reaction) + 30 seconds (DPD reaction) | [5] |
Table 2: Potential Interferences
| Interfering Substance | Effect and Mitigation | Reference |
| Oxidized Manganese (Mn⁴⁺, Mn⁷⁺) | Positive interference. Can be pre-treated by adjusting pH to 6-7, adding Potassium Iodide, waiting 1 minute, then adding Sodium Arsenite to remove the interference. | [5] |
| Oxidized Chromium (Cr⁶⁺) | Positive interference. Same pre-treatment as for oxidized manganese. | [5] |
| Peroxyacetic Acid (PAA) | Positive interference. The DPD method without a catalyst can measure PAA. To measure H₂O₂ in the presence of PAA, the catalyzed method with a 6-minute reaction time for H₂O₂ is used, as the reaction with PAA is rapid (within 30 seconds). | [6] |
| High Acidity (>150 mg/L CaCO₃) | May prevent full color development or cause fading. Adjust pH to 6-7 with 1 N Sodium Hydroxide. | [5] |
| High Alkalinity (>250 mg/L CaCO₃) | May prevent full color development or cause fading. Adjust pH to 6-7 with 1 N Sulfuric Acid. | [5] |
Experimental Protocols
Below are detailed protocols for the quantitative analysis of hydrogen peroxide using the DPD method. It is crucial to use high-purity water and clean glassware to avoid contamination.
Reagent Preparation
-
DPD Reagent: Commercially available as a powder (e.g., DPD Total Chlorine Reagent Powder Pillows) or can be prepared as a solution.
-
Ammonium Molybdate Reagent (Catalyst): A solution of ammonium molybdate in water.[5]
-
Potassium Iodide Solution: Used in some protocols as an activator.[5]
-
Phosphate Buffer (pH 6.2-6.5): To maintain the optimal pH for the reaction. DPD reagents often contain a buffer.[4]
-
Hydrogen Peroxide Standards: Prepare a stock solution of a known concentration from a certified H₂O₂ solution. Prepare a series of dilutions to create a standard curve.
Standard Spectrophotometric DPD Assay Protocol
This protocol is a general guideline and may need optimization based on the specific reagents and instrumentation used.
-
Sample Collection: Analyze samples immediately after collection as hydrogen peroxide is unstable.[5][6]
-
Blank Preparation: Fill a cuvette with 10 mL of the sample to be analyzed. This will serve as the blank to zero the spectrophotometer.[5][6]
-
Sample Preparation: a. To a second cuvette, add 10 mL of the sample. b. Add 3 drops of Potassium Iodide Solution.[5] c. Add 3 drops of Ammonium Molybdate Reagent.[5] d. Stopper the cuvette and invert to mix.
-
Reaction Incubation: Allow the reaction to proceed for a 6-minute incubation period.[5]
-
DPD Addition: Add the contents of one DPD Total Chlorine Powder Pillow to the cuvette.[5][6]
-
Color Development: Stopper the cuvette and shake gently to dissolve the powder. A pink color will develop in the presence of hydrogen peroxide.[5][6] Allow 30 seconds for color development.[5]
-
Measurement: a. Place the blank cuvette in the spectrophotometer and zero the instrument at the appropriate wavelength (e.g., 510 nm, 530 nm, or 551 nm). b. Replace the blank with the prepared sample cuvette. c. Record the absorbance reading. The reading should be taken within 60 seconds of color development.[5]
-
Quantification: Determine the concentration of hydrogen peroxide in the sample by comparing the absorbance reading to a previously generated standard curve.
Fenton-DPD Method for Trace Hydrogen Peroxide
This modified method is suitable for detecting trace amounts of H₂O₂.[1][2][3]
-
Optimal Conditions: Adjust the sample to pH 3.0.
-
Reagent Addition: Add DPD to a final concentration of 20 mM and Fe(II) to a final concentration of 1.5 mM.
-
Reaction: Allow the reaction to proceed for 45 seconds.
-
Measurement: Measure the absorbance at 551 nm.
-
Quantification: The increase in absorbance is linear with the H₂O₂ concentration in the range of 0-12 µM.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction mechanism of the DPD assay for hydrogen peroxide.
Caption: Experimental workflow for the quantitative analysis of H₂O₂ using the DPD method.
References
- 1. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system [agris.fao.org]
- 4. lovibond.com [lovibond.com]
- 5. cdn.hach.com [cdn.hach.com]
- 6. envirotech.com [envirotech.com]
Troubleshooting & Optimization
Improving the sensitivity of the DPD method for low chlorine concentrations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the DPD (N,N-diethyl-p-phenylenediamine) method for measuring low concentrations of chlorine.
Troubleshooting Guide
This guide addresses common issues encountered during low-level chlorine analysis using the DPD method.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low color development in a known positive sample | High Chlorine Concentration (>5 mg/L): Excess chlorine can bleach the DPD indicator, leading to a colorless or pale yellow solution instead of the expected pink/magenta color.[1] | 1. Dilute the sample with chlorine-demand-free water and re-analyze.[1] 2. Multiply the result by the dilution factor. |
| Improper Reagent Handling/Storage: DPD reagents are sensitive to light and heat, which can lead to degradation and loss of sensitivity. | 1. Store DPD reagents in a cool, dark place. 2. Use fresh reagents and check expiration dates. 3. For ultra-low range analysis, consider using reagents sealed in ampules under an inert gas.[2][3] | |
| Incorrect pH: The DPD reaction is pH-dependent and requires a pH between 6.2 and 6.5 for optimal color development.[4] | 1. Ensure the DPD reagent contains a suitable buffer. 2. If analyzing highly alkaline or acidic samples, neutralize the sample to a pH between 6 and 7 before adding the DPD reagent.[5] | |
| Falsely high or "phantom" chlorine readings | Interference from other oxidizing agents: Substances like manganese (oxidized forms), bromine, iodine, ozone, and chlorine dioxide can also react with DPD, causing a positive interference.[6] | 1. For manganese interference, follow the specific pretreatment protocol with potassium iodide and sodium arsenite. 2. If other oxidants are known to be present, consider alternative methods or specific quenching agents. |
| Monochloramine Interference (in free chlorine measurement): Monochloramine can slowly react with the DPD free chlorine reagent, leading to a gradual increase in color intensity and an overestimation of free chlorine.[4][6] | 1. Take the reading within one minute of adding the DPD free chlorine reagent.[4][6] 2. For samples with high monochloramine, consider using a method less susceptible to this interference, such as the indophenol method for free chlorine.[7] | |
| Inconsistent or drifting readings | Temperature Fluctuations: The rate of the DPD reaction is temperature-dependent, which can affect the color development rate and intensity.[8][9] | 1. Allow samples and reagents to reach a consistent room temperature (ideally 20-25°C) before analysis.[1] 2. Perform measurements in a temperature-controlled environment if high precision is required. |
| Contaminated Glassware: Residual chlorine or other contaminants on glassware can react with the DPD reagent, leading to inaccurate results. | 1. Thoroughly clean all glassware with chlorine-demand-free water. 2. For trace analysis, it is recommended to pre-treat glassware by soaking in a dilute bleach solution followed by copious rinsing with deionized water.[10][11] | |
| Sample Turbidity or Color: Particulate matter or natural color in the sample can interfere with the spectrophotometric measurement.[1] | 1. Zero the spectrophotometer using the original sample (without DPD reagent) to compensate for background absorbance.[1] 2. For ultra-low level analysis where even slight turbidity from powdered reagents can interfere, use liquid DPD reagents.[2][3] |
Frequently Asked Questions (FAQs)
1. How can I improve the sensitivity of the DPD method for very low chlorine concentrations (e.g., < 0.1 mg/L)?
To enhance sensitivity for low-level chlorine detection, consider the following:
-
Increase Spectrophotometer Path Length: According to the Beer-Lambert law, absorbance is directly proportional to the path length of the light through the sample.[12] Using a cuvette with a longer path length (e.g., 5 cm or 10 cm instead of the standard 1 cm) will increase the absorbance for a given chlorine concentration, thereby improving sensitivity.[12][13]
-
Use an Ultra-Low Range (ULR) DPD Method: Several manufacturers offer ULR DPD reagent sets specifically designed for trace chlorine analysis. These kits often use high-purity, liquid reagents to minimize background turbidity and are optimized for low-level detection.[14][15]
-
Optimize Reagent and Sample Handling: Use high-quality, chlorine-demand-free water for all dilutions and blanks. Ensure all glassware is meticulously cleaned and pre-treated to eliminate any chlorine demand.[10][11]
2. What is the typical Method Detection Limit (MDL) for the DPD method?
The MDL for the DPD method can vary depending on the specific instrumentation, reagents, and laboratory conditions. However, here are some reported values:
| Method Variation | Reported Method Detection Limit (MDL) |
| Standard DPD Colorimetric Method | 0.02 to 0.05 mg/L[16] |
| EPA Method 330.5 | 0.2 mg/L (as a lower applicable concentration)[17] |
| Thermo Orion DPD Method | 0.03 mg/L[11] |
| DPD Method with 50 mm cells | 0.010 mg/L |
| Hach Ultra-Low Range (ULR) DPD Method | 2 - 3 µg/L (0.002 - 0.003 mg/L)[2][14] |
3. How do I prepare "chlorine-demand-free" water?
Chlorine-demand-free water is essential for preparing blanks, standards, and for dilution purposes in low-level chlorine analysis. It can be prepared as follows:
-
Start with high-quality distilled or deionized water.
-
Add a sufficient amount of a chlorine source (e.g., sodium hypochlorite solution) to achieve an initial free chlorine concentration of about 5 mg/L.
-
Allow the chlorinated water to stand for at least two days in the dark. This allows the chlorine to react with any impurities in the water.
-
After two days, a free chlorine residual of at least 2 mg/L should remain.
-
Remove the remaining chlorine by exposing the water to sunlight or a UV lamp until the chlorine residual is non-detectable by the DPD method.[13]
-
Store the chlorine-demand-free water in a clean, tightly sealed glass container in the dark.
4. What is the "standard addition" method, and how can it help with my low-level chlorine measurements?
The standard addition method is a calibration technique used to overcome matrix effects, where other components in the sample interfere with the analytical signal.[18][19] If you suspect that your sample matrix is either enhancing or suppressing the DPD color development, standard addition can provide a more accurate quantification of the chlorine concentration. The process involves adding known amounts of a chlorine standard to aliquots of your sample and measuring the response. By extrapolating the results back to a zero addition, the original concentration of chlorine in the sample can be determined.[19] This method is particularly useful for complex sample matrices where preparing a matrix-matched calibration standard is difficult.
Experimental Protocols
Protocol for Mitigating Manganese Interference
This protocol is designed to differentiate between chlorine and oxidized manganese, which both react with DPD reagent.
-
Sample Collection: Collect two separate aliquots of the water sample.
-
Analysis of Sample 1 (Chlorine + Manganese):
-
To the first aliquot, add the DPD reagent as per the standard procedure.
-
Measure the absorbance and determine the concentration. This reading represents the combined concentration of chlorine and oxidized manganese.
-
-
Analysis of Sample 2 (Manganese Only):
-
To the second aliquot, add one drop of potassium iodide solution (30 g/L) and mix.
-
Wait for one minute.
-
Add three drops of sodium arsenite solution (5 g/L) and mix. This will remove the chlorine from the sample.
-
Add the DPD reagent and measure the absorbance. This reading represents the concentration of oxidized manganese.
-
-
Calculation:
-
Subtract the concentration obtained in step 3 from the concentration obtained in step 2 to determine the true chlorine concentration.
-
Protocol for Ultra-Low Range (ULR) Total Chlorine Measurement
This protocol is adapted from commercially available ULR DPD methods and is suitable for measuring chlorine concentrations in the µg/L range.[3][10]
-
Labware Preparation:
-
All glassware (sample containers, graduated cylinders) must be pre-treated to remove any chlorine demand.
-
Soak glassware in a dilute bleach solution (1 mL of commercial bleach in 1 L of deionized water) for at least one hour.
-
Rinse thoroughly with chlorine-demand-free deionized water and allow to dry completely.[10]
-
-
Reagent Blank Determination:
-
To a known volume of chlorine-demand-free deionized water, add the ULR DPD buffer and indicator solutions as per the manufacturer's instructions.
-
Measure the absorbance of this reagent blank. This value should be subtracted from all subsequent sample readings.
-
-
Sample Measurement:
-
Collect the sample in a pre-treated glass container, allowing the water to flow for several minutes if sampling from a tap to ensure a representative sample. Analyze immediately.[10]
-
To a clean, pre-treated graduated cylinder, add the specified volumes of ULR DPD buffer solution and ULR DPD indicator solution (typically liquid reagents in ampules). Swirl to mix.
-
Carefully add the sample to the graduated cylinder to the final volume mark, minimizing aeration.
-
Stopper and invert to mix.
-
Allow for the specified reaction time (typically 3 minutes).
-
Measure the absorbance in a spectrophotometer with a long path length cell (e.g., 5 cm or 10 cm).
-
-
Calculation:
-
Subtract the reagent blank absorbance from the sample absorbance.
-
Calculate the chlorine concentration using a calibration curve prepared with low-level chlorine standards.
-
Visualizations
Caption: Standard workflow for the DPD colorimetric method.
Caption: Troubleshooting logic for low or no color development.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cdn.hach.com [cdn.hach.com]
- 3. cdn.hach.com [cdn.hach.com]
- 4. cdn.hach.com [cdn.hach.com]
- 5. lovibond.com [lovibond.com]
- 6. yamathosupply.com [yamathosupply.com]
- 7. Hach | Hach Disinfection Series: Dealing with Special Situations when Chloraminating [in.hach.com]
- 8. iwaponline.com [iwaponline.com]
- 9. researchgate.net [researchgate.net]
- 10. images.hach.com [images.hach.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. dec.vermont.gov [dec.vermont.gov]
- 14. Hach Company Chlorine Reagent Set (Total), Ultra Low Range DPD, Quantity: | Fisher Scientific [fishersci.com]
- 15. nelsonjameson.com [nelsonjameson.com]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
- 17. NEMI Method Summary - 330.5 [nemi.gov]
- 18. rsc.org [rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Interference of manganese in the N,N-Diethyl-p-phenylenediamine chlorine test
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from manganese in the N,N-Diethyl-p-phenylenediamine (DPD) chlorine test.
Frequently Asked Questions (FAQs)
Q1: What is the DPD test for chlorine?
The DPD colorimetric method is a widely used test to determine the concentration of free and total chlorine in water.[1][2][3] It involves the addition of a DPD reagent to a water sample.[2] In the presence of chlorine, the DPD is oxidized, producing a magenta-colored compound.[2][4] The intensity of this color is directly proportional to the chlorine concentration and can be measured using a colorimeter or spectrophotometer.[1][2]
Q2: How does manganese interfere with the DPD chlorine test?
Oxidized forms of manganese, such as Mn(IV) and Mn(VII), can directly react with the DPD indicator, similar to chlorine, to produce a pink color.[5] This reaction leads to a "false positive" result, causing an overestimation of the actual chlorine concentration.[5][6] This interference is immediate and the resulting color is stable, making it indistinguishable from the color produced by chlorine.[5]
Q3: At what concentration does manganese start to cause interference?
The level at which manganese interference becomes significant can vary depending on the specific DPD method and instrumentation used. However, some estimates are available:
-
For color disc test kits, approximately 0.03 ppm of manganese (as Mn) can produce a detectable false reading of 0.1 ppm chlorine.
-
For low-range DPD methods using colorimeters and spectrophotometers, as little as 0.006 ppm of manganese (as Mn) can result in a detectable false reading of 0.02 ppm chlorine.
Q4: Are there alternative methods to the DPD test that are not affected by manganese?
Yes, the Indophenol method is an alternative for measuring free chlorine that is not subject to interference from manganese.[5] In this method, free chlorine is converted to monochloramine, which then reacts with a substituted phenol to form a green-colored indophenol.[5] Oxidized manganese does not participate in this reaction.[5]
Troubleshooting Guide
This guide provides a step-by-step approach to identify and resolve manganese interference in your DPD chlorine measurements.
Diagram: Troubleshooting Workflow for Manganese Interference
Caption: A flowchart outlining the steps to diagnose and address manganese interference.
Step 1: Suspect Interference
You should suspect manganese interference if:
-
You observe a positive chlorine reading in a sample that is not expected to contain chlorine.
-
The DPD color develops and remains stable, but you have reason to believe the chlorine residual should be lower.[5]
-
Your water source is known to have elevated levels of manganese.[5]
Step 2: Confirm Interference with a Qualitative Test
To confirm the presence of interfering oxidized manganese, you can perform a test using sodium arsenite. Sodium arsenite will remove chlorine from the sample, but not oxidized manganese.
-
Take a fresh water sample.
-
Add sodium arsenite solution to the sample.
-
Add the DPD reagent.
-
If a pink color develops, it indicates the presence of oxidized manganese.
Step 3: Quantify and Correct for Interference
If interference is confirmed, you can use a two-measurement approach to determine the true chlorine concentration.
-
Measurement A: Perform the standard DPD chlorine test on your water sample. This reading represents (Chlorine + Oxidized Manganese).
-
Measurement B: Take a new sample and pre-treat it with potassium iodide followed by sodium arsenite. This pre-treatment removes chlorine but allows the oxidized manganese to react with the DPD. This reading represents the interference from oxidized manganese.
-
True Chlorine Concentration: Subtract the result of Measurement B from Measurement A.
Quantitative Data Summary
| Analyte | DPD Test Result (without correction) | DPD Test Result (with arsenite pre-treatment) | True Chlorine Concentration |
| Sample 1 | 0.8 mg/L | 0.3 mg/L | 0.5 mg/L |
| Sample 2 | 1.2 mg/L | 0.7 mg/L | 0.5 mg/L |
Experimental Protocols
Protocol 1: Standard DPD Chlorine Test (Colorimetric)
This protocol is a general guideline. Always refer to the specific instructions provided with your DPD reagents and colorimeter.
Materials:
-
This compound (DPD) reagent (powder pillows or liquid)
-
Sample collection vials
-
Colorimeter or spectrophotometer
Procedure:
-
Rinse a clean sample vial with the water to be tested.[1]
-
Fill the vial to the required mark with the sample water.
-
Zero the colorimeter with the untreated sample vial.[1]
-
Add the DPD reagent to the sample vial.[1]
-
Cap the vial and shake gently to mix until the reagent is fully dissolved.[1]
-
Place the vial into the colorimeter and read the chlorine concentration immediately.[1]
Protocol 2: Correction for Manganese Interference
This protocol details the steps to correct for manganese interference using potassium iodide and sodium arsenite.[7]
Materials:
-
DPD reagent
-
Potassium Iodide (KI) solution
-
Sodium Arsenite (NaAsO₂) solution
-
Sample collection vials
-
Colorimeter or spectrophotometer
Procedure:
Part A: Total Oxidants Measurement (Chlorine + Manganese)
-
Follow the steps outlined in Protocol 1 to measure the total oxidant concentration in your sample. Record this value.
Part B: Manganese Interference Measurement
-
Take a fresh, identical volume of your water sample in a clean vial.
-
Add one drop of Potassium Iodide (KI) solution to the sample and mix.
-
Add one drop of Sodium Arsenite (NaAsO₂) solution to the sample and mix.
-
Add the DPD reagent to this pre-treated sample.
-
Cap the vial, mix, and immediately measure the color development in the colorimeter. Record this value as the manganese interference.
Calculation:
-
True Free Chlorine (mg/L) = (Result from Part A) - (Result from Part B)
-
True Total Chlorine (mg/L) can be determined similarly by using the appropriate DPD reagents for total chlorine.
Diagram: Chemical Reaction Pathway of DPD Test and Manganese Interference
Caption: The chemical pathways showing both the desired chlorine reaction and the interfering manganese reaction with DPD.
References
- 1. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]
- 2. Comparing Chlorine Measurement Methods [ysi.com]
- 3. taylortechnologies.com [taylortechnologies.com]
- 4. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 5. Hach | Hach Disinfection Series: Measuring Free Chlorine in the presence of Manganese and Chloramines [in.hach.com]
- 6. kuntzeusa.com [kuntzeusa.com]
- 7. NEMI Method Summary - 4500-Cl G [nemi.gov]
Technical Support Center: N,N-Diethyl-p-phenylenediamine (DPD) Reagent Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Diethyl-p-phenylenediamine (DPD) reagent solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of DPD reagent solutions?
A1: The stability of DPD reagent solutions is primarily affected by exposure to light, high temperatures, and air (oxidation). Contamination with oxidizing agents or metals can also lead to degradation. To ensure the longest possible shelf life, it is crucial to store the reagent in a cool, dark place in a tightly sealed container.
Q2: What is the expected shelf life of DPD reagents?
A2: The shelf life of DPD reagents can vary by manufacturer and formulation (powder vs. liquid). Powdered reagents, when kept dry, are generally more stable than liquid solutions.[1][2] Always refer to the manufacturer's expiration date. However, proper storage is the most critical factor in determining the effective shelf life. For example, some DPD reagent vials have a shelf life of 36 months from the date of manufacture when stored at 10-25 °C and protected from humidity. Other manufacturers guarantee a shelf life of at least 6 to 8 months for their reagents when shipped.[3]
Q3: My DPD solution has turned pink/brown. Is it still usable?
A3: A pink or brown discoloration indicates that the DPD has oxidized and is no longer reliable for accurate measurements.[4] This oxidation can be caused by exposure to air, light, or contamination. It is recommended to discard any discolored DPD reagent and prepare a fresh solution.
Q4: Can I prepare my own DPD reagent solution?
A4: Yes, you can prepare DPD reagent solutions in the laboratory. However, it is often more convenient and reliable to use commercially available, pre-packaged reagents. If you choose to prepare your own, ensure you use high-purity water and protect the solution from light and heat.
Troubleshooting Guide
This guide addresses common issues encountered during the use of DPD reagents in experimental settings.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| False positive result (color development in the absence of the target analyte) | 1. Interference from other oxidizing agents: Other substances in the sample, such as bromine, iodine, ozone, chlorine dioxide, or hydrogen peroxide, can react with DPD. 2. Oxidized manganese: The presence of oxidized manganese is a common interferent. 3. Contaminated glassware or reagent: Residual oxidizing agents on glassware can cause a reaction. 4. Sunlight exposure: Sunlight can react with the DPD indicator during the test. | 1. Sample pre-treatment: For manganese interference, treat the sample with potassium iodide and sodium arsenite. Other interferences may require specific sample preparation steps to remove the interfering substance. 2. Use a reagent blank: Analyze a sample of deionized water with the DPD reagent to check for reagent contamination. 3. Proper glassware cleaning: Ensure all glassware is thoroughly cleaned and rinsed with deionized water before use. 4. Protect from light: Keep the sample covered during the reaction time if testing outdoors or in bright light. |
| No color development or a flash of color that disappears (bleaching) | 1. High concentration of the analyte (e.g., chlorine): Very high levels of chlorine (typically above 10 ppm) can overwhelm the DPD reagent, causing the color to fade or not appear at all.[5][6][7] | 1. Dilute the sample: Perform a serial dilution of the sample with deionized water to bring the analyte concentration within the detection range of the test.[6][7] Remember to multiply the final result by the dilution factor. 2. Add more reagent: In some cases, adding more DPD reagent can overcome the bleaching effect.[5] |
| Inconsistent or drifting color development | 1. Presence of chloramines: Monochloramine can interfere with the free chlorine DPD test, causing a slow, drifting color change.[8][9] 2. Temperature effects: The rate of the color development reaction can be influenced by temperature. | 1. Read the result within the specified time: For free chlorine, the reading should be taken within one minute of adding the reagent to minimize interference from chloramines.[8][9] 2. Standardize temperature: Ensure that samples and reagents are at a consistent temperature for all measurements. |
| Cloudy or turbid sample after adding reagent | 1. High levels of hardness (calcium and magnesium). 2. High total dissolved solids (TDS). [10] | 1. Sample filtration: If the turbidity is due to suspended particles, filter the sample before analysis. 2. Use of a different analytical method: If high hardness or TDS is interfering, an alternative method for analysis may be necessary. |
Data Presentation: DPD Reagent Stability
| Storage Condition | Form | Expected Stability | Observations |
| Refrigerated (2-8 °C), protected from light | Liquid | Good | Slow degradation. Regular quality control checks are recommended. |
| Room Temperature (20-25 °C), protected from light | Liquid | Moderate | Gradual degradation over time. Solution may start to show discoloration after several weeks to months. |
| Room Temperature (20-25 °C), exposed to light | Liquid | Poor | Rapid degradation and discoloration (pinking/browning) within days to weeks. |
| Elevated Temperature (>30 °C) | Liquid | Very Poor | Significant degradation and loss of reactivity in a short period. |
| Room Temperature (20-25 °C), dry | Powder | Excellent | Very stable when kept dry and protected from humidity.[1] |
Experimental Protocols
Preparation of a Standard DPD Indicator Solution
This protocol is for the preparation of a DPD indicator solution for the determination of free chlorine.
Materials:
-
This compound sulfate (DPD sulfate)
-
Sulfuric acid (H₂SO₄), concentrated
-
Disodium ethylenediaminetetraacetate (EDTA)
-
Reagent water (chlorine-demand-free)
-
Volumetric flasks
-
Amber glass bottle for storage
Procedure:
-
To a 1-liter volumetric flask, add approximately 800 mL of reagent water.
-
Carefully add 8 mL of concentrated sulfuric acid to the water and mix.
-
Add 200 mg of EDTA and swirl until dissolved.
-
Add 1.1 g of anhydrous DPD sulfate and mix until fully dissolved.
-
Bring the final volume to 1 liter with reagent water.
-
Transfer the solution to a labeled amber glass bottle and store in a cool, dark place.
-
This solution should be discarded if it becomes discolored.
Spectrophotometric Analysis of DPD Solution Stability
This protocol describes a method to assess the stability of a DPD solution over time by monitoring its absorbance.
Equipment:
-
Spectrophotometer
-
Cuvettes
-
DPD solution to be tested
-
Reagent water (for blank)
Procedure:
-
Set the spectrophotometer to a wavelength of 515 nm.
-
Use reagent water to zero the spectrophotometer (set absorbance to 0).
-
Fill a cuvette with the DPD solution to be tested.
-
Measure and record the absorbance of the DPD solution.
-
Store the DPD solution under the desired test conditions (e.g., room temperature with light exposure, refrigerated and dark).
-
At regular intervals (e.g., daily, weekly), repeat steps 2-4 to monitor any changes in the absorbance of the DPD solution. An increase in absorbance at this wavelength indicates the formation of colored oxidation products and degradation of the reagent.
Visualizations
DPD Oxidation Pathway
The following diagram illustrates the initial oxidation of DPD in the presence of an oxidizing agent (like free chlorine) to form the colored radical cation known as Würster's dye. Further oxidation can lead to a colorless imine product, which is the basis for the "bleaching" effect at high analyte concentrations.[11][12]
References
- 1. troublefreepool.com [troublefreepool.com]
- 2. troublefreepool.com [troublefreepool.com]
- 3. Reagent Shelf Life [recsupply.com]
- 4. reddit.com [reddit.com]
- 5. aquamagazine.com [aquamagazine.com]
- 6. medium.com [medium.com]
- 7. sarasota.floridahealth.gov [sarasota.floridahealth.gov]
- 8. yamathosupply.com [yamathosupply.com]
- 9. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]
- 10. marincounty.gov [marincounty.gov]
- 11. pubs.ciphi.ca [pubs.ciphi.ca]
- 12. researchgate.net [researchgate.net]
Optimizing pH conditions for the DPD reaction with chloramines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the DPD (N,N-diethyl-p-phenylenediamine) reaction for the quantification of chloramines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the DPD reaction for measuring chloramines?
A1: The DPD method is a colorimetric technique used to measure chlorine and its derivatives in water.[1][2] For chloramine determination, a two-step process is typically employed. First, free chlorine is measured by its direct reaction with DPD, which produces a magenta-colored compound.[2][3][4] Subsequently, potassium iodide is added to the solution. Chloramines present in the sample oxidize the iodide to iodine, which in turn reacts with DPD to produce the same magenta color.[2] The total chlorine concentration is then measured, and the chloramine concentration is calculated by subtracting the free chlorine concentration from the total chlorine concentration.[5][6][7]
Q2: What are the optimal pH conditions for the DPD reaction with chloramines?
A2: The optimal pH for the DPD reaction is dependent on whether you are measuring free chlorine or total chlorine (which includes chloramines). The reaction of DPD with free chlorine is optimal within a pH range of 6.3 to 6.6.[3][4] For the determination of total chlorine, which is necessary to calculate the chloramine concentration, a buffer is used to maintain the pH in a suitable range, with some sources indicating an optimal range of 6.5 to 8.5.[3][4] Other methodologies utilize a buffer to maintain a pH of 5.0 ± 0.5 for the total chlorine measurement.[8] It is crucial to use the appropriate buffer provided in the reagent set to ensure accurate results.[2]
Q3: My DPD test for free chlorine is showing a positive result in a known chloraminated system. What could be the cause?
A3: This phenomenon, often referred to as "breakthrough," is a common interference in chloraminated systems.[9] Monochloramine can slowly react with the DPD reagent intended for free chlorine, leading to a false positive reading.[5][9] The rate of this interference is influenced by factors such as pH and temperature.[9] To minimize this, it is critical to take the free chlorine reading immediately after the addition of the DPD reagent.[5] Any color that develops over time is likely due to chloramine interference.[5][10]
Q4: The color in my DPD reaction is fading or disappearing completely. What does this indicate?
A4: Color fading, or bleaching of the DPD indicator, can occur when the chlorine concentration in the sample is excessively high (e.g., above 15 ppm).[11] The high concentration of the oxidant overwhelms the DPD indicator, causing the magenta color to disappear.[11][12] If you suspect a high chlorine concentration, you will need to dilute the sample with chlorine-free deionized water and re-run the test.[12][13]
Q5: What are other common interferences in the DPD method for chloramine analysis?
A5: Besides chloramine breakthrough in the free chlorine test, other substances can interfere with the DPD reaction, leading to inaccurate results. These include oxidized forms of manganese and iron, bromine, iodine, chlorine dioxide, and ozone, which can all react with DPD to produce a color change.[5][14][15] High levels of alkalinity or acidity can also inhibit color development.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| False positive for free chlorine in a chloraminated sample. | Monochloramine interference ("breakthrough").[9] | Take the free chlorine reading immediately (within one minute) after adding the DPD reagent.[5] A gradual increase in color indicates chloramine interference.[10] |
| No color or fading color in the DPD test. | Chlorine concentration is too high, causing bleaching of the indicator.[11] | Dilute the sample with chlorine-free deionized water and repeat the measurement.[12][13] |
| Inconsistent or drifting colorimeter readings. | Presence of turbidity or suspended solids in the sample.[12] | Filter the sample prior to analysis. Use a sample blank (the sample without DPD reagent) to zero the instrument.[12] |
| Color develops slowly or not at all. | Incorrect pH of the sample.[15] | Ensure the sample pH is within the recommended range for the specific DPD test being performed. Use the buffer provided with the reagent kit.[2] For highly alkaline or acidic samples, neutralize to a pH between 6 and 7 before adding reagents.[15] |
| Consistently high total chlorine readings. | Interference from other oxidizing agents like manganese or iron.[14] | Specialized methods may be required to correct for these interferences, such as adding a specific masking agent or using an alternative analytical method. |
Quantitative Data Summary
The optimal pH for the DPD reaction varies depending on the target analyte (free chlorine vs. total chlorine).
| Analyte | Optimal pH Range | Notes |
| Free Chlorine | 6.3 - 6.6[3][4] | Reaction is highly pH-dependent. A buffer is included in the reagent to maintain this pH. |
| Total Chlorine (including Chloramines) | 6.5 - 8.5[3][4] or 5.0 ± 0.5[8] | Requires the addition of potassium iodide. The provided buffer system is crucial for accurate results. |
Experimental Protocols
Methodology for Determining Total Chloramine Concentration using the DPD Colorimetric Method
This protocol outlines the standard procedure for measuring total chloramine concentration by determining free and total chlorine.
Materials:
-
Spectrophotometer or colorimeter capable of measuring absorbance at or near 515 nm.
-
Cuvettes
-
DPD reagent for free chlorine (powder pillows, tablets, or solution)
-
DPD reagent for total chlorine (containing potassium iodide) or separate potassium iodide solution.
-
Chlorine-free deionized water
-
Sample to be analyzed
Procedure:
Part 1: Measurement of Free Chlorine (FC)
-
Rinse a clean cuvette with the water sample and then fill it to the appropriate mark (e.g., 10 mL).
-
Add the contents of one DPD Free Chlorine reagent powder pillow (or one DPD #1 tablet, or the specified volume of DPD solution).
-
Immediately cap the cuvette and invert several times to mix.
-
Wipe the cuvette clean and place it in the spectrophotometer.
-
Measure the absorbance at 515 nm immediately. This reading corresponds to the free chlorine concentration. Record this value.
Part 2: Measurement of Total Chlorine (TC)
-
Use the same sample from the free chlorine measurement.
-
Add the DPD Total Chlorine reagent (or DPD #3 tablet, or potassium iodide solution) to the cuvette.
-
Cap the cuvette and invert to mix.
-
Allow the reaction to proceed for the time specified in the reagent instructions (typically 2-3 minutes) to ensure complete reaction with chloramines.
-
Wipe the cuvette and measure the absorbance at 515 nm. This reading corresponds to the total chlorine concentration. Record this value.
Part 3: Calculation of Chloramine Concentration
-
Calculate the combined chlorine (chloramine) concentration by subtracting the free chlorine concentration from the total chlorine concentration: Combined Chlorine (as mg/L Cl₂) = Total Chlorine (mg/L) - Free Chlorine (mg/L)
Visualizations
Caption: Experimental workflow for chloramine determination using the DPD method.
References
- 1. olympianwatertesting.com [olympianwatertesting.com]
- 2. cdn.hach.com [cdn.hach.com]
- 3. Comparing Chlorine Measurement Methods [ysi.com]
- 4. Comparing Chlorine Measurement Methods [xylemanalytics.com]
- 5. yamathosupply.com [yamathosupply.com]
- 6. Testing for Monochloramine [watertestsystems.com.au]
- 7. Water Disinfection Using Monochloramine | CHEMetrics [aquaphoenixsci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chloramination in Drinking Water: Understanding Its Process - Palintest [palintest.com]
- 10. kuntzeusa.com [kuntzeusa.com]
- 11. Troubleshooting [swimmingpoolchemicals.co.uk]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. sarasota.floridahealth.gov [sarasota.floridahealth.gov]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. Measuring Principle and Interference Effect of Residual Chlorine Meter [boquinstrument.com]
N,N-Diethyl-p-phenylenediamine reagent fading and color stability issues
Welcome to the technical support center for N,N-Diethyl-p-phenylenediamine (DPD) reagent-based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to reagent fading and color stability.
Frequently Asked Questions (FAQs)
Q1: Why is the pink color of my DPD reagent fading or disappearing completely?
A1: This phenomenon, known as bleaching, typically occurs when the concentration of the analyte, such as free chlorine or bromine, is excessively high.[1][2][3] The DPD indicator is oxidized beyond the colored state to a colorless imine product.[3][4][5] This can lead to a dangerously underestimated reading, suggesting little to no analyte is present when it is actually at a very high concentration.[2] A brief flash of pink or red followed by a return to colorless is a strong indication of this issue.[6][7]
Q2: My DPD reagent is showing a color change, but I haven't added any sample. What could be the cause?
A2: DPD reagent can degrade over time, especially with improper storage. Exposure to air, humidity, high temperatures, or direct sunlight can cause the reagent to oxidize, leading to a change in color (e.g., turning yellow or brown).[6][8] Always check the expiration date and store reagents in a cool, dark place in a tightly sealed container.[6][9]
Q3: The color of my DPD test solution keeps getting darker over time. Why is this happening?
A3: This is often due to the presence of chloramines (combined chlorine) in the sample.[10] DPD reacts almost instantly with free chlorine, but much more slowly with monochloramine. If the reading is not taken within the specified time (typically under one minute for free chlorine), the continued reaction with chloramines will cause the color to intensify, leading to an overestimation of the free chlorine concentration.[10]
Q4: I am getting a positive result (pink color) even though I know there is no chlorine in my sample. What are the possible interferences?
A4: Several substances can interfere with the DPD test and produce a false positive result. These include:
-
Other Oxidizing Agents: Bromine, iodine, ozone, chlorine dioxide, and even hydrogen peroxide can react with DPD to produce a pink color.
-
Oxidized Manganese: This is a common interferent that can be corrected for.[11]
-
Potassium Monopersulfate (MPS): This non-chlorine oxidizer can give a false high reading for total or combined chlorine.[1][12]
-
Chromate: High levels of chromate can also interfere.[11]
Q5: How can I be sure my DPD reagents are still effective?
A5: There are several signs that your reagents may be compromised:
-
Unusual Color: The reagent itself may appear discolored (e.g., black FAS-DPD powder instead of white, or yellowed liquid reagents).[6][8]
-
Physical Changes: Clumped powder, floating particles, or crusty dropper tips are indicators of degradation.[6][8]
Troubleshooting Guides
Issue 1: Fading or No Color Development in the Presence of High Analyte Concentrations
This guide helps you obtain an accurate reading when you suspect the DPD reagent is bleaching out due to high analyte levels.
Troubleshooting Workflow for DPD Bleaching
Caption: Workflow for addressing DPD reagent bleaching.
Issue 2: Potential Interference from Other Substances
This guide provides a logical approach to identifying and mitigating common interferences in DPD assays.
Logical Flow for Identifying DPD Interferences
Caption: Troubleshooting pathway for DPD interferences.
Data Presentation
The stability and accuracy of the DPD colorimetric method are highly dependent on several factors. The tables below summarize key quantitative parameters.
Table 1: Time-Critical Windows for DPD Readings
| Analyte | Recommended Reading Time | Rationale for Time Limit |
| Free Chlorine | Within 1 minute[10] | To prevent interference from slower-reacting combined chlorines (monochloramine), which would cause a false high reading.[10] |
| Total Chlorine | Between 3 and 6 minutes[13] | Allows sufficient time for the complete reaction with combined chlorines while minimizing color fading due to reagent degradation from air exposure. |
Table 2: Common Interferences and Their Concentration Thresholds
| Interfering Substance | Typical Effect | Concentration Threshold | Mitigation Strategy |
| High Chlorine/Bromine | Bleaching (False Low) | > 10-15 ppm[1][2] | Dilute the sample with analyte-free water.[1][6] |
| Oxidized Manganese | False Positive | Any detectable level | Add sodium arsenite or thioacetamide to the sample before the DPD reagent.[11] |
| Potassium Monopersulfate (MPS) | False High (Total Chlorine) | Any detectable level | Use a specific MPS interference suppressor reagent.[12] |
| Monochloramine | False High (Free Chlorine) | Any detectable level | Adhere strictly to the 1-minute reading time for free chlorine.[10] |
| Chromate | Interference with Endpoint | > 2 mg/L[11] | Use a thioacetamide blank correction.[11] |
| Copper | Interference | > 10 mg/L | EDTA is typically included in the reagent to overcome this.[11] |
Experimental Protocols
Protocol 1: DPD Colorimetric Method for Free and Total Chlorine
This protocol outlines the standard procedure for measuring free and total chlorine using a photometer or colorimeter.
Materials:
-
Spectrophotometer or colorimeter with a filter for 490-530 nm wavelength.[13]
-
Glass or plastic cuvettes/vials.
-
DPD Free Chlorine reagent powder pillows or solution.
-
DPD Total Chlorine reagent powder pillows or solution.
-
Chlorine-free deionized water for dilutions and blanks.
-
Sample to be analyzed.
Procedure:
-
Instrument Zeroing: a. Fill a clean cuvette with your water sample. b. Place it in the photometer and zero the instrument. This will compensate for any native color or turbidity in the sample.[11]
-
Free Chlorine Measurement: a. Take the same cuvette from the zeroing step. b. Add the contents of one DPD Free Chlorine reagent pillow. c. Cap the cuvette and invert several times to mix. A pink color will develop if free chlorine is present.[14] d. Crucially, read the absorbance within one minute of adding the reagent. [10] e. Record the result according to the instrument's calibration curve.
-
Total Chlorine Measurement: a. Use the same sample from the free chlorine test. b. Add the contents of one DPD Total Chlorine reagent pillow (or DPD #3 reagent) to the cuvette. c. Cap and invert to mix. The color will darken if combined chlorine is present. d. Wait for at least 3 minutes but no more than 6 minutes for the color to fully develop.[13] e. Place the cuvette in the photometer and read the absorbance. f. Record the result.
-
Combined Chlorine Calculation: a. Combined Chlorine = Total Chlorine - Free Chlorine.
Protocol 2: Sample Dilution for High-Concentration Samples
This protocol is used when analyte concentrations are suspected to be above the instrument's detection range or are causing reagent bleaching.
Procedure:
-
Prepare Dilution: a. Create a 1:10 dilution by accurately pipetting 1 mL of your sample into a 10 mL volumetric flask. b. Fill the flask to the 10 mL mark with chlorine-free deionized water. Mix thoroughly. c. For a 1:1 dilution, mix equal parts sample and chlorine-free water.[2]
-
Analyze Diluted Sample: a. Follow Protocol 1 using the diluted sample instead of the original sample.
-
Calculate Original Concentration: a. Multiply the result obtained from the diluted sample by the dilution factor. b. Example: If the 1:10 diluted sample reads 1.5 ppm, the original concentration is 1.5 ppm * 10 = 15 ppm.
Signaling Pathways and Mechanisms
The DPD reaction with free chlorine (hypochlorous acid) is a two-step oxidation process. The initial oxidation forms a magenta-colored radical cation known as a Würster dye. This is the colored compound that is measured. In the presence of excess oxidant, this dye is further oxidized to a colorless imine compound, which explains the bleaching effect.[3][4][5]
DPD Oxidation Pathway
Caption: Chemical pathway of DPD oxidation by chlorine.
References
- 1. aquamagazine.com [aquamagazine.com]
- 2. Overcoming Interferences in Water Tests [poolspanews.com]
- 3. Measuring Chlorine using DPD - Water Industry Journal [waterindustryjournal.co.uk]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. marincounty.gov [marincounty.gov]
- 7. sarasota.floridahealth.gov [sarasota.floridahealth.gov]
- 8. troublefreepool.com [troublefreepool.com]
- 9. R-0001 DPD Reagent #1 # [poolblu.com]
- 10. yamathosupply.com [yamathosupply.com]
- 11. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 12. poolhelp.com [poolhelp.com]
- 13. dec.vermont.gov [dec.vermont.gov]
- 14. hydroinstruments.com [hydroinstruments.com]
How to remove interferences in the DPD method for water analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences in the N,N-diethyl-p-phenylenediamine (DPD) method for water analysis.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve specific issues encountered during DPD analysis.
Issue 1: False positive reading for free chlorine that increases over time.
Possible Cause: Interference from chloramines (monochloramine).[1][2]
Troubleshooting Workflow:
References
Troubleshooting unexpected color development in DPD assays
This guide provides solutions to common issues encountered during N,N-diethyl-p-phenylenediamine (DPD) assays, particularly focusing on unexpected color development. The DPD colorimetric method is a standard for measuring residual chlorine and other oxidants in water samples. The DPD compound turns pink in the presence of these oxidizing agents, and the intensity of the color is proportional to their concentration.
Frequently Asked Questions (FAQs)
Q1: Why is my DPD solution turning pink/red before I add my sample?
A1: Premature color development in your DPD reagent is typically due to contamination. The DPD reagent is sensitive to various oxidizing agents.
-
Contaminated Glassware: Ensure all glassware is thoroughly cleaned and rinsed with chlorine-free or deionized water. Residual oxidants from previous experiments or cleaning solutions can react with the DPD.
-
Contaminated Reagent Water: The water used to prepare your DPD solution must be free of chlorine and other oxidants. Use high-purity, chlorine-demand-free water. You can test your water by adding DPD reagent to it; no color should develop.
-
Reagent Degradation: DPD reagents can degrade over time, especially if exposed to light, air, or moisture.[1] Store DPD reagents in a cool, dark, and dry place, and keep the container tightly sealed.[1] Discard any reagent that appears discolored.[2]
Q2: The pink color in my sample faded very quickly after developing. What does this mean?
A2: Rapid fading or "bleaching" of the magenta color is a strong indicator that the concentration of the oxidant (e.g., chlorine) in your sample is too high for the assay's range.[3] The high concentration of the oxidant further oxidizes the initial colored product (Würster dye) to a colorless imine product.[3]
-
Solution: Dilute your sample with chlorine-free water and re-run the assay. You will need to factor the dilution into your final concentration calculation.
Q3: I'm seeing a color other than pink or red develop in my sample. What could be the cause?
A3: Atypical color development (e.g., yellow, brown) can be caused by the presence of interfering substances in your sample matrix.
-
Manganese: Oxidized forms of manganese can interfere with the DPD assay, leading to a false positive reading.
-
Chromate: Chromate in excess of 2 mg/L can interfere with the endpoint determination.[4]
-
Other Metals: While EDTA is often included in DPD reagents to chelate interfering metals like copper, very high concentrations may still cause issues.[4]
-
Sample Turbidity and Color: The inherent color or turbidity of the sample can interfere with the colorimetric reading.[4] To compensate, you can use the original sample to zero the photometer or spectrophotometer.[4][5]
Q4: My results are inconsistent or not reproducible. What should I check?
A4: Inconsistent results can stem from several procedural or reagent-related factors.
-
Reaction Time: The DPD colorimetric reaction has an optimal time window for measurement. For total residual chlorine, this is typically between three and six minutes after adding the reagent.[2] Reading too early or too late can lead to inaccurate results.
-
pH: The DPD reaction is pH-dependent, with an optimal pH range of 6.2 to 6.5 for color development.[6] Most DPD reagent formulations include a phosphate buffer to maintain the correct pH.[2][6] If your sample has a very high or low pH, it may overwhelm the buffer.
-
Reagent Quality: Use fresh, properly stored DPD reagents. Powdered reagents are generally more stable than liquid ones.[2][3]
-
Temperature: While less common, significant temperature fluctuations can affect reaction kinetics. Aim to perform your assays at a consistent room temperature.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and resolving unexpected color development.
Issue 1: No Color Development or Weaker Than Expected Color
If you expect a color to develop but see none, or the color is very faint despite the suspected presence of an oxidant, consider the following.
-
Workflow for Troubleshooting Weak/No Color:
Caption: Troubleshooting flowchart for weak or no color in DPD assays.
-
Potential Causes and Solutions:
-
Expired or Improperly Stored Reagents: As mentioned in the FAQs, DPD reagents are sensitive. Use a fresh batch of reagents to see if the problem persists.
-
Incorrect pH: The pH of the final solution must be between 6.2 and 6.5.[6] If your sample is highly acidic or alkaline, it may overcome the buffering capacity of the DPD reagent. You may need to adjust the sample pH before the assay.
-
Presence of Reducing Agents: Your sample may contain substances that consume the oxidant before it can react with the DPD.
-
Low Oxidant Concentration: The oxidant concentration in your sample may be below the detection limit of the assay.
-
Issue 2: False Positive Results
A false positive occurs when color develops in the absence of the target oxidant or is more intense than the actual concentration would warrant.
-
Common Interfering Substances:
| Interfering Substance | Typical Effect | Mitigation Strategy |
| Oxidized Manganese | Positive interference, develops color with DPD. | Add a few drops of sodium arsenite solution to a separate sample. If the color disappears, manganese is likely present. |
| Chromate | Positive interference, can be masked by adding barium chloride.[4] | Add barium chloride to precipitate chromate. |
| Copper | Can interfere, but is usually chelated by EDTA in the reagent.[4] | Ensure your DPD reagent contains EDTA. |
| Sample Turbidity/Color | Can cause artificially high absorbance readings. | Use the original, unreacted sample to zero the spectrophotometer.[4][5] |
-
Logical Diagram for Interference Identification:
Caption: Decision tree for identifying sources of false positives.
Experimental Protocols
Standard DPD Colorimetric Method for Total Chlorine
This protocol is a generalized procedure. Always refer to the specific instructions provided with your DPD reagent and instrument.
-
Instrument Setup:
-
Select the appropriate program on your colorimeter or spectrophotometer for total chlorine determination. The wavelength should be set between 490-530 nm, with a peak absorbance around 515 nm.[2][5]
-
Prepare a "blank" cuvette using your sample water without any reagents. Insert it into the instrument and zero the reading. For colored or turbid samples, this step is crucial.[4][5]
-
-
Sample Preparation and Reaction:
-
Measure a precise volume of your sample (commonly 10 mL or 25 mL) into a clean cuvette or vial.[2]
-
Add the contents of one DPD Total Chlorine Reagent powder pillow to the sample.[2] Alternatively, add the specified volume of liquid DPD reagents.
-
Immediately cap the cuvette and invert several times to mix thoroughly. Do not shake vigorously, as this can introduce air bubbles.
-
-
Color Development and Measurement:
-
Allow the color to develop for a minimum of three minutes but no more than six minutes.[2] This timing is critical for accurate results.
-
After the development period, wipe the outside of the cuvette to remove fingerprints and condensation.
-
Place the cuvette into the instrument and record the concentration reading.
-
-
Calculations:
-
If the sample was diluted, multiply the instrument reading by the dilution factor to obtain the final concentration.
-
Dilution Factor = (Volume of Sample + Volume of Dilution Water) / Volume of Sample
-
Workflow Diagram: DPD Assay Protocol
Caption: Standard experimental workflow for the DPD colorimetric assay.
References
- 1. junsei.co.jp [junsei.co.jp]
- 2. dec.vermont.gov [dec.vermont.gov]
- 3. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 4. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. JP2004003880A - Liquid DPD reagent, method for measuring residual chlorine concentration, and phosphate buffer - Google Patents [patents.google.com]
Minimizing reagent blank absorbance in DPD spectrophotometry
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize reagent blank absorbance in DPD spectrophotometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is a reagent blank and why is its absorbance important?
A reagent blank is a sample containing all the reagents used in an analysis, but with deionized water or another analyte-free matrix in place of the sample.[1][2] Its purpose is to measure any absorbance caused by the reagents themselves, which can be due to contamination, degradation, or inherent color.[3] A low and stable reagent blank absorbance is crucial for accurate spectrophotometric measurements, as it ensures that the measured absorbance is directly proportional to the analyte concentration. A high reagent blank absorbance can lead to inaccurate results and a higher detection limit.[1][2]
Q2: What are the common causes of high reagent blank absorbance in the DPD method?
High reagent blank absorbance in the DPD method can be attributed to several factors:
-
Reagent Quality and Storage:
-
Degradation: DPD reagents are sensitive to light, heat, and humidity.[4][5] Improper storage can lead to oxidation of the DPD reagent, causing a pink or brown discoloration and consequently high blank readings.[5] Reagents should be stored in a cool, dark, and dry place.[4][6]
-
Age: Reagents have a limited shelf life, typically around one year.[4][5] Using expired reagents can result in elevated blank absorbance.
-
-
Water Quality:
-
Contaminated Deionized Water: The deionized water used to prepare the blank and reagents must be free of oxidizing agents. Contamination with chlorine, for instance, will react with the DPD reagent and cause a false positive reading.
-
-
Glassware Contamination:
-
Oxidant Residue: Glassware that has been in contact with oxidants (like chlorine) and not properly cleaned can introduce contaminants into the reagent blank.[6] It is recommended to acid-wash glassware and rinse thoroughly with deionized water.
-
Detergent Residue: Some household cleaners and dishwasher detergents contain reducing substances that can interfere with the DPD reaction.[6]
-
-
Presence of Interfering Substances:
-
Oxidizing Agents: Other oxidizing agents besides chlorine can react with DPD to produce a color, leading to a false positive. These include bromine, iodine, ozone, chlorine dioxide, and hydrogen peroxide.[7]
-
Metals: Oxidized forms of manganese and chromium can also interfere with the DPD reaction.[8]
-
Q3: How can I troubleshoot a high reagent blank reading?
If you encounter a high reagent blank absorbance, follow these troubleshooting steps:
-
Check Reagent Quality:
-
Verify Water Purity:
-
Use fresh, high-purity deionized water to prepare a new reagent blank.
-
-
Ensure Glassware is Clean:
-
Thoroughly clean all glassware with a chlorine-free detergent, followed by an acid wash and multiple rinses with deionized water.[6]
-
-
Prepare a Fresh Blank:
-
Prepare a new reagent blank, carefully following the protocol to avoid any contamination.
-
-
Consider Environmental Factors:
-
Protect the reagent blank from direct sunlight during preparation and measurement, as UV light can react with the DPD indicator.
-
Troubleshooting Guide
Summary of Potential Interferences
The following table summarizes common substances that can interfere with the DPD method, leading to inaccurate readings.
| Interfering Substance | Effect on DPD Measurement | Method of Control |
| Monochloramine | False positive for free chlorine; color drifts to a darker pink over time.[7][9] | Take readings within one minute of reagent addition.[7][9] |
| Bromine, Iodine, Ozone, Chlorine Dioxide, Hydrogen Peroxide | False positive results as they also oxidize the DPD reagent.[7] | Specific analytical methods may be required to differentiate. |
| Oxidized Manganese (Mn⁴⁺, Mn⁷⁺) | Positive interference, causing a false high reading.[8] | Adjust sample pH to 6-7, add potassium iodide, wait one minute, then add sodium arsenite before analysis.[10] |
| Oxidized Chromium (Cr⁶⁺) | Positive interference. | Adjust sample pH to 6-7.[10] |
| High Levels of Chlorine (>10 ppm) | Bleaching of the pink color, leading to a false low or zero reading.[11][12] | Dilute the sample with chlorine-free water.[11][12] |
| High Alkalinity (>250 mg/L as CaCO₃) | May prevent full color development or cause rapid fading.[10] | Neutralize the sample to pH 6-7 with sulfuric acid.[10] |
Experimental Protocols
Protocol 1: Preparation of a Reagent Blank
-
Glassware Preparation: Ensure a 10 mL sample cell (or the appropriate size for your spectrophotometer) is thoroughly cleaned. Wash with a chlorine-demand-free detergent, followed by an acid rinse and several rinses with deionized water.[6]
-
Sample Addition: Fill the clean sample cell with 10 mL of high-purity, chlorine-free deionized water.[1][10]
-
Reagent Addition: Add the contents of one DPD reagent powder pillow (or the specified volume of liquid reagent) to the sample cell.[10]
-
Mixing: Cap the cell and swirl or invert gently for approximately 20 seconds to ensure the reagent is fully dissolved.[13]
-
Measurement: Wipe the outside of the sample cell to remove any fingerprints or smudges. Place the cell into the spectrophotometer and measure the absorbance at the appropriate wavelength (typically 515-530 nm).[14][15] This reading is your reagent blank absorbance.
Protocol 2: Standard DPD Spectrophotometric Measurement for Free Chlorine
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 515 nm (or the recommended wavelength for your instrument).[14][15]
-
Prepare the "Zero" Blank: Fill a clean sample cell with 10 mL of the water sample to be tested. Do not add any reagents. Place this cell in the spectrophotometer and zero the instrument.[10]
-
Prepare the Sample: Fill a second clean sample cell with 10 mL of the same water sample.[10]
-
Add DPD Reagent: Add the contents of one DPD Free Chlorine powder pillow to the second sample cell.[10]
-
Mix and React: Cap the cell and swirl vigorously for 20 seconds to dissolve the powder. A pink color will develop if free chlorine is present.[13]
-
Measure Absorbance: Within one minute of adding the reagent, wipe the sample cell and place it in the spectrophotometer.[10] Record the absorbance reading.
-
Calculate Concentration: Use the absorbance reading and a calibration curve to determine the concentration of free chlorine in the sample.
Visualizations
Caption: Chemical reaction pathway of DPD with an oxidizing agent.
Caption: Troubleshooting workflow for high reagent blank absorbance.
References
- 1. files.nc.gov [files.nc.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. dec.vermont.gov [dec.vermont.gov]
- 4. oxidationtech.com [oxidationtech.com]
- 5. taylortechnologies.com [taylortechnologies.com]
- 6. lovibond.com [lovibond.com]
- 7. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. yamathosupply.com [yamathosupply.com]
- 10. watertechusa.com [watertechusa.com]
- 11. aquamagazine.com [aquamagazine.com]
- 12. sarasota.floridahealth.gov [sarasota.floridahealth.gov]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. assets.fishersci.com [assets.fishersci.com]
N,N-Diethyl-p-phenylenediamine purification for high sensitivity applications.
Welcome to the technical support center for N,N-Diethyl-p-phenylenediamine (DPD). This resource is designed for researchers, scientists, and drug development professionals utilizing DPD in high-sensitivity applications. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during purification and experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of DPD critical for my high-sensitivity assay?
A1: For high-sensitivity applications, such as the precise quantification of low levels of oxidizing agents (e.g., chlorine in water), the purity of the DPD reagent is paramount. Impurities can lead to several problems:
-
High Background Signal: Oxidized impurities can impart a color to the reagent solution, leading to high background absorbance and reduced assay sensitivity.
-
Inaccurate Results: Impurities may react with the target analyte or interfere with the color development reaction, causing inaccurate and non-reproducible results.
-
Poor Reagent Stability: The presence of impurities can accelerate the degradation of the DPD reagent, shortening its shelf life. DPD is known to be sensitive to air and light, and impurities can catalyze its oxidation.[1]
Q2: My solid DPD (or its sulfate/oxalate salt) is off-color (e.g., brown or black). Can I still use it?
A2: A dark-colored DPD reagent is indicative of oxidation and the presence of impurities. While it might be usable for applications where high sensitivity is not required, it is not recommended for high-sensitivity assays. The discoloration will cause high background readings and unreliable data. For best results, use a fresh, pure supply or purify the material before use.
Q3: My prepared DPD indicator solution has turned pink/red/brown. What should I do?
A3: The DPD indicator solution should be colorless before it reacts with an oxidizing agent. If the solution is discolored, it has likely degraded due to oxidation from air exposure, light, or contamination.[2] You should discard the solution and prepare a fresh batch using high-purity water and purified DPD. To maximize stability, store the solution in a brown, glass-stoppered bottle and consider refrigeration.[2][3]
Q4: What is the difference between DPD free base and its sulfate or oxalate salts?
A4: DPD free base is a liquid or low-melting solid that is less stable and less soluble in water.[4] The sulfate and oxalate salts are crystalline solids that are more stable and readily soluble in the acidic buffer systems used for DPD-based assays.[2][5] For preparing aqueous indicator solutions, the salt forms are typically used.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in blank samples. | 1. Impure DPD reagent.2. Contaminated glassware.3. Impure water or buffer components.4. Degraded DPD stock solution.[2] | 1. Purify the DPD solid by recrystallization or vacuum distillation. See Experimental Protocols.2. Use acid-washed glassware.3. Use high-purity, chlorine-free distilled or deionized water.4. Prepare a fresh DPD indicator solution. |
| Assay results are not reproducible. | 1. DPD solution instability/degradation.2. Inconsistent sample handling or timing.3. High chlorine concentrations bleaching the indicator.[6] | 1. Prepare fresh reagent daily or use a commercially stabilized powder formulation.[2]2. Adhere strictly to the protocol's timing for reagent addition and measurement (typically 3-6 minutes after reagent addition).[2]3. Dilute samples suspected of having high analyte concentrations and re-assay. Multiply the result by the dilution factor. |
| No color develops, or color appears and then fades quickly. | The concentration of the oxidizing agent (e.g., chlorine) is too high, causing the colored product (Würster dye) to be bleached to a colorless imine species.[7][8] | This is a classic sign of an analyte concentration far exceeding the test's upper limit. Dilute the sample with high-purity, analyte-free water (e.g., 1:10 or 1:100) and repeat the test.[8] |
| DPD solid will not fully dissolve when preparing the indicator solution. | 1. Using DPD free base instead of a salt.2. Insufficient acidification of the solution. | 1. Use the sulfate or oxalate salt of DPD for better aqueous solubility.[2]2. Ensure the correct amount of sulfuric acid is added to the water before dissolving the DPD salt, as per the preparation protocol.[2] |
Purification and Assay Performance Data
The following tables summarize typical quantitative data associated with DPD purification and its use in a colorimetric assay.
Table 1: Impact of DPD Purification on Reagent Quality
| Parameter | Unpurified DPD | Purified DPD |
| Physical Appearance | Dark brown to black solid/liquid | White to pale yellow solid[4] |
| Blank Absorbance (515 nm) | 0.05 - 0.10 AU | < 0.01 AU |
| Assay Method Detection Limit (MDL) | ~0.05 mg/L Cl₂ | ~0.02 mg/L Cl₂[9] |
Table 2: DPD Colorimetric Assay Parameters
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance | 515 nm (can range from 490-530 nm) | [2] |
| Typical Concentration Range | 0.02 - 2.00 mg/L Cl₂ | [9] |
| Time to Measurement | 3 - 6 minutes | [2] |
| Common Interferences | Bromine, Ozone, Peroxides, Iodine | [10] |
Experimental Protocols
Protocol 1: Lab-Scale Recrystallization of DPD Sulfate
This protocol is adapted from general purification principles for phenylenediamines.[11][12]
-
Solvent Selection: Prepare a test solution by adding a small amount of impure DPD sulfate to a test tube containing a few milliliters of an ethanol/water mixture (e.g., 70% ethanol). Heat the mixture gently. A suitable solvent system will dissolve the compound when hot but show low solubility when cool.
-
Dissolution: In a flask, add the impure DPD sulfate to a minimal amount of the chosen hot solvent system. Stir and heat gently until the solid is completely dissolved.
-
Decolorization: If the solution is colored, add a small amount (e.g., 1-2% of the solute weight) of activated charcoal.[12] Boil the solution for a few minutes to allow the charcoal to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum. Store the final product in a desiccator, protected from light and air.
Protocol 2: Preparation of DPD Indicator Reagent
This protocol is based on standard methods for chlorine analysis.[2]
-
Prepare Acid/EDTA Solution: To approximately 900 mL of chlorine-free distilled water, add 8 mL of 1+3 sulfuric acid (one part concentrated H₂SO₄ to three parts water) and 0.2 g of disodium ethylenediamine tetraacetate dihydrate (EDTA). Mix until the EDTA is dissolved.
-
Dissolve DPD Salt: Add 1.5 g of purified DPD sulfate pentahydrate to the solution from step 1. Stir until fully dissolved.
-
Final Volume: Adjust the final volume to 1 liter with chlorine-free distilled water.
-
Storage: Transfer the solution to a clean, brown glass-stoppered bottle and store in a cool, dark place. Discard immediately if the solution becomes discolored.
Visualizations
Caption: General workflow for the purification of DPD salts via recrystallization.
Caption: Chemical reaction pathway for DPD in colorimetric analysis.
References
- 1. fishersci.com [fishersci.com]
- 2. dec.vermont.gov [dec.vermont.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. chemos.de [chemos.de]
- 6. sprucepools.co.uk [sprucepools.co.uk]
- 7. poolhelp.com [poolhelp.com]
- 8. medium.com [medium.com]
- 9. DPD Total Chlorine Reagent Powder Pillows, 10 mL, pk/100 | Hach [hach.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chlorine Analysis: DPD Colorimetric Method vs. Amperometric Titration
For researchers, scientists, and drug development professionals requiring accurate and reliable chlorine measurements, selecting the appropriate analytical method is paramount. This guide provides a comprehensive comparison of two widely used techniques: the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method and amperometric titration. We will delve into their operational principles, present comparative performance data, and provide detailed experimental protocols to assist in making an informed decision for your specific application.
Introduction to the Methods
The DPD colorimetric method is a simple and rapid technique widely employed for determining free and total chlorine in various water matrices.[1] It relies on the reaction of chlorine with a DPD indicator to produce a magenta-colored solution.[2] The intensity of the color, which is directly proportional to the chlorine concentration, is measured using a colorimeter or spectrophotometer.[2] This method is recognized as a standard for compliance monitoring by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).
Amperometric titration is an electrochemical method considered a standard of comparison for the determination of free and combined chlorine due to its high accuracy and precision.[3][4] This technique involves the titration of the sample with a reducing agent, typically phenylarsine oxide (PAO), at a specific pH.[3][5] The endpoint of the titration is detected by measuring the change in electric current generated between a pair of electrodes.[6]
Performance Comparison
The selection of a chlorine analysis method often depends on a balance of factors including accuracy, precision, sensitivity, and the operational requirements of the user. Below is a summary of key performance parameters for both DPD colorimetric and amperometric titration methods.
| Parameter | DPD Colorimetric Method | Amperometric Titration | References |
| Principle | Colorimetric reaction between chlorine and DPD reagent. | Electrochemical titration with a reducing agent, endpoint detected by current change. | [2][4] |
| Measurement Range | Typically 0.05 to 5.0 mg/L. | Wide range, capable of low-level detection (e.g., 3 µg/L to 1000 µg/L with modifications). | [6][7] |
| Accuracy | Good, but can be affected by interferences. Recovery rates are generally high in clean matrices. | Considered a reference standard for accuracy. Less affected by common oxidizing agents, turbidity, and color. | [3][8] |
| Precision | Good, with relative standard deviations typically below 5% in controlled studies. | High precision, often superior to colorimetric methods. | [8][9] |
| Limit of Detection | Approximately 0.03 - 0.05 mg/L. | Can be very low, in the µg/L range with appropriate equipment and procedure. | [6][7][10] |
| Interferences | Oxidized manganese, iron, other oxidizing agents (e.g., bromine, ozone), high levels of monochloramine, color, and turbidity. | Nitrogen trichloride, chlorine dioxide, copper, and silver ions can poison the electrode. Less affected by color and turbidity. | [3][8][11] |
| Ease of Use | Relatively simple and rapid, suitable for field and routine laboratory use. | Requires more operator skill and specialized equipment. | [3][11] |
| Cost | Lower initial instrument cost, but ongoing reagent costs. | Higher initial instrument cost, with lower consumable costs. | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. The following are summarized protocols for the DPD colorimetric method (based on Standard Method 4500-Cl G) and amperometric titration (based on Standard Method 4500-Cl D and EPA Method 330.5).
DPD Colorimetric Method (for Total Chlorine)
This protocol is a summary of the procedure for determining total chlorine using a pre-calibrated spectrophotometer or colorimeter.
Apparatus:
-
Spectrophotometer or colorimeter, for use at 515 nm.
-
Sample cells (cuvettes).
-
Glassware.
Reagents:
-
Phosphate buffer solution.
-
DPD indicator reagent.
-
Potassium iodide (KI), crystals.
-
Chlorine-free water.
Procedure:
-
Sample and Blank Preparation: To a clean sample cell, add the specified volume of your water sample. To a separate identical cell, add the same volume of chlorine-free water to serve as the reagent blank.
-
Zeroing the Instrument: Use the sample without any reagents to zero the instrument at 515 nm. This compensates for any inherent color or turbidity in the sample.[13]
-
Reagent Addition: To the sample cell, add the appropriate DPD reagent powder pillow or liquid reagent for total chlorine analysis, which typically contains DPD, a buffer, and potassium iodide.
-
Color Development: Cap the cell and invert gently for 20-30 seconds to dissolve the reagent. A pink to magenta color will develop in the presence of chlorine.[13]
-
Measurement: Allow at least 3 minutes but no more than 6 minutes for color development for total chlorine.[13] Place the sample cell in the instrument and read the absorbance.
-
Concentration Determination: The instrument will display the chlorine concentration in mg/L. If your instrument is not pre-calibrated, you will need to prepare a calibration curve using standards of known chlorine concentration.
Amperometric Titration Method (for Total Chlorine)
This protocol outlines the forward titration procedure for determining total chlorine.
Apparatus:
-
Amperometric titrator with a platinum electrode assembly.
-
Buret, 25-mL, with 0.05-mL graduations.
-
Glassware.
Reagents:
-
Standard phenylarsine oxide (PAO) solution, 0.00564 N.
-
Phosphate buffer solution (pH 7).
-
Potassium iodide (KI) solution, 50 g/L.
-
Acetate buffer solution (pH 4).
Procedure:
-
Sample Preparation: Place 200 mL of the sample into the titrator flask.
-
Reagent Addition: Add 1 mL of KI solution and 1 mL of acetate buffer solution (to maintain a pH between 3.5 and 4.5).[3][5]
-
Titration: Begin titrating with the standard 0.00564 N PAO solution. Add the titrant in small increments, observing the reading on the microammeter. As the endpoint is approached, each addition of titrant will cause the needle to deflect and then return to a lesser extent.
-
Endpoint Determination: The endpoint is reached when the addition of a single drop of titrant causes no further deflection of the needle.[5]
-
Calculation: Record the volume of PAO titrant used. The concentration of total chlorine in mg/L is calculated as: Total Chlorine (mg/L) = (A × 200) / mL of sample Where A = mL of PAO titrant.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of each analytical method, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the DPD colorimetric method.
Caption: Experimental workflow for the amperometric titration method.
Conclusion
Both the DPD colorimetric method and amperometric titration are robust and reliable techniques for chlorine analysis, each with its own set of advantages and limitations. The DPD method offers simplicity, speed, and lower initial costs, making it well-suited for routine monitoring and field applications.[11][14] In contrast, amperometric titration provides higher accuracy and is less susceptible to certain interferences, positioning it as a reference method for applications demanding the utmost precision.[3] The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the sample matrix, available resources, and the technical expertise of the operator.
References
- 1. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 2. Comparing Chlorine Measurement Methods [ysi.com]
- 3. NEMI Method Summary - 4500-Cl D [nemi.gov]
- 4. NEMI Method Summary - 330.1 [nemi.gov]
- 5. settek.com [settek.com]
- 6. gfredlee.com [gfredlee.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. edfhelpdesk.com [edfhelpdesk.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 12. ysi.com [ysi.com]
- 13. ndep.nv.gov [ndep.nv.gov]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
N,N-Diethyl-p-phenylenediamine vs o-tolidine for disinfectant residual testing
An Objective Comparison of N,N-Diethyl-p-phenylenediamine (DPD) and o-Tolidine for Disinfectant Residual Testing
In the fields of water treatment, pharmaceutical manufacturing, and scientific research, accurate measurement of disinfectant residuals is critical for ensuring safety and efficacy. For decades, colorimetric methods have been the standard for testing chlorine, the most common disinfectant. This guide provides a comprehensive comparison of two key reagents used in these tests: this compound (DPD) and o-tolidine. While o-tolidine was historically prevalent, the DPD method has become the current industry and regulatory standard, largely due to significant safety concerns associated with o-tolidine and DPD's superior specificity.
Performance Comparison
The selection of an analytical method depends on a thorough evaluation of its performance, safety, and procedural complexity. The DPD method is now the most widely used and EPA-accepted procedure for determining chlorine residuals in water.[1] o-Tolidine, while historically significant, has been largely replaced due to its identification as a probable carcinogen.[2]
| Performance Metric | This compound (DPD) | o-Tolidine |
| Principle of Detection | In the presence of a phosphate buffer, chlorine oxidizes DPD to form a magenta-colored radical cation (Würster dye).[3][4] | In an acidic medium, chlorine oxidizes o-tolidine to produce a yellow-colored holoquinone.[3][5] |
| Measurement Range | 0 - 5.0 mg/L Cl₂[3] | 0.1 - 10 mg/L Cl₂[6] |
| Limit of Detection | Approximately 10 µg/L (0.01 mg/L) under ideal conditions.[7] | 0.04 mg/L to 0.11 mg/L depending on the water matrix.[8] |
| Precision (RSD%) | Generally high; dependent on instrumentation. | 0.93% for 1.4 mg/L chlorine.[3][8] |
| Accuracy (Recovery %) | High, but can be affected by high chlorine concentrations causing bleaching of the indicator.[3][9] | 100 ± 3% for samples with low Total Organic Carbon (TOC).[3] |
| Specificity | Can distinguish between free chlorine and different chloramine species (mono- and dichloramine) with the sequential addition of potassium iodide.[7] | Primarily measures total chlorine. Can provide a rough estimate of free chlorine by taking a reading immediately after reagent addition, but this is less accurate.[10][11] |
| Key Interferences | Oxidized manganese, iron, bromine, iodine, chlorine dioxide, and ozone.[1][12] High concentrations of monochloramine can cause a false positive for free chlorine.[1] | Oxidized manganese, iron, and nitrites can cause false positive results.[5] |
| Safety Concerns | Considered relatively safe for analytical use. | Suspected human carcinogen .[2][5][13][14] Requires handling with significant precautions. |
| Advantages | High accuracy, ability to differentiate chlorine species, established as a standard method.[7][15] | Simple, rapid, and cost-effective.[5] |
| Disadvantages | High chlorine levels (>10 ppm) can bleach the indicator, giving a falsely low reading.[9] Reagents can have a limited shelf life. | Significant health risk (carcinogen) .[13][14] Less specific than DPD; cannot accurately differentiate chlorine species.[11] Reaction is slower in certain water matrices like greywater.[16] |
Chemical Reactions and Workflows
The fundamental difference between the two methods lies in their reaction chemistry upon oxidation by chlorine.
References
- 1. yamathosupply.com [yamathosupply.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. waterandwastewater.com [waterandwastewater.com]
- 7. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 8. researchgate.net [researchgate.net]
- 9. aquamagazine.com [aquamagazine.com]
- 10. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 11. youtube.com [youtube.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. poolresurfacingandmaintenance.quora.com [poolresurfacingandmaintenance.quora.com]
- 16. researchgate.net [researchgate.net]
Validating a Novel DPD-Based Method for Free Chlorine Analysis Against the Standard Reference Method (SM 4500-Cl G)
In the fields of water quality analysis and drug manufacturing, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a detailed comparison of a new, rapid N,N-diethyl-p-phenylenediamine (DPD)-based test kit against the established Standard Method 4500-Cl G for the determination of free chlorine.[1][2] This document is intended for researchers, quality control analysts, and drug development professionals who require validated, high-performance analytical techniques for process monitoring and quality assurance.
The DPD colorimetric method is a widely used and EPA-approved technique for measuring chlorine residuals in water.[3][4] The core principle involves the reaction of DPD with free chlorine under specific pH conditions (6.3-6.6) to produce a stable magenta-colored Würster dye.[1][5] The intensity of this color, measured spectrophotometrically, is directly proportional to the free chlorine concentration.[6][7] This guide outlines the validation process, presenting comparative performance data and detailed experimental protocols.
Experimental Protocols
Detailed and reproducible protocols are essential for method validation. The following sections describe the procedures for both the new "Rapid DPD Kit" and the established Standard Method.
1. Standard Reference Method: SM 4500-Cl G (DPD Colorimetric)
This method is the established benchmark for free chlorine determination.[2]
-
Apparatus:
-
Reagents:
-
Phosphate Buffer Solution: Dissolve 24 g anhydrous Na₂HPO₄ and 46 g anhydrous KH₂PO₄ in distilled water and dilute to 1 L.
-
DPD Indicator Solution: Dissolve 1 g DPD oxalate in chlorine-demand-free water containing 8 mL of 1+3 H₂SO₄ and 200 mg disodium EDTA. Dilute to 1 L. Store in a dark bottle at 4°C.
-
Chlorine-Demand-Free Water: Prepare by adding a sufficient concentration of chlorine to high-purity distilled water to achieve a residual. Let it stand for at least 2 hours, then expose to UV light or sunlight to remove the remaining chlorine.
-
-
Procedure:
-
To a 100 mL sample in an Erlenmeyer flask, add 5 mL of phosphate buffer solution and 5 mL of DPD indicator solution. Mix thoroughly.[10]
-
Transfer the solution to the spectrophotometer cell.
-
Measure the absorbance of the solution at 515 nm. The reading must be taken promptly after reagent addition to capture the maximum color development before potential fading.[8]
-
Use a reagent blank (chlorine-demand-free water + reagents) to zero the spectrophotometer.[9]
-
Determine the chlorine concentration from a calibration curve prepared using standards of known concentration.
-
2. New Method: Rapid DPD Test Kit
This novel method is designed for enhanced speed and ease of use, utilizing pre-packaged, unit-dose reagents.
-
Apparatus:
-
Spectrophotometer or a dedicated photometer compatible with the kit's vials (1 cm path length), set to 515 nm.
-
Test vials provided with the kit.
-
-
Reagents:
-
Rapid DPD Reagent Powder Pillows: Single-use foil pouches containing a proprietary mixture of DPD, a pH buffer, and stabilizing agents.
-
-
Procedure:
-
Collect 10 mL of the water sample directly into a clean test vial.[11]
-
Use a second vial with 10 mL of the untreated sample as the instrument blank to zero the spectrophotometer. This corrects for native color and turbidity in the sample.[8]
-
Add the contents of one Rapid DPD Reagent Powder Pillow to the first vial.
-
Cap the vial and invert gently for 20 seconds to dissolve the reagent and allow for color development.
-
Place the prepared vial into the spectrophotometer and measure the absorbance at 515 nm within 1 minute of reagent addition.
-
Convert the absorbance reading to chlorine concentration (mg/L) using the calibration chart provided with the kit or a pre-programmed instrument curve.
-
Data Presentation: Method Validation and Comparison
The new Rapid DPD Kit was validated against the Standard Method according to ICH guidelines on analytical procedure validation.[12][13] The performance characteristics are summarized below.
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | Standard Method (SM 4500-Cl G) | New Rapid DPD Kit | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | R² ≥ 0.999 |
| Range (mg/L) | 0.1 - 4.0 | 0.1 - 5.0 | Covers expected concentrations |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 1.8% | 1.5% | RSD ≤ 2.0% |
| - Intermediate Precision | 2.5% | 2.1% | RSD ≤ 3.0% |
| Limit of Detection (LOD) (mg/L) | 0.02 | 0.02 | Reportable |
| Limit of Quantitation (LOQ) (mg/L) | 0.06 | 0.06 | Reportable |
| Specificity | High (Potential interference from other oxidants) | High (Formulated to reduce manganese interference) | Method is selective for analyte |
Table 2: Accuracy Assessment via Spike Recovery
| Spiked Concentration (mg/L) | SM 4500-Cl G Measured (mg/L) | SM 4500-Cl G Recovery (%) | Rapid DPD Kit Measured (mg/L) | Rapid DPD Kit Recovery (%) |
| 0.50 | 0.49 | 98.0% | 0.50 | 100.0% |
| 1.00 | 1.01 | 101.0% | 1.01 | 101.0% |
| 2.50 | 2.48 | 99.2% | 2.51 | 100.4% |
| 4.00 | 4.04 | 101.0% | 3.98 | 99.5% |
Mandatory Visualizations
The following diagrams illustrate the underlying chemical reaction and the experimental workflow for the validation study.
References
- 1. Comparing Chlorine Measurement Methods [ysi.com]
- 2. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 3. companybe.com [companybe.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 6. hydroinstruments.com [hydroinstruments.com]
- 7. Comparing Chlorine Measurement Methods [xylemanalytics.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. dec.vermont.gov [dec.vermont.gov]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Inter-laboratory Comparison of the DPD Method for Water Quality Monitoring: A Comprehensive Guide
The determination of residual chlorine in water is a critical aspect of water quality monitoring to ensure effective disinfection and to minimize the formation of harmful disinfection byproducts. The N,N-diethyl-p-phenylenediamine (DPD) method is a widely adopted colorimetric technique for this purpose. This guide provides an objective comparison of the DPD method's performance against the amperometric titration method, supported by experimental data from single-laboratory and inter-laboratory studies.
Data Presentation: Performance Comparison
The selection of an analytical method for chlorine analysis depends on various factors, including the required accuracy, precision, detection limit, and the sample matrix. The following tables summarize the performance data for the DPD colorimetric method and the amperometric titration method based on data from inter-laboratory and single-laboratory studies.
Table 1: Inter-laboratory Performance Data for Total Residual Chlorine
| Parameter | DPD Colorimetric Method (EPA Method 330.5)[1] | Amperometric Titration Method (EPA Method 330.1) |
| Number of Laboratories | 25 | Not Specified |
| True Value (mg/L) | 0.66 | 0.50 (Spiking Level) |
| Mean Recovery (%) | 84.4 | 102 |
| Relative Standard Deviation (RSD, %) | 27.6 | 11.48 |
| Relative Error (%) | 15.6 | Not Specified |
Table 2: Single-Laboratory Performance Data for Total Residual Chlorine
| Parameter | DPD Colorimetric Method (Thermo Fisher Scientific)[2] |
| Method Detection Limit (MDL, mg/L) | 0.03 |
| Minimum Level (ML, mg/L) | 0.1 |
| Spike Concentration (mg/L) | 0.46 |
| Background Concentration (mg/L) | 0.47 |
| Mean Recovery (%) | 98.4 |
| Relative Standard Deviation (RSD, %) | 4.7 |
| Number of Replicates | 7 |
Table 3: Method Comparison - DPD vs. Amperometric Titration
| Feature | DPD Colorimetric Method | Amperometric Titration Method |
| Principle | Colorimetric reaction of DPD with chlorine to form a magenta-colored compound.[3][4] | Electrochemical measurement of current change during titration with a reducing agent. |
| Advantages | Simple, rapid, and suitable for field testing; less operator skill required.[5][6] | Standard of comparison; less affected by common oxidizing agents, temperature, turbidity, and color.[7] |
| Limitations | Susceptible to interferences from other oxidizing agents (e.g., manganese, chromium), turbidity, and color.[8][9] | Requires more operator skill; slower than the DPD method; electrodes can be poisoned by certain ions (e.g., copper, silver). |
| pH Dependence | Buffered reaction, making it pH independent.[8] | pH-dependent; free chlorine is titrated at pH 6.5-7.5, while combined chlorine is titrated at pH 3.5-4.5.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are summarized experimental protocols for the DPD colorimetric method and the amperometric titration method for the determination of total residual chlorine.
DPD Colorimetric Method (Based on EPA Method 330.5) [1][9]
-
Sample Collection: Collect the water sample in a clean, chlorine-demand-free glass or plastic bottle. The analysis must be performed immediately.
-
Reagent Preparation:
-
Phosphate Buffer Solution: Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in distilled water. Separately, dissolve 800 mg of disodium ethylenediamine tetraacetate dihydrate (EDTA) in 100 mL of distilled water. Combine both solutions and dilute to 1 liter.
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate in chlorine-free distilled water containing 8 mL of 1+3 sulfuric acid and 200 mg of EDTA. Dilute to 1 liter.
-
Potassium Iodide (KI): Use analytical reagent grade crystals.
-
-
Procedure: a. To a suitable flask, add 0.5 mL of phosphate buffer solution. b. Add 0.5 mL of DPD indicator solution. c. Add approximately 0.1 g of KI. d. Add 10 mL of the water sample. e. Allow the solution to stand for 2 minutes for color development. f. Measure the absorbance of the solution at 515 nm using a spectrophotometer. g. Determine the chlorine concentration from a calibration curve prepared using standards of known chlorine concentration.
Amperometric Titration Method (Based on Standard Method 4500-Cl D) [3]
-
Apparatus: An amperometric titrator with a platinum electrode system.
-
Reagents:
-
Phosphate Buffer Solution (pH 7): Dissolve 25.4 g of anhydrous KH₂PO₄ and 34.1 g of anhydrous Na₂HPO₄ in 800 mL of distilled water. Adjust to pH 7.0 and dilute to 1 liter.
-
Acetate Buffer Solution (pH 4): Dissolve 480 g of concentrated acetic acid and 243 g of sodium acetate trihydrate in 400 mL of distilled water and dilute to 1 liter.
-
Potassium Iodide Solution: Dissolve 50 g of KI in freshly boiled and cooled distilled water and dilute to 1 liter. Store in a brown, glass-stoppered bottle.
-
Standard Phenylarsine Oxide (PAO) Titrant (0.00564N): Commercially available or prepared from a more concentrated stock.
-
-
Procedure for Total Chlorine: a. To a 200 mL sample, add 1 mL of KI solution and 1 mL of acetate buffer solution. b. Immerse the electrodes in the sample and start the stirrer. c. Titrate with standard PAO solution. Add the titrant in small increments, allowing sufficient time for the microammeter needle to come to rest between additions. d. The endpoint is reached when the addition of a small increment of titrant causes no further decrease in the galvanometer reading.
Mandatory Visualization
Chemical Reaction Pathway of the DPD Method
The DPD method is based on the oxidation of this compound by chlorine, which results in the formation of a magenta-colored Würster dye. The intensity of this color is directly proportional to the concentration of chlorine.
Experimental Workflow for Inter-laboratory Comparison
A typical workflow for an inter-laboratory comparison study involves several key steps, from the preparation of test samples to the statistical analysis of the reported results.
Logical Relationship: DPD Method vs. Amperometric Titration
The choice between the DPD method and amperometric titration often involves a trade-off between simplicity and robustness against interferences.
References
- 1. edfhelpdesk.com [edfhelpdesk.com]
- 2. downloads.consumables.com [downloads.consumables.com]
- 3. Comparing Chlorine Measurement Methods [xylemanalytics.com]
- 4. Comparing Chlorine Measurement Methods [ysi.com]
- 5. pubs.ciphi.ca [pubs.ciphi.ca]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. edgeanalytical.com [edgeanalytical.com]
- 8. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 9. Analytical Method [keikaventures.com]
A Comparative Guide to Bromine Determination: DPD Method vs. Amperometric Titration
For researchers, scientists, and professionals in drug development, the accurate and precise determination of bromine is critical in various applications, from disinfection control in water systems to quality control in chemical synthesis. This guide provides an objective comparison of two common methods for bromine determination: the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method and amperometric titration. The information presented is supported by available experimental data to aid in selecting the most suitable method for your specific analytical needs.
Principle of the Methods
The DPD method is a colorimetric technique where bromine reacts with the DPD indicator in a buffered solution to produce a pink to red color. The intensity of this color is directly proportional to the concentration of bromine in the sample and is typically measured using a spectrophotometer or colorimeter.[1][2][3]
Amperometric titration is an electrochemical method that relies on the measurement of the change in current generated between a pair of electrodes as a titrant is added to the sample. The endpoint of the titration is identified by a distinct change in the current, which corresponds to the complete reaction of the analyte. For bromine determination, a reducing agent is typically used as the titrant.
Performance Comparison: Accuracy and Precision
The selection of an analytical method often hinges on its accuracy and precision. Below is a summary of the performance characteristics of the DPD method and amperometric titration for bromine determination.
| Performance Metric | DPD Method | Amperometric Titration |
| Accuracy | EPA-approved method for chlorine, indicating a high level of accuracy.[4] Reproducibly within ±15% of DPD reference measurements for stabilized bromine using bare amperometric sensors.[5] | Considered a standard and highly accurate method, often used as a reference. The error of amperometry is generally high, not exceeding 1%.[6] |
| Precision | A 95% confidence interval of 2.25 ± 0.11 mg/L Br2 has been reported for the low range DPD method under ideal laboratory conditions. | The relative standard deviation is reported to be not greater than 2% for at least three replicates in complexometric titrations.[7] |
| Interferences | Susceptible to interference from other oxidizing agents such as chlorine, iodine, ozone, and oxidized forms of manganese and chromium.[8] Iron can also cause interference.[4][9] | Less affected by common oxidizing agents, temperature variations, turbidity, and color compared to colorimetric methods.[4] However, the electrodes can be prone to fouling by substances like iron or manganese.[4] |
| Ease of Use | Generally considered simpler and more user-friendly, especially with pre-packaged reagents and portable colorimeters. | Requires more skilled operators to achieve high reliability and involves more complex instrumentation. |
| Cost | Typically lower initial instrument cost, especially for basic colorimetric set-ups. Reagent costs are ongoing. | Higher initial investment for the titrator and electrodes. Reagent costs are generally lower over time. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results.
This protocol is a generalized procedure based on common DPD test kits and standard methods.
-
Sample Collection and Preparation:
-
Collect the sample in a clean glass bottle. Plastic containers should be avoided due to potential bromine demand.
-
Analyze the samples for bromine immediately after collection as bromine is unstable in aqueous solutions.[8]
-
If the sample is highly acidic or alkaline, adjust the pH to between 6.0 and 7.0.
-
-
Reagents:
-
DPD reagent (in powder pillow, tablet, or liquid form).
-
Phosphate buffer solution (often incorporated into the DPD reagent).
-
-
Procedure:
-
Rinse a clean sample cell (cuvette) with the sample water three times.
-
Fill the sample cell to the required volume (e.g., 10 mL) with the sample. This will serve as the blank.
-
Place the blank in the colorimeter or spectrophotometer and zero the instrument.
-
Take another clean, rinsed sample cell and fill it with the same volume of sample.
-
Add the DPD reagent to the sample cell and mix thoroughly to dissolve.
-
A pink/red color will develop in the presence of bromine.
-
Allow for a specific reaction time as indicated by the reagent manufacturer (typically 3 minutes).
-
Place the prepared sample cell into the instrument and measure the absorbance.
-
The instrument will convert the absorbance reading into the bromine concentration (mg/L).
-
This protocol is based on the electrometric titration method for determining the bromine index.
-
Apparatus:
-
Automatic titrator with a double platinum electrode.
-
Titration vessel.
-
Magnetic stirrer.
-
-
Reagents:
-
Titration Solvent: A mixture of glacial acetic acid, methanol, and a suitable organic solvent (historically chloroform, but safer alternatives like diethyl carbonate are now used).[10]
-
Bromide-Bromate Solution (Titrant): A standardized solution of potassium bromide (KBr) and potassium bromate (KBrO₃) in water.[11] This solution generates bromine in situ.
-
Phenylarsine Oxide (PAO) Solution: A standardized solution used as a reducing agent in some variations of the titration.
-
-
Procedure:
-
Blank Determination:
-
Sample Analysis:
-
Accurately weigh or measure a suitable amount of the sample and dissolve it in the titration solvent in a volumetric flask.
-
Transfer a known volume of the titration solvent to the titration vessel and cool it to 0-5 °C.[11]
-
Add a defined volume of the prepared sample solution to the titration vessel.
-
Immerse the double platinum electrode and the titration tip into the solution.
-
Start the titration. The titrator will automatically add the bromide-bromate solution and detect the endpoint when a sharp change in current occurs.
-
-
Calculation:
-
The bromine number or index is calculated based on the volume of titrant consumed by the sample, after subtracting the blank, and the concentration of the titrant.
-
-
Method Selection Guide
The choice between the DPD method and amperometric titration depends on the specific requirements of the analysis.
-
DPD Method is often preferred for:
-
Routine monitoring and field testing due to its simplicity and portability.
-
Applications where a lower initial cost is a priority.
-
Analysis of relatively clean water samples with low levels of interfering substances.
-
-
Amperometric Titration is more suitable for:
-
Applications requiring high accuracy and precision, serving as a reference method.
-
Analysis of colored or turbid samples where colorimetric methods may fail.
-
Laboratories with skilled personnel and a higher budget for initial equipment.
-
Visualizing the Workflow
To better understand the procedural flow of each method, the following diagrams illustrate the key steps.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. cdn.hach.com [cdn.hach.com]
- 3. Comparing Chlorine Measurement Methods [xylemanalytics.com]
- 4. cdn.hach.com [cdn.hach.com]
- 5. kuntze.com [kuntze.com]
- 6. gejournal.net [gejournal.net]
- 7. Amperometric end-point detection of complexometric titrations with platinum microelectrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 9. ysi.com [ysi.com]
- 10. Determination of the bromine number in petroleum products and aliphatic olefins according to ASTM D1159 | Metrohm [metrohm.com]
- 11. xylemanalytics.com [xylemanalytics.com]
Comparative Guide to the Cross-Reactivity of N,N-Diethyl-p-phenylenediamine (DPD) with Halogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of N,N-Diethyl-p-phenylenediamine (DPD) with various halogens, including chlorine, bromine, and iodine. The information presented is supported by experimental data and established analytical methods to assist researchers in accurately quantifying halogen concentrations in various applications.
Introduction
This compound (DPD) is a widely used chromogenic reagent for the colorimetric determination of free and total chlorine in water treatment and disinfection processes.[1] The reaction of DPD with chlorine results in the formation of a magenta-colored product, known as a Würster dye, the intensity of which is proportional to the chlorine concentration.[2] However, it is crucial for researchers and professionals in fields requiring precise halogen measurements to understand that DPD is not entirely specific to chlorine. Other oxidizing agents, particularly other halogens such as bromine and iodine, can also react with DPD to produce a similar color, leading to potential interferences and inaccurate measurements if not properly accounted for.[3][4] This guide outlines the extent of this cross-reactivity, provides quantitative comparisons, and details experimental protocols for the individual and comparative analysis of these halogens using the DPD method.
Quantitative Comparison of DPD Reactivity with Halogens
The DPD method, when calibrated for chlorine, can be used to estimate the concentrations of other halogens by applying conversion factors. These factors are derived from the stoichiometric relationship of the reactions. The following table summarizes the key quantitative data for the reaction of DPD with chlorine, bromine, and iodine.
| Parameter | Chlorine (Cl₂) | Bromine (Br₂) | Iodine (I₂) |
| Molar Mass ( g/mol ) | 70.90 | 159.81 | 253.81 |
| Reaction Product | Würster Dye (Magenta) | Würster Dye (Magenta) | Würster Dye (Magenta) |
| Wavelength of Max. Absorbance (λmax) | ~515 - 555 nm | ~515 - 555 nm | ~515 - 555 nm |
| Conversion Factor (from Chlorine reading) | 1.00 | 2.25 | 3.58 |
Note: The conversion factors indicate that on a mass basis, DPD is more sensitive to chlorine than to bromine or iodine. For example, a DPD reading of 1.0 mg/L as chlorine would correspond to a bromine concentration of 2.25 mg/L or an iodine concentration of 3.58 mg/L.
Experimental Protocols
The following are detailed methodologies for the colorimetric determination of chlorine, bromine, and iodine using DPD. A comparative analysis can be performed by preparing standard solutions of each halogen and measuring their response using the same DPD reagent and spectrophotometer.
Reagents and Equipment
-
DPD Reagent: Commercially available DPD reagent powder pillows or a solution containing this compound sulfate, a phosphate buffer (to maintain pH 6.2-6.5), and EDTA (to prevent interference from metal ions).
-
Halogen Stock Solutions:
-
Chlorine: A standardized sodium hypochlorite solution or a solution prepared from a chlorine-demand-free gas.
-
Bromine: A standardized bromine solution.
-
Iodine: A standardized iodine solution.
-
-
Halogen-Demand-Free Water: For dilutions and reagent preparation.
-
Spectrophotometer: Capable of measuring absorbance at approximately 530 nm.
-
Glassware: Volumetric flasks, pipettes, and cuvettes.
Preparation of Standard Solutions
-
Stock Solutions: Prepare or obtain certified stock solutions of chlorine, bromine, and iodine at a concentration of 1000 mg/L.
-
Working Standards: From the stock solutions, prepare a series of working standards for each halogen (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by serial dilution with halogen-demand-free water.
General Analytical Procedure
-
Sample Preparation: To a clean cuvette, add a specific volume (e.g., 10 mL) of the halogen standard solution or the sample to be analyzed.
-
Blank Measurement: Use a cuvette with halogen-demand-free water and the DPD reagent to zero the spectrophotometer.
-
DPD Addition: Add the DPD reagent to the cuvette containing the standard or sample and mix gently to dissolve.
-
Reaction Time: Allow for a consistent reaction time (typically 1-3 minutes) for color development.
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (around 530 nm).
-
Calibration Curve: For each halogen, plot a calibration curve of absorbance versus concentration of the prepared standards.
-
Concentration Determination: Determine the concentration of the unknown sample by comparing its absorbance to the respective calibration curve.
Comparative Cross-Reactivity Experiment
-
Prepare a series of standard solutions of chlorine, bromine, and iodine with the same molar concentrations.
-
Follow the general analytical procedure for each halogen standard.
-
Compare the absorbance values obtained for each halogen at the same molar concentration. This will provide a direct comparison of the molar absorptivity of the Würster dye produced by each halogen.
-
Alternatively, use a spectrophotometer calibrated for chlorine to measure the apparent "chlorine" concentration of the bromine and iodine standards. Use these results to experimentally verify the conversion factors provided in the table.
Reaction Pathway and Experimental Workflow
The reaction of DPD with halogens proceeds via an oxidation-reduction mechanism. The halogen acts as an oxidizing agent, converting the colorless DPD into a magenta-colored radical cation known as a Würster dye.
The experimental workflow for comparing the cross-reactivity of DPD with different halogens is outlined in the following diagram.
Discussion
The data clearly indicates that this compound exhibits significant cross-reactivity with bromine and iodine. This is a critical consideration for any application where multiple halogens may be present. For instance, in water treatment scenarios where bromine-based disinfectants are used, a standard DPD test for chlorine will yield a positive result, which, without the appropriate conversion factor, would lead to an underestimation of the actual bromine concentration.
The reaction mechanism for all three halogens is believed to be analogous, involving the oxidation of DPD to the same Würster dye cation radical. The difference in the mass-based response is due to the differing molar masses of the halogens.
For applications requiring the specific quantification of one halogen in the presence of others, more advanced techniques are necessary. These may include the use of selective masking agents to prevent the reaction of interfering halogens or chromatographic methods for the separation and individual quantification of each halogen species.
Conclusion
This compound is a versatile chromogenic reagent for the detection of oxidizing halogens. While it is most commonly associated with chlorine determination, its cross-reactivity with bromine and iodine is significant and predictable. By understanding the stoichiometry of the reactions and applying the appropriate conversion factors, the DPD method can be adapted for the semi-quantitative determination of bromine and iodine. For precise and accurate measurements in complex matrices containing multiple halogens, the use of specific analytical methods or masking agents is recommended. This guide provides the foundational knowledge and experimental framework for researchers to account for this cross-reactivity in their work.
References
A Comparative Analysis of DPD Reagent Formulations for Accurate Chlorine Residual Testing
For researchers, scientists, and drug development professionals, the accurate determination of chlorine residuals in water is a critical aspect of quality control and experimental validity. The N,N-diethyl-p-phenylenediamine (DPD) colorimetric method is the industry standard, but the variety of available DPD reagent formulations necessitates a clear understanding of their comparative performance. This guide provides an objective comparison of different DPD formulations, supported by experimental data, to aid in the selection of the most appropriate reagent for specific applications.
Performance Comparison of DPD Reagent Formulations
The selection of a DPD reagent formulation often involves a trade-off between convenience, stability, and the specific type of chlorine species to be measured. The primary formulations are available as tablets, powder pillows, and liquid reagents. A recent comparative study evaluated the performance of DPD reagents from three different manufacturers: Hach, LaMotte, and PoliControl. The study highlighted that while all are based on the same chemical principle, they are not directly interchangeable without correlation, as variations in reagent composition and instrument calibration can lead to differing results.
Below is a summary of the key performance characteristics for different DPD reagent formats.
| Feature | DPD Tablets | DPD Powder Pillows | DPD Liquid Reagents |
| Primary Use | Field and laboratory testing | High-volume laboratory testing | Field and laboratory testing |
| Ease of Use | Simple to add to sample, but may require crushing. | Pre-measured, easy to pour into sample. | Dropper bottle application, requires careful counting of drops. |
| Stability | Excellent long-term stability, no refrigeration required. | Good stability, individually sealed for freshness. | Requires refrigeration for long-term stability. |
| Precision | High, due to pre-measured dosage. | High, due to precise pre-measured dosage. | Can be less precise due to variability in drop size. |
| Interferences | Susceptible to common oxidants (manganese, bromine, iodine, ozone). Sunlight can also interfere. | Similar susceptibility to interferences as tablets. | Similar susceptibility to interferences. |
| Typical Range | 0.02 - 2.00 mg/L Cl₂ (standard range). | 0.02 - 2.00 mg/L Cl₂ (standard range). | Varies by manufacturer, but typically similar to tablets and powders. |
| Advantages | Long shelf-life, portability. | Convenience and speed for high-throughput analysis. | No crushing required, faster reaction time in some cases. |
| Disadvantages | Crushing can be time-consuming. | Can be more expensive per test than bulk liquids. | Shorter shelf-life, potential for dosage errors. |
A study comparing DPD reagents from Hach, LaMotte, and PoliControl found that while all produced results, there were statistically significant differences between the brands, emphasizing the need for consistent use of one brand for a given set of analyses or the establishment of a correlation factor if switching between brands. The study noted that differences in spectrophotometer readings were more pronounced in high-range tests.
Signaling Pathways and Reaction Mechanisms
The DPD method relies on the oxidation of this compound by chlorine, which produces a magenta-colored Würster dye. The intensity of this color is directly proportional to the concentration of chlorine in the sample and is measured spectrophotometrically at a wavelength of 515-540 nm.
Figure 1. Reaction of DPD with free chlorine.
Different DPD formulations are used to differentiate between free and total chlorine.
-
DPD 1: Measures free available chlorine.
-
DPD 3: Used after DPD 1 to measure total chlorine. It contains potassium iodide, which reacts with combined chlorine (chloramines) to release free iodine. The iodine then oxidizes the DPD.
-
DPD 4: Measures total available chlorine.
The determination of combined chlorine is achieved by subtracting the free chlorine reading from the total chlorine reading.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for determining free and total chlorine using DPD reagents.
Figure 2. Workflow for free chlorine determination.
Figure 3. Workflow for total chlorine determination.
Experimental Protocols
The following are generalized protocols for the determination of free and total chlorine using DPD reagents and a spectrophotometer.
Protocol 1: Free Chlorine Determination
-
Sample Collection: Rinse a clean sample cell with the water to be tested and fill it to the 10 mL mark.
-
Blank Measurement: Place the sample cell into the spectrophotometer and zero the instrument.
-
Reagent Addition: Remove the sample cell and add the contents of one DPD 1 powder pillow or one DPD 1 tablet. If using a tablet, crush it with a clean stirring rod.
-
Mixing: Cap the cell and invert several times to mix and ensure the reagent is fully dissolved.
-
Measurement: Immediately place the cell back into the spectrophotometer. Read the absorbance at 515-540 nm. The instrument will convert the absorbance to the concentration of free chlorine in mg/L.
Protocol 2: Total Chlorine Determination
-
Use Same Sample: Use the sample from the free chlorine determination.
-
Reagent Addition: Add the contents of one DPD 3 powder pillow or one DPD 3 tablet to the sample cell.
-
Mixing and Reaction Time: Cap the cell and invert to mix. Allow a reaction time of at least 2 minutes for the color to develop fully.
-
Measurement: Place the cell into the spectrophotometer and read the absorbance. This value corresponds to the total chlorine concentration in mg/L.
-
Calculation of Combined Chlorine: Combined Chlorine (mg/L) = Total Chlorine (mg/L) - Free Chlorine (mg/L)
Conclusions
The choice of DPD reagent formulation depends on the specific requirements of the analysis, including the desired level of convenience, required stability, and the analytical instrumentation available. While different formulations and brands of DPD reagents are effective for chlorine determination, it is crucial for researchers and scientists to be aware of the potential for variability between them. For longitudinal studies or when high precision is required, consistent use of a single manufacturer's reagents and a validated experimental protocol is strongly recommended to ensure the reliability and comparability of results.
Validation of the DPD Method for Chlorine Analysis in Drinking Water: A Comparative Guide
For researchers, scientists, and drug development professionals requiring accurate and reliable measurement of chlorine residuals in drinking water, the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method is a widely accepted and utilized technique.[1][2] This guide provides a comprehensive validation overview of the DPD method, comparing its performance against the amperometric titration method and introducing an alternative, the indophenol method, for specific challenging matrices. Experimental protocols and performance data are presented to aid in method selection and implementation.
Method Principles and Comparison
The DPD method is a colorimetric technique where DPD reacts with chlorine to produce a magenta-colored solution.[3][4] The intensity of this color, measured with a spectrophotometer or colorimeter, is directly proportional to the chlorine concentration.[1][5] It is a simple and rapid method suitable for both free and total chlorine analysis.[2]
Amperometric titration , a reference method, involves titrating the sample with a reducing agent and measuring the change in electric current to determine the endpoint.[6][7] While it is less affected by common interferences like color and turbidity, it requires more skilled operation and is more time-consuming than the DPD method.[3][7]
The indophenol method (Hach Method 10241) offers a solution for samples containing interferences like manganese and chloramines, which can affect both DPD and amperometric methods.[8][9][10] This method specifically measures free chlorine by converting it to monochloramine and then forming a green-colored indophenol compound.[10]
A summary of the key characteristics of each method is presented below:
| Feature | DPD Colorimetric Method | Amperometric Titration Method | Indophenol Method (Hach 10241) |
| Principle | Colorimetric | Electrochemical (Titration) | Colorimetric |
| Analytes | Free and Total Chlorine | Free and Total Chlorine | Free Chlorine |
| Ease of Use | Simple, rapid | Requires skilled operator | Relatively simple |
| Interferences | Manganese, iron, chromium, chloramines, other oxidants[11][12] | Less susceptible to color and turbidity, but electrodes can be fouled by iron and manganese.[3][13] | Minimal interference from manganese and chloramines.[8][9] |
| Primary Use | Routine monitoring in drinking water, wastewater, and pools.[2] | Standard reference method, accurate for low chlorine levels.[6][7] | Samples with high manganese or chloramine content.[8][10] |
| Regulatory Acceptance | EPA approved (e.g., Method 330.5, SM 4500-Cl G)[4][14] | EPA approved (e.g., SM 4500-Cl D)[15] | EPA approved for drinking water.[10] |
Performance Data Comparison
The following tables summarize the performance characteristics of the DPD and amperometric titration methods for the analysis of total residual chlorine in various water matrices.
Table 1: Precision Data for Total Available Residual Chlorine [16]
| Sample Matrix | Method | Average (mg/L) | Standard Deviation (mg/L) | Relative Standard Deviation (%) |
| Drinking Water | Iodometric-I (Reference) | 4.02 | 0.03 | 0.76 |
| Amperometric-I | 3.50 | 0.006 | 0.16 | |
| River Water | Iodometric-I (Reference) | 0.68 | 0.04 | 5.2 |
| Amperometric-I | 0.97 | 0.03 | 2.6 | |
| Domestic Sewage | Iodometric-I (Reference) | 1.11 | 0.06 | 5.9 |
| Amperometric-I | 0.57 | 0.02 | 3.0 |
Table 2: Accuracy Data for Total Available Residual Chlorine [16]
| Sample Matrix | Method | True Value (mg/L) | Average (mg/L) | % Recovery |
| River Water | Amperometric-I | 0.94 | 0.97 | 103.2 |
| Domestic Sewage | Amperometric-I | 0.56 | 0.57 | 101.8 |
Note: "True Value" was arbitrarily assigned to the Iodometric-I method results.
Experimental Protocols
Detailed methodologies for the DPD colorimetric and amperometric titration methods are provided below.
DPD Colorimetric Method (Based on EPA Method 330.5 and SM 4500-Cl G)
1. Reagent Preparation:
-
Phosphate Buffer Solution: Dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in distilled water. Separately, dissolve 800 mg of disodium ethylenediamine tetraacetate dihydrate (EDTA) in 100 mL of distilled water. Combine both solutions and dilute to 1 L.[17]
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate in chlorine-free distilled water containing 8 mL of 1+3 H₂SO₄ and 200 mg of EDTA. Dilute to 1 L. Store in a dark, glass-stoppered bottle.[17]
-
Potassium Iodide (KI): Reagent grade crystals.
-
Standard Potassium Permanganate Solution (for calibration): Prepare a stock solution and dilute to create standards equivalent to a chlorine range of 0.05 to 4 mg/L.[17]
2. Calibration:
-
Prepare a series of potassium permanganate standards.[17]
-
To 100 mL of each standard, add 5 mL of phosphate buffer and 5 mL of DPD indicator solution.[17]
-
For total chlorine calibration, add approximately 0.1 g of KI.[18]
-
Measure the absorbance at 515 nm using a spectrophotometer.[18]
-
Plot a calibration curve of absorbance versus chlorine equivalent concentration.
3. Sample Analysis:
-
To a 10 mL sample, add the contents of one DPD reagent powder pillow (for free or total chlorine).[6]
-
For free chlorine , mix and read the absorbance within one minute.[19]
-
For total chlorine , add the DPD total chlorine reagent (containing KI), mix, and allow a reaction time of at least 3 minutes but not more than 6 minutes before reading the absorbance.[6]
-
Use a reagent blank (distilled water) to zero the instrument.[6]
-
Determine the chlorine concentration from the calibration curve.
Amperometric Titration Method (Based on SM 4500-Cl D)
1. Reagent Preparation:
-
Phosphate Buffer Solution (pH 7): Prepare as per the DPD method.
-
Acetate Buffer Solution (pH 4): Dissolve 146 g of anhydrous sodium acetate in 400 mL of distilled water, add 480 g of concentrated acetic acid, and dilute to 1 L.[20]
-
Potassium Iodide (KI) Solution: Dissolve 50 g of KI in freshly boiled and cooled distilled water and dilute to 1 L. Store in a dark bottle.
-
Standard Phenylarsine Oxide (PAO) Titrant (0.00564 N): Commercially available or prepared and standardized.[21]
2. Apparatus:
-
Amperometric titrator with a platinum electrode system.
3. Sample Analysis (Total Chlorine):
-
Take a 200 mL sample.[20]
-
Add 1 mL of KI solution and 1 mL of acetate buffer solution.[20]
-
Place the sample in the titrator.
-
Titrate with 0.00564 N PAO solution. Add the titrant in small increments, observing the meter reading.[21]
-
The endpoint is reached when the addition of titrant no longer causes a change in the meter reading.[6]
-
Calculate the chlorine concentration based on the volume of PAO used.
Method Validation Workflow and Selection
The following diagrams illustrate the general workflow for analytical method validation and a decision tree for selecting the appropriate chlorine analysis method.
References
- 1. Comparing Chlorine Measurement Methods [xylemanalytics.com]
- 2. Comparing Chlorine Measurement Methods [ysi.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. NEMI Method Summary - 330.5 [nemi.gov]
- 5. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]
- 6. dec.vermont.gov [dec.vermont.gov]
- 7. NEMI Method Summary - 4500-Cl D [nemi.gov]
- 8. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 9. Hach | Hach Disinfection Series: Measuring Free Chlorine in the presence of Manganese and Chloramines [in.hach.com]
- 10. images.hach.com [images.hach.com]
- 11. cdn.hach.com [cdn.hach.com]
- 12. ysi.com [ysi.com]
- 13. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 14. gbmicrotest.com [gbmicrotest.com]
- 15. pubs.ciphi.ca [pubs.ciphi.ca]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. edfhelpdesk.com [edfhelpdesk.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. cdn.hach.com [cdn.hach.com]
- 20. gfredlee.com [gfredlee.com]
- 21. edgeanalytical.com [edgeanalytical.com]
A Comparative Guide to Analytical Methods for D-Penicillamine Quantification
Introduction
D-penicillamine (DPD) is a chelating agent and a pharmaceutical compound used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Accurate quantification of D-penicillamine in pharmaceutical formulations and biological samples is crucial for ensuring therapeutic efficacy and safety. Unlike the similarly abbreviated N,N-diethyl-p-phenylenediamine (DPD) used in field test kits for chlorine, assays for D-penicillamine are sophisticated laboratory-based procedures. Currently, there are no commercially available, portable "field use" test kits for D-penicillamine. This guide provides a comparison of the performance characteristics of common laboratory-based analytical methods used for the quantification of D-penicillamine, with supporting data from published research.
Data Presentation: Performance Characteristics of D-Penicillamine Analytical Methods
The following table summarizes the quantitative performance data for various analytical methods used to determine D-penicillamine concentrations. These methods form the basis for laboratory testing and quality control.
| Performance Metric | HPLC-Fluorescence Derivatization[1][2][3] | Spectrophotometry (with Ru(III))[4] | Spectrophotometry (with 2,6-DCPIP) | Inhibitory Kinetic Spectrophotometry |
| Principle | Chromatographic separation of a fluorescent derivative of D-penicillamine. | Formation of a colored complex between D-penicillamine and Ruthenium (III). | Oxidation of D-penicillamine's sulfhydryl group by 2,6-dichlorophenolindophenol. | Inhibition of a catalyzed chemical reaction by D-penicillamine. |
| Limit of Detection (LOD) | 4 nM | Not Specified | 0.005 ppm | 1.0 x 10⁻⁶ M |
| Linear Range | 4 - 2500 nM[2] | 0.099 - 1.399 ppm[4] | 0.005 - 0.100 ppm | 1.0 x 10⁻⁵ - 10 x 10⁻⁵ M |
| Precision (Intra-assay) | 2.27% (CV)[1][3] | Not Specified | 0.3 - 0.82% (RSD) | Not Specified |
| Precision (Inter-assay) | 2.23% (CV)[1][3] | Not Specified | Not Specified | Not Specified |
| Accuracy (Recovery) | Not Specified | ~100% | 99.5 - 100.3% | 99 - 101% |
| Sample Throughput | Lower (requires chromatography run time) | Higher | Higher | Higher |
| Instrumentation | HPLC with Fluorescence Detector | Spectrophotometer | Spectrophotometer | Spectrophotometer |
CV: Coefficient of Variation; RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. Below are summaries of the experimental protocols for the key methods cited.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Derivatization
This method is highly sensitive and specific, making it suitable for quantifying D-penicillamine in complex biological matrices.
Principle: D-penicillamine, which does not naturally fluoresce, is reacted with a derivatizing agent, N-(1-pyrenyl)maleimide (NPM), that attaches to the sulfhydryl group. This reaction forms a highly fluorescent adduct that can be separated by reversed-phase HPLC and quantified with a fluorescence detector.[1][2]
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are deproteinized, typically using an acid like trichloroacetic acid, followed by centrifugation.
-
Derivatization: The supernatant is mixed with a solution of NPM in a suitable solvent (e.g., acetonitrile) and allowed to react at room temperature for a specific duration (e.g., 40 minutes) to form the fluorescent NPM-penicillamine adduct.[2]
-
Chromatographic Separation: An aliquot of the derivatized sample is injected into an HPLC system equipped with a C18 column. A mobile phase, often a mixture of a buffer and an organic solvent like acetonitrile, is used to separate the NPM-penicillamine adduct from other sample components.
-
Detection and Quantification: The fluorescent adduct is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths. The concentration of D-penicillamine is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of D-penicillamine.[1][2]
Spectrophotometry based on Complexation with Ruthenium (III)
This colorimetric method is simpler and faster than HPLC, making it suitable for the analysis of pharmaceutical formulations.
Principle: D-penicillamine reacts with a Ruthenium (III) salt in a buffered solution to form a stable, orange-colored complex. The intensity of the color, which is directly proportional to the concentration of D-penicillamine, is measured using a spectrophotometer.[4]
Methodology:
-
Reagent Preparation: Prepare a standard solution of D-penicillamine and a solution of Ruthenium (III) chloride.
-
Reaction: In a volumetric flask, mix a specific volume of the sample (or standard solution) with the Ruthenium (III) solution. Adjust pH and other conditions as necessary to optimize complex formation.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 20 minutes) at a controlled temperature to ensure complete color development.[4]
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (e.g., 545 nm) against a reagent blank.[4]
-
Quantification: The concentration of D-penicillamine in the sample is calculated from a calibration curve constructed by plotting the absorbance of standard solutions against their known concentrations.[4]
Visualizations
Signaling Pathway: D-Penicillamine Chelation of Copper
D-penicillamine's primary therapeutic action in Wilson's disease is its ability to chelate excess copper, facilitating its excretion from the body. This process involves the formation of a stable complex with the copper ions.
Experimental Workflow: Analytical Method Validation
The following diagram illustrates a generalized workflow for validating the performance of a quantitative analytical method for D-penicillamine, such as HPLC or spectrophotometry.
References
- 1. High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Colorimetric Reagents for Oxidant Analysis: Alternatives to D-Diethyl-p-phenylenediamine (DPD)
For researchers, scientists, and drug development professionals seeking robust and reliable methods for the colorimetric analysis of oxidants, N,N-Diethyl-p-phenylenediamine (DPD) has long been a standard. However, a range of alternative reagents offer distinct advantages in terms of sensitivity, stability, and specificity. This guide provides an objective comparison of DPD and its leading alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The accurate quantification of oxidants such as free chlorine, hydrogen peroxide, and ozone is critical in numerous fields, from ensuring water quality to understanding oxidative stress in biological systems. The DPD method, which relies on the oxidation of DPD to form a magenta-colored radical cation, is widely used for its simplicity and effectiveness.[1][2] This guide explores the performance of four key alternatives: Syringaldazine (FACTS), Leucocrystal Violet (LCV), 3,3',5,5'-Tetramethylbenzidine (TMB), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
Performance Comparison of Oxidant Detection Reagents
The selection of a colorimetric reagent is dictated by the specific requirements of the assay, including the target oxidant, desired sensitivity, and the chemical matrix of the sample. The following table summarizes the key performance characteristics of DPD and its alternatives.
| Reagent | Oxidant(s) Detected | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Typical Detection Range | Key Advantages | Key Disadvantages |
| DPD | Free Chlorine, Total Chlorine, other oxidants | 515-551 | ~21,000 (for free chlorine) | 0.02 - 5.0 mg/L Cl₂[3] | Well-established, differentiates free and combined chlorine.[1] | Unstable colored product at high oxidant levels, potential interferences.[] |
| Syringaldazine (FACTS) | Free Chlorine | 530 | Not widely reported | 0.1 - 10 mg/L Cl₂[5] | High specificity for free chlorine, minimal interference from chloramines and manganese.[5][6] | Colored product is only slightly soluble in water.[5] |
| Leucocrystal Violet (LCV) | Free Chlorine, Peroxides | 592 | Not widely reported | 0.02 - 2.0 mg/L ClO⁻ | High absorbance of the colored product.[7] | Historically required toxic mercury(II) chloride, though modern protocols have been amended.[7] |
| TMB | Peroxides, various oxidants | 652 (blue), 450 (yellow) | 39,000 (blue), 59,000 (yellow)[8] | 5 - 90 µM H₂O₂[9] | High sensitivity, stable end-product with stop solution.[8] | Can be less specific, reacting with a broad range of oxidants. |
| ABTS | Various oxidants, antioxidant capacity | 415, 645, 734, 815 | ~15,000 (at 734 nm) | Widely variable | Stable radical cation, versatile for various antioxidant assays.[10] | Slower reaction kinetics with some compounds. |
Reaction Pathways and Experimental Workflow
The underlying principle for these colorimetric methods is the oxidation of a chromogenic substrate, resulting in a colored product whose absorbance is proportional to the oxidant concentration.
Caption: General workflow for colorimetric oxidant detection.
The specific chemical transformations for DPD and its alternatives are distinct, leading to their varying performance characteristics.
Caption: Simplified reaction pathways for various colorimetric reagents.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the DPD method and its alternatives.
This compound (DPD) Method for Free Chlorine
This protocol is adapted from standard methods for water analysis.[3]
Reagents:
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate or 1.5 g of DPD sulfate pentahydrate in chlorine-free deionized water containing 8 mL of 1+3 H₂SO₄ and 200 mg of EDTA disodium salt. Make up to 1 L. Store in a brown bottle in the dark.
-
Phosphate Buffer Solution (pH 6.5): Dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in deionized water. Combine with 100 mL of deionized water in which 800 mg of EDTA disodium salt has been dissolved. Make up to 1 L with deionized water.
Procedure:
-
To a 10 mL sample, add 0.5 mL of phosphate buffer solution and 0.5 mL of DPD indicator solution.
-
Mix thoroughly and immediately measure the absorbance at 515 nm using a spectrophotometer zeroed with a sample blank.
-
The color is stable for a few minutes; high chlorine concentrations may cause rapid fading.[]
-
For total chlorine, add a small crystal of potassium iodide to the reacted sample, mix, and let stand for 2 minutes before reading the absorbance again.
Syringaldazine (FACTS) Method for Free Chlorine
This protocol is based on the "Free Available Chlorine Test by Syringaldazine" (FACTS) method.[5]
Reagents:
-
Syringaldazine Indicator Solution: Prepare a saturated solution of syringaldazine (3,5-dimethoxy-4-hydroxybenzaldazine) in 2-propanol.
-
Buffer Solution (pH 6.6): Prepare a phosphate buffer solution (0.1 M) with a pH of 6.6.
Procedure:
-
To 5 mL of the water sample, add 1 mL of the buffer solution.
-
Add 0.1 mL of the syringaldazine indicator solution and mix vigorously.
-
If the chlorine concentration is expected to be above 1 mg/L, add 1 mL of 2-propanol to the reaction mixture to prevent precipitation of the colored product.[5]
-
Measure the absorbance at 530 nm within 1 minute of adding the indicator.
-
Prepare a calibration curve using standard chlorine solutions.
Leucocrystal Violet (LCV) Method for Free Chlorine
This amended protocol avoids the use of mercury(II) chloride.[7]
Reagents:
-
LCV Stock Solution (0.1%): Dissolve 100 mg of leucocrystal violet in 100 mL of deionized water containing 2 mL of 75% phosphoric acid.
-
Acetate Buffer (pH 4.0): Prepare a 0.5 M acetate buffer by mixing appropriate volumes of 0.5 M acetic acid and 0.5 M sodium acetate.
-
Oxidant Solution: A dilute solution of hydrogen peroxide (e.g., 3%) can be used to generate the colored species for calibration, or standard chlorine solutions can be used.
Procedure:
-
To 10 mL of the sample, add 1 mL of the acetate buffer.
-
Add 0.5 mL of the LCV stock solution and mix.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at 592 nm against a reagent blank.
-
Construct a calibration curve using known concentrations of the oxidant.
3,3',5,5'-Tetramethylbenzidine (TMB) Method for Hydrogen Peroxide
This is a general protocol often used in enzyme-linked immunosorbent assays (ELISA) but adaptable for direct oxidant detection.
Reagents:
-
TMB Substrate Solution: Commercially available as a one- or two-component system. A typical one-component solution contains TMB and hydrogen peroxide in a buffered solution.
-
Stop Solution (e.g., 2 M H₂SO₄): To stop the reaction and stabilize the color.
Procedure:
-
To 100 µL of the sample containing the oxidant (e.g., hydrogen peroxide), add 100 µL of the TMB substrate solution.
-
Incubate at room temperature for 10-30 minutes, protected from light.
-
The reaction can be monitored kinetically by measuring the absorbance of the blue product at 652 nm.
-
Alternatively, for an endpoint assay, add 50 µL of the stop solution. The color will change from blue to yellow.
-
Measure the absorbance of the yellow product at 450 nm.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Method for Antioxidant Capacity
This protocol is widely used to measure the total antioxidant capacity of a sample.[11][12]
Reagents:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS Radical Cation (ABTS•+) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Phosphate Buffered Saline (PBS), pH 7.4.
Procedure:
-
Dilute the ABTS•+ working solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add 10 µL of the antioxidant sample to 1 mL of the diluted ABTS•+ solution.
-
Mix thoroughly and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm against a PBS blank.
-
The antioxidant capacity is determined by the decrease in absorbance compared to a control.
Conclusion
While DPD remains a cornerstone for routine oxidant analysis, particularly for free and total chlorine in water, its alternatives offer compelling advantages for specific applications. Syringaldazine provides exceptional specificity for free chlorine, making it ideal for samples containing chloramines.[5] Leucocrystal violet and TMB offer high sensitivity, which is beneficial for detecting low concentrations of oxidants.[7][8] ABTS is a versatile and stable reagent, particularly well-suited for assessing the total antioxidant capacity of complex samples.[10] The choice of the most appropriate reagent will depend on a careful consideration of the analytical requirements, including the target analyte, required sensitivity, potential interferences, and desired stability of the reagents and the colored product. This guide provides the foundational information to make an informed decision and to implement these colorimetric methods effectively in a research and development setting.
References
- 1. yamathosupply.com [yamathosupply.com]
- 2. cdn.hach.com [cdn.hach.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 5. NEMI Method Summary - 4500-Cl H [nemi.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. "Assessment of Chlorine Detection Using Leucocrystal Violet for Use in " by Amanda M Dragos [docs.lib.purdue.edu]
- 8. itwreagents.com [itwreagents.com]
- 9. 3,3’,5,5’-Tetramethylbenzidine (TMB) oxidation assay [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. cosmobiousa.com [cosmobiousa.com]
Safety Operating Guide
Navigating the Disposal of N,N-Diethyl-P-phenylenediamine: A Guide for Laboratory Professionals
For researchers and scientists handling N,N-Diethyl-P-phenylenediamine (DPD), a common laboratory reagent, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe management and disposal of DPD waste, emphasizing immediate safety protocols and logistical planning. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). DPD is classified as hazardous, and direct contact can cause skin and eye irritation.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A standard laboratory coat is required to protect against splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
In the event of a spill, the area should be evacuated and ventilated. For liquid spills, use an inert absorbent material like vermiculite or sand for containment. The absorbed material should then be collected into a designated hazardous waste container. The spill area should be decontaminated with a suitable cleaning agent, and all cleaning materials must also be treated as hazardous waste.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value | Hazard Classification |
| CAS Number | 93-05-0 | Acute toxicity, Oral (Category 4) |
| Molecular Formula | C₁₀H₁₆N₂ | Skin corrosion/irritation (Category 1B) |
| Molar Mass | 164.25 g/mol | Serious eye damage/eye irritation (Category 1) |
| Appearance | Colorless to yellow liquid | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
| Boiling Point | 260-262 °C (500-504 °F) | |
| Flash Point | 113 °C (235 °F) |
Disposal Procedures: A Step-by-Step Guide
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should DPD or its containers be disposed of in the regular trash or down the drain.[2]
Step 1: Waste Segregation and Collection
-
Identify and Segregate: Isolate all waste containing this compound from other laboratory waste streams. This includes pure DPD, solutions containing DPD, and any contaminated materials such as pipette tips, gloves, and absorbent pads.
-
Use a Designated Container: Collect all DPD waste in a clearly labeled, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable.
-
Proper Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic).
Step 2: Storage of Waste
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and acids.[2] The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the DPD waste.[2] They are equipped to handle and transport hazardous materials in accordance with all local, state, and federal regulations.
Experimental Protocol: Pre-Treatment of DPD Waste via Oxidation
For laboratories that generate small quantities of DPD waste, a pre-treatment step to degrade the aromatic amine can be considered before collection by a hazardous waste disposal service. This procedure, adapted from a method for the degradation of aromatic amines, utilizes potassium permanganate and sulfuric acid. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Materials:
-
This compound waste solution
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Appropriate glassware (beaker, graduated cylinders)
Procedure:
-
Prepare Reagents:
-
Prepare a 0.2 mol/L solution of potassium permanganate.
-
Prepare a 2 mol/L solution of sulfuric acid.
-
-
Reaction Setup: In a chemical fume hood, place the beaker containing the DPD waste solution on a stir plate and add a stir bar.
-
Acidification: For every 10 mL of DPD waste solution (assuming a concentration of approximately 0.005 mol/L), slowly add 5 mL of the 2 mol/L sulfuric acid solution while stirring.
-
Oxidation: While continuing to stir, slowly add 5 mL of the 0.2 mol/L potassium permanganate solution for every 10 mL of the original DPD waste solution.
-
Reaction Time: Allow the reaction to proceed for at least eight hours to ensure complete degradation of the aromatic amine.
-
Collection for Disposal: After the reaction is complete, the resulting mixture should be collected in a designated hazardous waste container, labeled appropriately, and disposed of through a licensed hazardous waste disposal service.
This pre-treatment method is intended to reduce the hazardous characteristics of the waste but does not eliminate the need for professional disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling N,N-Diethyl-p-phenylenediamine
This guide provides critical safety and logistical information for the handling and disposal of N,N-Diethyl-p-phenylenediamine, ensuring the safety of laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure to this compound, which is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] The following table summarizes the recommended PPE for handling this chemical.
| PPE Component | Specifications and Recommendations | Relevant Standards |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields. In situations with a high risk of splashing, a face shield should be used in addition to goggles.[2][3][4] | EN 166 (EU) or NIOSH (US) approved.[1][2][3] |
| Hand Protection | Chemical-resistant, impervious gloves are required.[2][3] Nitrile gloves may be suitable for splash protection but should be changed immediately upon contamination.[5] For prolonged or direct contact, gloves with a higher protection class are recommended.[6] Always inspect gloves before use and wash hands after handling.[3] | EN 374 |
| Body Protection | A laboratory coat is mandatory.[5] For procedures with a higher risk of splashing, wear a chemical-resistant apron or impervious clothing.[2][3][5] | |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., organic vapor cartridge, or ammonia and organic ammonia derivatives filter) must be used.[1] | 29 CFR 1910.134 (OSHA) or European Standard EN 149.[1] |
Procedural Guidance for Safe Handling and Disposal
Adherence to the following step-by-step procedures is crucial for safely managing this compound in the laboratory.
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors or dust.[1][2]
-
Personal Protective Equipment (PPE): Before handling, ensure all personnel are wearing the appropriate PPE as detailed in the table above.
-
Avoiding Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, fumes, mists, or vapors.[1][7]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][8] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][8]
2. Storage:
-
Container: Store in a tightly closed, suitable container.[1][2][7]
-
Location: Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[1][2][7] Store in a corrosives area and consider storing under nitrogen.[1]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
3. Spill Response:
-
Immediate Action: In case of a spill, immediately remove all sources of ignition.[9]
-
Containment: For small liquid spills, use an inert absorbent material like sand, silica gel, or universal binder to soak up the material.[1] For solid spills, sweep or shovel the material into a suitable container for disposal.[10]
-
Decontamination: Clean the spill area thoroughly. For liquid spills, after absorbing the material, wash the contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[9]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
4. Disposal:
-
Waste Classification: this compound and any contaminated materials must be treated as hazardous waste.[6]
-
Containerization: Collect waste in suitable, closed, and properly labeled containers.[1]
-
Disposal Facility: Dispose of the waste at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[1][6] Do not allow the chemical to enter drains or the environment.[2][10]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. chemos.de [chemos.de]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
